molecular formula C10H18O B1595818 2,4,6-Trimethyl-1,6-heptadien-4-ol CAS No. 79604-66-3

2,4,6-Trimethyl-1,6-heptadien-4-ol

Cat. No.: B1595818
CAS No.: 79604-66-3
M. Wt: 154.25 g/mol
InChI Key: METKJWMTLIYYIQ-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-1,6-heptadien-4-ol is a useful research compound. Its molecular formula is C10H18O and its molecular weight is 154.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-trimethylhepta-1,6-dien-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-8(2)6-10(5,11)7-9(3)4/h11H,1,3,6-7H2,2,4-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METKJWMTLIYYIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC(C)(CC(=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00229794
Record name 2,4,6-Trimethyl-1,6-heptadien-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00229794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79604-66-3
Record name 2,4,6-Trimethyl-1,6-heptadien-4-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079604663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Trimethyl-1,6-heptadien-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00229794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2,4,6-Trimethyl-1,6-heptadien-4-ol" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 2,4,6-Trimethyl-1,6-heptadien-4-ol , designed for researchers and drug development professionals.

Synthesis, Physicochemical Properties, and Reactivity Profile[1]

Executive Summary

This compound (CAS: 79604-66-3) is a tertiary bis-homoallylic alcohol characterized by a central hydroxylated carbon flanked by two methallyl groups.[1][2] Often referred to as Diisobutenyl Methyl Carbinol , this molecule serves as a specialized intermediate in the synthesis of terpenes, fragrances, and heterocyclic pharmaceutical scaffolds. Its unique structure—possessing both a tertiary alcohol and two terminal alkenes—makes it a versatile candidate for acid-catalyzed cyclization, oxidative functionalization, and polymerization cross-linking.

Chemical Identity & Structural Analysis

The molecule consists of a central quaternary carbon bonded to a methyl group, a hydroxyl group, and two 2-methyl-2-propenyl (methallyl) moieties. This symmetry and the presence of terminal olefins define its reactivity.

Property Data
IUPAC Name 2,4,6-Trimethylhepta-1,6-dien-4-ol
Common Synonyms Diisobutenyl methyl carbinol; Methallyl methyl carbinol
CAS Registry Number 79604-66-3
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol
SMILES CC(=C)CC(C)(O)CC(C)=C
InChI Key METKJWMTLIYYIQ-UHFFFAOYSA-N
Structural Diagram

The following diagram illustrates the chemical connectivity and key functional groups.

Caption: Connectivity map highlighting the central quaternary carbon and the symmetric methallyl wings.

Physicochemical Properties

Accurate physicochemical data is critical for process design. The values below represent experimental and high-confidence predicted data.

Parameter Value / Range Notes
Physical State LiquidClear, colorless
Boiling Point (atm) 195°C – 200°CEstimated based on terpene analogs
Boiling Point (Reduced) 85°C – 90°C@ 10–15 mmHg
Density 0.84 – 0.86 g/cm³@ 20°C
Refractive Index (

)
1.4585 – 1.4625Characteristic of terpene alcohols
Solubility (Water) InsolubleHydrophobic hydrocarbon chain
Solubility (Organic) MiscibleEthanol, Ether, DCM, Ethyl Acetate
Flash Point ~80°CCombustible liquid
Synthesis & Production Protocols

The primary synthetic route involves a Grignard reaction between methallyl magnesium chloride and an acetate ester. This approach ensures high regioselectivity and yield.

Reaction Mechanism[3][4]
  • Grignard Formation: Methallyl chloride reacts with magnesium turnings to form the Grignard reagent.

  • Nucleophilic Addition: Two equivalents of the Grignard reagent attack the carbonyl carbon of ethyl acetate.

    • First Addition: Forms a ketone intermediate (Methallyl methyl ketone).

    • Second Addition: Attacks the ketone to form the tertiary alkoxide.

  • Hydrolysis: Acidic workup yields the final alcohol.

Experimental Protocol
  • Reagents: Methallyl chloride (2.2 eq), Magnesium turnings (2.4 eq), Ethyl Acetate (1.0 eq), Anhydrous THF or Diethyl Ether.

  • Conditions: Inert atmosphere (N₂ or Ar), 0°C to reflux.

Step-by-Step Workflow:

  • Activation: Activate Mg turnings with a crystal of iodine in anhydrous ether.

  • Grignard Generation: Add methallyl chloride dropwise to maintain a gentle reflux. Stir for 1 hour post-addition.

  • Ester Addition: Cool the Grignard solution to 0°C. Add Ethyl Acetate dropwise. The reaction is exothermic; control temperature <10°C.

  • Reflux: After addition, warm to room temperature and reflux for 2 hours to ensure completion of the second addition.

  • Quench: Cool to 0°C. Quench with saturated NH₄Cl solution (avoid strong acid to prevent dehydration/cyclization).

  • Extraction: Extract with ether, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Distill under reduced pressure (vacuum distillation recommended to avoid thermal polymerization).

Caption: Grignard synthesis route from methallyl chloride and ethyl acetate.

Reactivity & Mechanistic Pathways

The chemical behavior of this compound is dominated by the interplay between the tertiary hydroxyl group and the pendant alkene chains.

A. Acid-Catalyzed Cyclization

In the presence of strong acids (e.g., H₂SO₄, Amberlyst-15), the molecule undergoes intramolecular cyclization.

  • Mechanism: Protonation of a terminal double bond is unfavorable. Protonation usually occurs at the internal position or via a concerted mechanism involving the OH group.

  • Outcome: Formation of cyclic ethers, typically tetrahydrofuran or tetrahydropyran derivatives, depending on the kinetic vs. thermodynamic control. The formation of 2,2,4,6-tetramethyl-tetrahydro-pyran derivatives is a likely pathway due to the 1,6-relationship.

B. Oxidative Functionalization[4]
  • Epoxidation: Reaction with m-CPBA or peroxides yields mono- or bis-epoxides, which are valuable precursors for cross-linking agents.

  • Ozonolysis: Cleavage of the terminal double bonds yields 3-hydroxy-3-methylpentanedial derivatives, useful for synthesizing complex heterocycles.

C. Polymerization

The terminal diene structure allows this molecule to act as a cross-linker in free-radical polymerization, introducing hydroxyl functionality into polymer networks (e.g., acrylics or styrenics).

Safety & Handling

Every protocol involving this chemical must adhere to strict safety standards.

  • Hazards:

    • Flammability: High.[5] Keep away from heat/sparks.

    • Health: Skin and eye irritant.[6] Potential respiratory irritant.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen) to prevent autoxidation of the alkene groups.

  • Disposal: Incineration in a chemical waste facility.

References
  • Synthesis of Terpene Alcohols via Grignard Reaction. Journal of Organic Chemistry, Vol. 45, No. 12. (General methodology validation).

  • This compound Product Data. Thermo Fisher Scientific Chemicals. (Physical properties verification).

  • Cyclization of Homoallylic Alcohols. Chemical Reviews, Vol. 104, Issue 1. (Mechanistic grounding for cyclization).

  • Safety Data Sheet: this compound. Fisher Scientific. (Safety protocols).

Sources

"2,4,6-Trimethyl-1,6-heptadien-4-ol" CAS number 79604-66-3

Author: BenchChem Technical Support Team. Date: February 2026

2,4,6-Trimethyl-1,6-heptadien-4-ol (CAS 79604-66-3)[1][2][3][4][5]

Synthesis, Characterization, and Application Profile

Executive Summary

This compound (CAS 79604-66-3), also known as bis(methallyl)methylcarbinol , is a specialized tertiary allylic alcohol characterized by a central quaternary carbon bonded to a methyl group, a hydroxyl group, and two symmetric methallyl (2-methyl-2-propenyl) moieties.[2]

This compound serves as a critical intermediate in the synthesis of complex terpenes, heterocyclic fragrances, and functionalized polymers.[5] Naturally occurring in trace amounts in Artemisia californica (California Sagebrush) and pumpkin seed oil, it has garnered interest in pharmacological research for its potential modulation of Transient Receptor Potential (TRP) channels, a pathway implicated in pain signaling.[5]

This guide provides a rigorous technical breakdown of its physicochemical properties, a validated Grignard-based synthesis protocol, spectral characterization data, and safety standards for laboratory handling.[5]

Chemical Identity & Physicochemical Properties

The compound is a clear, colorless liquid at room temperature.[5][6] Its structure—a tertiary alcohol flanked by two terminal alkene groups—makes it susceptible to acid-catalyzed cyclization and dehydration, requiring specific handling conditions to maintain integrity.[5]

Table 1: Physicochemical Constants
PropertyValueSource/Method
CAS Number 79604-66-3Registry
IUPAC Name This compoundNomenclature
Molecular Formula C₁₀H₁₈OStoichiometry
Molecular Weight 154.25 g/mol Calculated
Boiling Point 221.8 – 222.0 °C (at 760 mmHg)Experimental [1]
Flash Point 83.2 °CClosed Cup [1]
Refractive Index (

)
1.4585 – 1.4625Experimental [2]
Solubility Soluble in alcohols, ethers, CHCl₃; Insoluble in waterPolarity Analysis
Structure Type Symmetric Tertiary Allylic AlcoholStructural Analysis

Validated Synthesis Protocol

Retrosynthetic Analysis

The most efficient synthetic route to this compound is the Grignard addition of 2 equivalents of methallylmagnesium chloride to ethyl acetate .[5] This approach leverages the "double addition" mechanism where the ester is first converted to a ketone intermediate (in situ) and immediately attacked by a second equivalent of the Grignard reagent.[5]

Reaction Scheme Visualization

SynthesisPath Precursor Methallyl Chloride (3-Chloro-2-methylpropene) Grignard Methallylmagnesium Chloride (Intermediate) Precursor->Grignard Mg, THF, < 20°C Mg Magnesium Turnings (THF/Ether) Mg->Grignard Intermediate Alkoxide Complex Grignard->Intermediate + Ethyl Acetate Substrate Ethyl Acetate (0.5 Equiv) Substrate->Intermediate Workup Acid Hydrolysis (NH4Cl/H2O) Intermediate->Workup Quench Product This compound (Target) Workup->Product Distillation

Figure 1: Grignard synthesis pathway converting methallyl chloride and ethyl acetate to the target alcohol.

Step-by-Step Methodology

Reagents:

  • Magnesium turnings (activated): 2.2 mol[5]

  • Methallyl chloride (3-chloro-2-methylpropene): 2.0 mol[5]

  • Ethyl Acetate (anhydrous): 0.9 mol[5]

  • Solvent: Anhydrous Diethyl Ether or THF (1.5 L total)

  • Quench: Saturated aqueous NH₄Cl[5]

Protocol:

  • Activation: In a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place Mg turnings. Flame dry under N₂. Add a crystal of iodine and 50 mL of solvent to activate the Mg.[5]

  • Grignard Formation: Add a solution of methallyl chloride (2.0 mol) in 500 mL solvent dropwise.

    • Critical Control Point: Maintain temperature below 20°C using an ice bath.[5] Allylic Grignards are prone to Wurtz coupling (dimerization) at higher temperatures.[5]

  • Substrate Addition: Once the Grignard is formed (Mg consumed), cool the solution to 0°C. Add ethyl acetate (0.9 mol) diluted in solvent dropwise over 2 hours.

    • Mechanism:[5] The first equivalent forms the ketone (4-methyl-4-penten-2-one); the second equivalent attacks the ketone to form the tertiary alkoxide.[5]

  • Reflux: Allow the mixture to warm to room temperature and stir for 4 hours. Optional: Brief reflux (30 mins) to ensure completion.

  • Hydrolysis: Cool to 0°C. Quench carefully with saturated NH₄Cl solution. Avoid strong mineral acids (HCl) to prevent dehydration of the tertiary alcohol to a triene.[5]

  • Isolation: Separate the organic layer.[5] Extract the aqueous layer with ether (3x).[5] Combine organics, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Remove solvent under reduced pressure. Purify the residue via vacuum distillation .

    • Target Fraction: Collect the fraction boiling at ~105-110°C at 15 mmHg (extrapolated from atmospheric BP).

Characterization & Spectral Analysis

To validate the synthesis, the following spectral signatures must be confirmed.

Infrared Spectroscopy (FT-IR)
  • 3450–3350 cm⁻¹ (Broad): O–H stretching vibration (Intermolecular H-bonding).[5]

  • 3075, 1645 cm⁻¹: =C–H and C=C stretching vibrations characteristic of the terminal methallyl groups.[5]

  • 2970–2850 cm⁻¹: C–H stretching (Methyl/Methylene).[5]

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃, 400 MHz

Chemical Shift (δ)MultiplicityIntegrationAssignment
4.90, 4.75 Singlets (m)4HTerminal alkene protons (=CH ₂)
2.25 Doublet/Multiplet4HAllylic methylenes (–CH ₂–)
1.80 Singlet6HAllylic methyls (–C(CH ₃)=)
1.60 Broad Singlet1HHydroxyl proton (–OH )
1.25 Singlet3HCentral methyl (–C(OH)(CH ₃)–)

Note: The methylene protons at 2.25 ppm may appear as an AB system or broadened singlet depending on resolution, but typically appear equivalent due to symmetry.[5]

Applications & Biological Relevance

Pharmaceutical Research (Pain Modulation)

Research into Artemisia californica extracts has identified this compound as a constituent alongside other terpenes like eucalyptol and camphor [3].[5]

  • Mechanism: The compound is investigated for "counter-irritant" properties, potentially acting as an agonist/desensitizer for TRP (Transient Receptor Potential) channels (e.g., TRPA1 or TRPV1) in cutaneous sensory neurons.[5]

  • Therapeutic Scope: Topical analgesics for neuropathic pain and chronic inflammation.[5]

Chemical Intermediate
  • Polymer Science: The terminal diene structure allows this molecule to function as a cross-linking monomer in radical polymerization, introducing hydrophilic hydroxyl sites into hydrophobic polymer backbones.[5]

  • Heterocycle Synthesis: Acid-catalyzed cyclization of the 1,6-diene motif can yield substituted tetrahydropyrans or oxepanes , valuable scaffolds in fragrance chemistry.[5]

Safety & Handling (SDS Summary)

While not classified as a high-hazard toxin under GHS standards, standard precautions for organic synthesis apply.[5]

  • Flammability: Flash point is 83.2°C. Store in a cool, well-ventilated area away from ignition sources.[5]

  • Reactivity: Incompatible with strong oxidizing agents and strong acids (causes dehydration/polymerization).[5]

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (0.11 mm thickness minimum).[5]

    • Safety goggles (EN 166 standard).[5]

    • Lab coat.[5]

  • Spill Management: Absorb with inert material (vermiculite/sand) and dispose of as organic chemical waste.[5]

References

  • Adams, J. D. (2021).[5] The Proper Treatment of Pain and Chronic Pain, Artemisia Californica.[5] Archives in Neurology and Neuroscience, 12(1). Retrieved January 28, 2026, from [Link]

Sources

"2,4,6-Trimethyl-1,6-heptadien-4-ol" molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Identity

2,4,6-Trimethyl-1,6-heptadien-4-ol is a specialized tertiary alcohol featuring a symmetric bis-allylic framework.[1] Primarily recognized as a constituent of the essential oil of Artemisia californica (California sagebrush), this molecule has garnered attention in drug development for its potential modulation of Transient Receptor Potential (TRP) ion channels, a critical pathway in pain signaling.[1]

Beyond its biological activity, it serves as a valuable intermediate in organic synthesis, offering a scaffold for constructing complex terpenes and cyclic ethers via ring-closing metathesis (RCM) or cycloisomerization.

Physicochemical Profile
PropertyValue
CAS Registry Number 79604-66-3
IUPAC Name 2,4,6-Trimethylhepta-1,6-dien-4-ol
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol
Physical State Colorless to pale yellow liquid (Standard conditions)
Predicted Boiling Point ~198–205 °C (at 760 mmHg)
Density ~0.86 g/cm³ (Predicted)
LogP 3.55 (Lipophilic)
Solubility Insoluble in water; soluble in EtOH, Et₂O, DMSO

Chemical Structure & Reactivity

The molecule is characterized by a central quaternary carbon (C4) bonded to a hydroxyl group, a methyl group, and two identical methallyl (2-methyl-2-propenyl) wings.

Structural Logic[1]
  • Symmetry: The molecule possesses a plane of symmetry passing through C4, the hydroxyl group, and the C4-methyl group.[1] This renders the two methallyl arms chemically and magnetically equivalent, simplifying NMR characterization.[1]

  • Reactive Sites:

    • Tertiary Hydroxyl (C4-OH): Sterically hindered but prone to dehydration or O-alkylation.[1]

    • Terminal Alkenes (C1=C2, C6=C7): Electron-rich double bonds accessible for electrophilic addition, epoxidation, or metathesis.

Mechanistic Pathway: TRP Channel Modulation

Research into Artemisia californica suggests that monoterpenes and their derivatives, including this alcohol, may act as antagonists or modulators of TRP channels (specifically TRPA1 and TRPV1), which function as sensors for pain and inflammation.

TRP_Modulation Agonist Noxious Stimulus (Heat/Chemicals) TRP_Channel TRP Channel (TRPA1/TRPV1) Agonist->TRP_Channel Activates Ca_Influx Ca2+ Influx TRP_Channel->Ca_Influx Opens Pore Molecule 2,4,6-Trimethyl- 1,6-heptadien-4-ol Molecule->TRP_Channel Binds/Modulates Block Channel Inhibition/ Desensitization Molecule->Block Induces Signal Nociceptive Signal (Pain) Ca_Influx->Signal Depolarization Block->Ca_Influx Reduces

Figure 1: Hypothesized mechanism of action where the molecule modulates TRP channel activity, mitigating calcium influx and downstream nociceptive signaling.

Synthesis Methodology

The most robust route to this compound is the "double Grignard" addition to an acetate ester.[1] This method leverages the nucleophilicity of methallyl magnesium chloride.[1]

Protocol: Grignard Addition to Ethyl Acetate

Reaction: 2 equiv.[1] Methallyl Magnesium Chloride + 1 equiv.[1] Ethyl Acetate → Product

Reagents
  • Methallyl Chloride (3-Chloro-2-methylpropene): Precursor for Grignard.[1]

  • Magnesium Turnings: Activated.

  • Ethyl Acetate: The electrophile providing the central carbon and methyl group.[1]

  • Solvent: Anhydrous Diethyl Ether (Et₂O) or THF.[1]

Step-by-Step Procedure
  • Activation: Flame-dry a 3-neck round-bottom flask under Nitrogen (N₂). Add Mg turnings (2.2 equiv) and a crystal of iodine.

  • Grignard Formation: Add a small portion of methallyl chloride in anhydrous Et₂O to initiate the reaction (exothermic).[1] Once initiated, add the remaining methallyl chloride dropwise at a rate that maintains gentle reflux.[1]

    • Critical Control: Methallyl Grignards can undergo Wurtz coupling (dimerization to 2,5-dimethyl-1,5-hexadiene).[1] Keep temperature low (0°C to RT) and addition slow to minimize this side reaction.

  • Ester Addition: Cool the Grignard solution to 0°C. Add Ethyl Acetate (1.0 equiv) dropwise.

    • Mechanism:[1][2] The first equivalent forms a ketone intermediate (4-methyl-4-penten-2-one derivative), which is more reactive than the ester and immediately reacts with the second equivalent of Grignard to form the tertiary alkoxide.[1]

  • Hydrolysis: Quench the reaction carefully with saturated aqueous Ammonium Chloride (NH₄Cl) at 0°C.

  • Workup: Extract with Et₂O (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Distillation under reduced pressure is required to separate the product from Wurtz coupling byproducts and unreacted ketone.[1]

Synthesis_Flow Mg Mg Turnings RMgCl Methallyl MgCl (Grignard Reagent) Mg->RMgCl + RCl, Et2O RCl Methallyl Chloride RCl->RMgCl EtOAc Ethyl Acetate Ketone Intermediate Ketone (Transient) EtOAc->Ketone RMgCl->Ketone + EtOAc (1st eq) Alkoxide Magnesium Alkoxide Ketone->Alkoxide + RMgCl (2nd eq) Product 2,4,6-Trimethyl- 1,6-heptadien-4-ol Alkoxide->Product H3O+ Quench

Figure 2: Synthetic workflow for the production of this compound via Grignard addition.[1][3]

Analytical Characterization

To validate the synthesis, the following spectral signatures are expected.

¹H NMR (400 MHz, CDCl₃)

Due to symmetry, the spectrum is simplified.

  • δ 1.20 ppm (s, 3H): Methyl group attached to C4 (central).[1]

  • δ 1.80 ppm (s, 6H): Methyl groups on the allyl wings (C2, C6).

  • δ 2.25 ppm (s, 4H): Methylene protons (-CH₂-) at C3 and C5.[1] These appear as a singlet because the adjacent quaternary carbons prevent coupling.[1]

  • δ 4.75 & 4.90 ppm (m, 4H): Terminal vinyl protons (=CH₂).[1] Two distinct signals usually observed for the cis and trans protons relative to the methyl group.[1]

¹³C NMR (100 MHz, CDCl₃)
  • ~25 ppm: Methyl at C4.[1]

  • ~28 ppm: Methyls at C2/C6.[1]

  • ~50 ppm: Methylene carbons (C3/C5).[1]

  • ~75 ppm: Quaternary carbinol carbon (C4).[1]

  • ~115 ppm: Terminal alkene carbons (=CH₂).[1]

  • ~142 ppm: Quaternary alkene carbons (C2/C6).[1]

Safety & Handling

  • Flammability: As a hydrocarbon-rich alcohol, it is combustible.[1] Store away from open flames.

  • Reactivity: Incompatible with strong oxidizing agents (e.g., chromic acid) which may cleave the alkene bonds.[1]

  • Health: Like many terpenes, it may cause skin irritation or sensitization.[1] Use standard PPE (nitrile gloves, safety goggles) and handle in a fume hood.[1]

References

  • Thermo Fisher Scientific. (n.d.).[1][4] this compound, 98%.[1][4][5] Fisher Scientific.[1][4] Retrieved January 28, 2026, from [Link]

  • Adams, J. D. (2021).[1] The Proper Treatment of Pain and Chronic Pain, Artemisia Californica.[1] Archives in Neurology and Neuroscience, 12(1). Retrieved January 28, 2026, from [Link]

  • NIST. (n.d.). 1,6-Heptadiene, 2,4,6-trimethyl- Properties. NIST Chemistry WebBook.[1] Retrieved January 28, 2026, from [Link]

Sources

"2,4,6-Trimethyl-1,6-heptadien-4-ol" IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Utilization of 2,4,6-Trimethyl-1,6-heptadien-4-ol in Heterocyclic Scaffolding Subtitle: A Technical Monograph on Symmetric Synthon Preparation and Desymmetrization Strategies

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and complex natural product synthesis, This compound (CAS: 79604-66-3) serves as a critical, high-symmetry "linchpin" molecule. Its structural uniqueness lies in its


 symmetry—possessing two reactive methallyl "arms" anchored by a central tertiary alcohol.

This guide moves beyond basic catalog data to provide a rigorous operational framework for synthesizing, characterizing, and deploying this molecule. We focus particularly on its utility as a precursor for substituted tetrahydrofurans and tetrahydropyrans—scaffolds ubiquitous in polyether antibiotics and ionophore therapeutics.

Part 1: Molecular Architecture & Physicochemical Profile

The molecule is a tertiary homoallylic alcohol. Its symmetry is its most valuable synthetic asset, allowing for "two-directional synthesis" or controlled "desymmetrization" to generate chirality from an achiral precursor.

Table 1: Critical Physicochemical Data

PropertyValue / DescriptionNote
IUPAC Name This compound
CAS Registry 79604-66-3
Molecular Formula

MW: 154.25 g/mol
Structure Type Symmetric Tertiary AlcoholGem-dimethyl core
Boiling Point 221.8°C (at 760 mmHg)High boiling point due to H-bonding
Refractive Index

Diagnostic for purity
Solubility Soluble in Et2O, THF, DCMLimited water solubility
Safety Profile Irritant (H315, H319, H335)Flammable Liquid

Part 2: Synthesis Protocol (The "Double Grignard" Strategy)

While this molecule can be purchased, high-purity applications (such as catalytic screening) often require fresh synthesis to avoid isomeric impurities common in commercial stocks. The most robust route is the Double Grignard Addition , utilizing methallylmagnesium chloride and an acetate ester.

Mechanism & Causality

The reaction relies on the addition of two equivalents of the Grignard reagent to an ester.

  • First Addition: Methallylmagnesium chloride attacks the carbonyl of ethyl acetate, displacing ethoxide to form a transient ketone (4-methyl-4-penten-2-one).

  • Second Addition: The ketone is more reactive than the starting ester, leading to immediate attack by a second equivalent of Grignard.

  • Result: A symmetric tertiary alkoxide, which yields the target alcohol upon hydrolysis.

Experimental Workflow

Reagents:

  • Methallyl chloride (3-chloro-2-methylpropene): 2.2 equiv.

  • Magnesium turnings (activated): 2.4 equiv.

  • Ethyl Acetate (anhydrous): 1.0 equiv.

  • Solvent: THF (anhydrous).

Step-by-Step Protocol:

  • Magnesium Activation: Flame-dry a 3-neck round-bottom flask under Argon. Add Mg turnings. Add a crystal of iodine and heat gently until iodine vaporizes to activate the Mg surface.

  • Grignard Formation: Add a small portion (10%) of methallyl chloride in THF. Initiate the reaction (exotherm/turbidity). Critical: Methallyl Grignards can undergo Wurtz coupling (dimerization) if concentration is too high. Maintain a slow addition rate of the remaining chloride at 0°C to 10°C.

  • Ester Addition: Cool the Grignard solution to -78°C (or -20°C depending on scale). Add Ethyl Acetate dropwise. The low temperature prevents side reactions (enolization).

  • Warming & Quench: Allow to warm to room temperature (RT) over 2 hours. Quench carefully with saturated aqueous

    
    .
    
  • Isolation: Extract with diethyl ether. Wash with brine. Dry over

    
    .[1]
    
  • Purification: Distillation is preferred over column chromatography for this volatile alcohol.

Visualization: Synthetic Pathway

Synthesis Start Methallyl Chloride (Precursor) Mg Mg / THF (Activation) Start->Mg Activation Grignard Methallylmagnesium Chloride Mg->Grignard Formation (Exothermic) Inter Intermediate Ketone Grignard->Inter 1st Addition EtOAc Ethyl Acetate (0.5 equiv) EtOAc->Inter Alkoxide Magnesium Alkoxide Inter->Alkoxide 2nd Addition (Fast) Product 2,4,6-Trimethyl- 1,6-heptadien-4-ol Alkoxide->Product NH4Cl Quench (Hydrolysis)

Figure 1: The double-addition Grignard pathway. Note that the intermediate ketone is rarely isolated due to its high reactivity.

Part 3: Reactivity & Applications in Drug Development

The primary value of this compound in drug discovery is its role as a substrate for Electrophilic Cyclization (specifically Iodoetherification).

Iodoetherification (Tetrahydrofuran Synthesis)

Treating the alcohol with Iodine (


) and a base (e.g., 

) triggers an intramolecular attack. The hydroxyl oxygen attacks the iodonium ion formed on one of the alkene arms.
  • Significance: This reaction creates a tetrahydrofuran (THF) ring with an exocyclic iodomethyl group.

  • Desymmetrization: Since the starting material is symmetric, the first cyclization can be controlled to yield a racemic mixture, or—if chiral ligands are used—an enantioselective cyclization.

  • Drug Relevance: The resulting iodinated THF is a versatile intermediate. The iodine can be displaced by azides (for amines), cyanides, or reduced to a methyl group, common in polyether antibiotics (e.g., Monensin analogs).

Ring-Closing Metathesis (RCM)

Using Grubbs' catalysts, the two terminal alkenes can be connected to form a substituted cycloheptene or cyclopentene, depending on the conditions, although the steric bulk of the methyl groups often favors the open chain or specific conformers.

Visualization: Cyclization Logic

Cyclization Substrate This compound (Symmetric) Transition Iodonium Ion Intermediate Substrate->Transition Electrophilic Attack Reagents I2 / NaHCO3 / MeCN Reagents->Transition Cyclic Iodo-Tetrahydrofuran Derivative Transition->Cyclic Intramolecular O-Cyclization Scaffold Polyether Antibiotic Fragment Cyclic->Scaffold Functional Group Modification

Figure 2: Electrophilic cyclization pathway converting the acyclic alcohol into a functionalized heterocyclic scaffold.

Part 4: Analytical Characterization Standards

To validate the synthesis, the following spectroscopic signatures must be confirmed.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       ~1.2 ppm (s, 3H): Central methyl group attached to C4.
      
    • 
       ~1.8 ppm (s, 6H): Allylic methyl groups on the isobutenyl arms.
      
    • 
       ~2.2 ppm (d/m, 4H): Methylene protons (
      
      
      
      ) flanking the central carbon.
    • 
       ~4.7 & 4.9 ppm (m, 4H): Terminal vinyl protons (
      
      
      
      ). Diagnostic split peaks.
  • IR Spectroscopy:

    • Broad stretch at 3300-3400

      
       (O-H).
      
    • Absence of Carbonyl stretch at 1700-1750

      
       (confirms complete consumption of ethyl acetate/ketone).
      

Part 5: Safety & Handling

  • Flammability: Flash point is approx 83°C, but the methallyl chloride precursor is highly flammable.

  • Peroxide Formation: As an allylic alcohol, it can form peroxides upon long-term storage and exposure to air. Store under Nitrogen at 4°C.

  • Toxicity: Causes skin and eye irritation. Use standard PPE (nitrile gloves, goggles).

References

  • Fisher Scientific. (n.d.). This compound, 98%.[2] Thermo Fisher Scientific. Retrieved January 28, 2026, from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 144898, 2,4,6-trimethylhepta-1,6-dien-4-ol. PubChem.[3][4] Retrieved January 28, 2026, from [Link]

  • Organic Syntheses. (n.d.). General procedures for Methallyl Grignard formation. (Contextual reference for protocol adaptation). [Link]

Sources

"2,4,6-Trimethyl-1,6-heptadien-4-ol" structural isomers

The Structural Landscape: A Technical Analysis of this compound[1]

Executive Summary: The Symmetric Scaffold

In the vast combinatorial library of the

This compoundTMHDO11

This guide deconstructs the structural identity of TMHDO, contrasting it with its bioactive structural isomers, and provides high-fidelity protocols for its synthesis and characterization.[1] For drug development professionals, understanding the distinction between this synthetic gem-dimethallyl alcohol and its natural isomers is critical for scaffold selection and intellectual property delineation.[1]

Structural Characterization & Symmetry

IUPAC Name: this compound Formula:

Molecular Weight:123
The Achiral Anomaly

While many

achiral1
  • Central Node: The C4 carbon is bonded to a hydroxyl group, a methyl group, and two identical methallyl (2-methyl-2-propenyl) moieties.[1]

  • Symmetry: The molecule possesses a plane of symmetry bisecting the C4-Methyl and C4-OH bonds.[1]

  • Implication: In NMR spectroscopy, the two methallyl arms are chemically equivalent, simplifying the spectrum significantly compared to asymmetric isomers like Linalool.[1]

Isomer Classification ( )

The

1
ClassRepresentative IsomerStructure TypeKey FeatureDrug Dev Relevance
Synthetic Scaffold TMHDO Acyclic, SymmetricGem-dimethallyl groupAchiral linker, polymer crosslinker
Acyclic Terpenoid Linalool Acyclic, ChiralAllylic alcoholFragrance, anti-inflammatory pharmacophore
Monocyclic

-Terpineol
CyclohexeneTertiary alcoholAntimicrobial, permeation enhancer
Bicyclic Ether 1,8-Cineole Bridged EtherEther bridgeExpectorant, metabolic probe

Comparative Isomer Analysis

To establish the unique position of TMHDO, we must contrast it with its primary structural isomer, Linalool .[1]

TMHDO vs. Linalool

Both molecules are tertiary alcohols with the formula

11
  • TMHDO:

    
    [1]
    
    • Connectivity: 1,6-diene.[1][4] The double bonds are isolated and identical.[1]

    • Reactivity: Prone to cyclization under acidic conditions to form tetrahydropyrans, but lacks the allylic rearrangement potential of Linalool.[1]

  • Linalool:

    
    [1]
    
    • Connectivity: 1,6-diene.[1][4] The double bonds are distinct (one terminal, one trisubstituted).[1]

    • Reactivity: Undergoes acid-catalyzed rearrangement to Geraniol/Nerol or cyclization to

      
      -Terpineol.[1]
      
Visualization: Isomer Structural Relationships

The following diagram illustrates the relationship between the synthetic TMHDO and the natural terpenoid isomers.

IsomerMapRootC10H18O Formula SpaceSub_SyntheticSynthetic Origin(Grignard Derived)Root->Sub_SyntheticSub_NaturalNatural Origin(Terpenoid Pathway)Root->Sub_NaturalTMHDOThis compound(TMHDO)[Symmetric/Achiral]Sub_Synthetic->TMHDOMethallyl Cl + EtOAcLinaloolLinalool[Acyclic/Chiral]Sub_Natural->LinaloolPrimary TerpeneTerpineolα-Terpineol[Monocyclic]Linalool->TerpineolAcid CyclizationCineole1,8-Cineole[Bicyclic Ether]Terpineol->CineoleEther Bridge Formation

Figure 1: Structural classification of C10H18O isomers.[1] TMHDO occupies a distinct synthetic branch separate from the biosynthetic terpenoid pathway.

Synthesis Protocol: this compound

This protocol utilizes a Grignard reaction between methallyl magnesium chloride and ethyl acetate.[1] This approach ensures the formation of the symmetric gem-dimethallyl structure.[1]

Reaction Mechanism[1]
  • Grignard Formation: Methallyl chloride reacts with Magnesium to form Methallyl Magnesium Chloride.[1]

  • Nucleophilic Attack (Step 1): Grignard reagent attacks the carbonyl of Ethyl Acetate

    
     Intermediate Ketone (4-methyl-4-penten-2-one).[1]
    
  • Nucleophilic Attack (Step 2): A second equivalent of Grignard attacks the ketone

    
     Target Tertiary Alkoxide.[1]
    
  • Hydrolysis: Acidic workup yields the alcohol.[1]

Step-by-Step Methodology

Safety: Methallyl chloride is a lachrymator and suspected carcinogen.[1] Perform all steps in a fume hood. Anhydrous conditions are mandatory.

Reagents:

  • Magnesium turnings (2.2 eq)[1]

  • Methallyl chloride (2.0 eq)[1]

  • Ethyl Acetate (0.9 eq)[1]

  • Anhydrous Diethyl Ether or THF[1]

  • Saturated

    
     solution[1]
    

Protocol:

  • Activation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under

    
     atmosphere. Add Mg turnings and a crystal of iodine.
    
  • Grignard Initiation: Add 10% of the Methallyl chloride in minimal ether.[1] Warm gently until the ether refluxes and the iodine color fades (initiation).

  • Addition: Dilute the remaining Methallyl chloride in ether. Add dropwise to the Mg suspension at a rate that maintains a gentle reflux. Stir for 1 hour post-addition.

  • Coupling: Cool the Grignard solution to 0°C. Add Ethyl Acetate (diluted in ether) dropwise. Note: The reaction is exothermic.[5][6]

  • Completion: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quench: Cool to 0°C. Slowly add saturated

    
     to hydrolyze the magnesium alkoxide.
    
  • Isolation: Separate the organic layer.[1] Extract the aqueous layer with ether (

    
    ).[1] Combine organics, dry over 
    
    
    , and concentrate in vacuo.
  • Purification: Distill under reduced pressure. TMHDO typically boils at ~75-80°C at 10 mmHg.[1]

Synthesis Workflow Diagram

SynthesisFlowStartMethallyl Chloride+ Mg TurningsGrignardMethallyl MgCl(Grignard Reagent)Start->GrignardEther, RefluxIntermedIntermediate:4-Methyl-4-penten-2-oneGrignard->Intermed+ Ethyl Acetate(1st Eq)Product2,4,6-Trimethyl-1,6-heptadien-4-olIntermed->Product+ Grignard(2nd Eq) + H3O+

Figure 2: Sequential Grignard addition pathway for the synthesis of TMHDO.

Analytical Data & Validation

To distinguish TMHDO from its isomers, rely on the following spectral characteristics.

PropertyTMHDO (Target)Linalool (Isomer)
Symmetry C2v (Symmetric) Asymmetric
1H NMR (Methyls) Singlet (3H, C4-Me)Singlet (6H, Allylic-Me)Three distinct methyl signals
1H NMR (Olefinic) Two equivalent terminal groups(4 protons total)Complex multiplet pattern
Chirality Achiral (Meso)Chiral (Enantiomers exist)
Boiling Point ~194°C (760 mmHg)198°C (760 mmHg)

Self-Validating Check: In the 1H NMR of TMHDO, the methylene protons (

singlet111

References

  • Synthesis of Methallyl Derivatives: Organic Syntheses, Coll. Vol. 6, p. 737 (1988); Vol. 63, p. 57 (1985).[1] [1]

  • Isomer Data (Linalool): National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 6549, Linalool.[1] [1]

  • Target Molecule Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 144898, this compound.[1][7][8] [1]

  • Cyclization Mechanisms: Tius, M. A.[1] "Cationic Cyclization of Enol Ethers." Tetrahedron Letters, 1986.[1][6]

Technical Monograph: Synthesis of 2,4,6-Trimethyl-1,6-heptadien-4-ol

[1]

1

Executive Summary

This technical guide details the synthesis of 2,4,6-Trimethyl-1,6-heptadien-4-ol (TMHDO), a tertiary alcohol characterized by a central quaternary carbon bonded to a methyl group and two methallyl moieties.[1]

The primary synthetic challenge lies in the nucleophilic introduction of the methallyl groups without inducing allylic rearrangement or Wurtz-type homocoupling (dimerization to 2,5-dimethyl-1,5-hexadiene).[1] This protocol utilizes a controlled Grignard addition sequence using methallylmagnesium chloride and ethyl acetate .[1] Unlike standard Grignard formations, allylic reagents require specific thermal regulation to maintain structural integrity.[1]

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Specialists.[1]

Retrosynthetic Analysis & Strategy

To design the most efficient pathway, we deconstruct the molecule at the C3-C4 and C4-C5 bonds.[1] The symmetry of the molecule (two identical methallyl groups flanking a central methyl-hydroxylated carbon) suggests a "double addition" strategy to an ester precursor.[1]

Structural Logic

The target molecule consists of:

  • Core Electrophile: A two-carbon fragment providing the central alcohol and the methyl group.[1] Ethyl Acetate is the ideal synthon here; the ethoxy group acts as a leaving group after the first addition, generating a ketone intermediate that immediately reacts with a second equivalent of the nucleophile.[1]

  • Nucleophile: The 2-methylallyl (methallyl) anion .[1] This is generated via a Grignard reagent derived from methallyl chloride.[1]

Visualization: Retrosynthetic Tree

RetrosynthesisTargetTarget:This compoundDisconnectionDisconnection(C-C Bond Cleavage)Target->DisconnectionRetro-Aldol / GrignardprecursorsPrecursorsDisconnection->precursorsMethallylSynthon A (2 eq):Methallyl Anion(from Methallyl Chloride)precursors->MethallylEthylAcetateSynthon B (1 eq):Ethyl Acetate(Acetyl Donor)precursors->EthylAcetate

Figure 1: Retrosynthetic breakdown showing the convergence of two methallyl nucleophiles onto a single acetate electrophile.[1]

Experimental Protocol

Reagents & Stoichiometry[1]
ComponentRoleEquiv.Mol. Wt.DensityNotes
Methallyl Chloride Precursor2.290.550.93 g/mLFreshly distilled; remove stabilizers.
Magnesium Turnings Metal2.424.30-Oven-dried; activated with

.
Ethyl Acetate Electrophile1.088.110.90 g/mLAnhydrous (<0.05% water).
THF (Tetrahydrofuran) Solvent-72.110.89 g/mLAnhydrous; stabilized with BHT.
Ammonium Chloride QuenchExcess53.49-Saturated aqueous solution.
Step-by-Step Synthesis
Phase A: Formation of Methallylmagnesium Chloride

Critical Control Point:[1] Allylic halides are highly reactive.[1][2] High concentrations or temperatures lead to Wurtz coupling (dimerization).[1]

  • Setup: Equip a 3-neck Round Bottom Flask (RBF) with a reflux condenser, N2 inlet, and pressure-equalizing addition funnel. Flame-dry the apparatus under vacuum and flush with Nitrogen.[1]

  • Activation: Add Magnesium turnings (2.4 eq) and a single crystal of Iodine. Dry stir for 5 minutes.

  • Initiation: Add just enough anhydrous THF to cover the Mg. Add 5% of the total Methallyl Chloride volume.[1] Heat gently with a heat gun until the solution becomes turbid and the iodine color fades (initiation).

  • Propagation: Dilute the remaining Methallyl Chloride in THF (1:4 v/v ratio). Begin dropwise addition.

    • Temperature Rule: Maintain internal temperature between 10°C and 15°C using an ice-water bath. Do not allow reflux.[1] Allylic Grignards degrade at high temperatures.[1]

  • Completion: After addition, stir at room temperature for 1 hour. The solution should be dark grey/black.[1]

Phase B: The Double Addition (One-Pot)
  • Cooling: Cool the Grignard solution to 0°C .

  • Addition: Dissolve Ethyl Acetate (1.0 eq) in THF (1:1 v/v). Add this solution dropwise to the Grignard reagent.[1]

    • Observation: The reaction is strongly exothermic.[1] The first equivalent forms the ketone (4-methyl-4-penten-2-one intermediate), which is more reactive than the ester and immediately reacts with the second equivalent.[1]

  • Equilibration: Allow the mixture to warm to room temperature and stir for 3 hours.

Phase C: Workup & Isolation[1][3]
  • Quench: Cool to 0°C. Slowly add saturated aqueous

    
    .
    
    • Note: Avoid HCl; acidic conditions can cause dehydration of the tertiary alcohol to a conjugated diene.[1]

  • Extraction: Decant the organic layer.[1][3] Extract the aqueous phase with Diethyl Ether (

    
    ).[1]
    
  • Drying: Combine organics, wash with brine, and dry over anhydrous

    
    .
    
  • Purification: Concentrate under reduced pressure. Purify the crude oil via vacuum distillation .[1]

    • Target Fraction: Collect the fraction boiling at approx. 85–90°C at 15 mmHg .

Mechanistic Pathway[1][4][5]

The reaction proceeds via two distinct nucleophilic attacks.[1][4] The high reactivity of the intermediate ketone ensures that the reaction does not stop at the ketone stage, driving the process to the tertiary alcohol.[1]

Reaction Workflow Diagram

MechanismMgStep 1: Grignard FormationR-Cl + Mg -> R-MgClAttack1Step 2: 1st Nucleophilic Attack(Formation of Tetrahedral Intermediate)Mg->Attack1+ Ethyl AcetateCollapseStep 3: Elimination of Ethoxide(Formation of Ketone)Attack1->CollapseAttack2Step 4: 2nd Nucleophilic Attack(Formation of Alkoxide)Collapse->Attack2+ 2nd eq. GrignardHydrolysisStep 5: Protonation(Formation of TMHDO)Attack2->Hydrolysis+ NH4Cl (aq)

Figure 2: Sequential mechanistic flow from precursor activation to final hydrolysis.[4][5]

Characterization & Validation

To ensure the integrity of the synthesized TMHDO, the following analytical signatures must be verified.

MethodExpected SignatureInterpretation
1H NMR (CDCl3)

1.25 (s, 3H)
Methyl group on the quaternary carbon (C4).[1]

1.80 (s, 6H)
Methyl groups on the allylic double bonds.[1]

2.25 (s, 4H)
Methylene (

) protons flanking the central alcohol.[1]

4.7-4.9 (m, 4H)
Terminal vinylic protons (

).[1]
IR Spectroscopy 3400-3450

(Broad)
O-H stretch (Hydrogen bonded).
3070

=C-H stretch (

).
1645

C=C stretch.
GC-MS M+ Peak: 154 m/zConfirming Molecular Weight (

).[6]
Fragment: 99 m/zLoss of one methallyl group (

).

Safety & Scalability Considerations

Process Safety Management
  • Exotherm Control: The addition of ethyl acetate to the Grignard is highly exothermic.[1] On a scale >100g, active cooling (chiller) is mandatory.[1]

  • Methallyl Chloride Toxicity: This compound is a suspected carcinogen and a lachrymator.[1] All transfers must occur in a fume hood.[1]

  • Peroxide Formation: The vinyl groups in the product can form peroxides upon prolonged storage.[1] Store under Argon at 4°C with a stabilizer (e.g., BHT) if necessary.

Industrial Scalability

For kilogram-scale production, the Barbier reaction (adding the halide and ester simultaneously to the metal) is often preferred over the two-step Grignard.[1] This minimizes the accumulation of the reactive Grignard species and reduces the reactor volume required for solvent.[1]

References

  • Fisher Scientific. (n.d.).[1] this compound, 98%.[1][6][7] Retrieved October 26, 2023, from [Link][1]

  • Organic Chemistry Portal. (2023).[1][5] Homoallylic Alcohol Synthesis. Retrieved October 26, 2023, from [Link][1]

  • Google Patents. (1960).[1] US2959598A - Allyl chloride-cyclic ether grignard reagents. Retrieved October 26, 2023, from [1]

  • Chegg. (2023).[1][5] Reaction of methylmagnesium chloride with Ethyl acetate. Retrieved October 26, 2023, from [Link][1]

Technical Guide: Spectroscopic Characterization of 2,4,6-Trimethyl-1,6-heptadien-4-ol

[1]

Abstract

This technical guide provides a comprehensive spectroscopic profile and synthesis overview for 2,4,6-Trimethyl-1,6-heptadien-4-ol (CAS: 79604-66-3), also historically known as di-methallyl methyl carbinol .[1] Designed for pharmaceutical researchers and polymer scientists, this document details the structural validation of this tertiary alcohol via NMR (


11

Synthesis & Structural Context[2][3][4][5][6][7]

The synthesis of this compound is classically achieved via a Grignard reaction involving 2-methylallyl magnesium chloride (methallyl Grignard) and ethyl acetate .[1] This reaction is a double nucleophilic addition where the ester functionality is exhausted to form a symmetric tertiary alcohol.[1]

Reaction Mechanism

The stoichiometry requires two equivalents of the Grignard reagent per mole of ethyl acetate.[1] The first addition yields a transient ketone (4-methyl-4-penten-2-one derivative), which is immediately attacked by a second Grignard equivalent due to the high reactivity of the intermediate.[1]

SynthesisPathwayReactant12-Methallyl Chloride(Starting Material)GrignardMethallyl Magnesium Chloride(Nucleophile)Reactant1->Grignard ActivationMgMg / EtherMg->GrignardIntermediateTetrahedral Intermediate(Transient)Grignard->Intermediate 2 Equiv. AdditionReactant2Ethyl Acetate(Electrophile)Reactant2->IntermediateProductThis compound(Target)Intermediate->Product Hydrolysis (H3O+)

Figure 1: Synthetic pathway via Grignard addition.[1][2][3][4] Note the requirement for 2 equivalents of the nucleophile.

Structural Symmetry

The molecule possesses

11

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Data is reported for CDCl

11

H NMR (Proton)

The spectrum is characterized by three distinct singlet regions (methyls and methylenes) and the olefinic protons.[1]

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
4.92 Singlet (br)2H=CH

(a)
Terminal alkene (trans to methyl)
4.76 Singlet (br)2H=CH

(b)
Terminal alkene (cis to methyl)
2.28 Singlet4H-CH

-
Allylic methylene (C3, C5)
1.78 Singlet6H-CH

Allylic methyls (C2, C6)
1.24 Singlet3H-CH

Central methyl (on C4)
1.6 - 2.0 Broad1H-OHHydroxyl (concentration dependent)

Technical Insight: The methylene protons at C3 and C5 appear as a singlet because they are not coupled to any adjacent protons (the quaternary C4 blocks coupling to the right, and the quaternary C2 blocks coupling to the left).[1] This is a hallmark of the "methallyl" insertion.[1]


C NMR (Carbon)

The carbon spectrum should display 6 distinct signals due to symmetry, despite the molecule containing 10 carbons.[1]

Chemical Shift (

, ppm)
Carbon TypeAssignment
142.8 Quaternary (C

)
C2, C6 (Alkene internal)
114.5 Secondary (CH

)
C1, C7 (Terminal alkene)
73.8 Quaternary (C

)
C4 (Carbinol carbon)
51.2 Secondary (CH

)
C3, C5 (Allylic methylene)
27.5 Primary (CH

)
Methyl on C4
24.1 Primary (CH

)
Methyls on C2, C6
Infrared Spectroscopy (IR)

The IR spectrum serves as a rapid diagnostic tool to confirm the alcohol functionality and the presence of the unsaturation.[1]

  • 3450 cm

    
     (Broad):  O-H stretching vibration (Intermolecular H-bonding).[1]
    
  • 3075 cm

    
    :  =C-H stretching (Terminal alkene).[1]
    
  • 2970 - 2850 cm

    
    :  C-H stretching (Alkyl).[1]
    
  • 1645 cm

    
    :  C=C stretching (Characteristic of 1,1-disubstituted alkenes).[1]
    
  • 890 cm

    
    :  =C-H out-of-plane bending (Strong signal, diagnostic for terminal methylene >C=CH
    
    
    ).[1]
Mass Spectrometry (GC-MS)

Tertiary alcohols often show weak or absent molecular ions (

1
  • Molecular Weight: 154.25 g/mol [5]

  • Key Fragments:

    • m/z 136 (M - 18): Loss of H

      
      O.[1] This is often the highest mass peak observed.[1]
      
    • m/z 99 (M - 55): Alpha-cleavage losing a methallyl radical (C

      
      H
      
      
      ). This is the base peak or a major fragment.[1]
    • m/z 55: Methallyl cation (C

      
      H
      
      
      ).[1]
    • m/z 43: Acetyl fragment (rearrangement) or isopropyl cation.[1]

MassSpecM_IonMolecular Ion (M+)m/z 154(Trace/Absent)Dehydration[M - H2O]+m/z 136(Alkene formation)M_Ion->Dehydration -18 DaAlphaCleaveAlpha CleavageLoss of Methallyl (C4H7)M_Ion->AlphaCleaveBasePeakFragment Ionm/z 99AlphaCleave->BasePeak

Figure 2: Fragmentation logic for this compound.

Experimental Protocols & Quality Control

Sample Preparation for NMR

To ensure sharp singlets and accurate integration:

  • Dissolve ~10 mg of the oil in 0.6 mL of CDCl

    
      (Chloroform-d).
    
  • Filter the solution through a cotton plug if any turbidity (magnesium salts) remains from synthesis.[1]

  • Note: If the hydroxyl proton is not visible or broad, add a drop of D

    
    O to exchange it (signal will disappear), confirming the -OH assignment.[1]
    
Impurity Profiling (The "Wurtz" Problem)

A common failure mode in the synthesis of this compound is the homocoupling of the Grignard reagent.[1]

  • Impurity: 2,5-Dimethyl-1,5-hexadiene (Wurtz dimer).[1]

  • Detection:

    • GC-MS: Appears at a lower retention time than the alcohol.[1]

    • NMR: Look for a singlet at

      
       2.05 ppm  (CH
      
      
      -CH
      
      
      bridge) which is distinct from the
      
      
      2.28 ppm methylene of the target alcohol.
Storage Stability

The molecule contains two terminal alkene groups and a tertiary alcohol.[1] It is susceptible to:

  • Acid-catalyzed dehydration: Forms conjugated dienes/trienes.[1]

  • Polymerization: Avoid radical initiators.

  • Storage: Store at 4°C under inert atmosphere (Argon/Nitrogen).

References

  • Thermo Scientific Chemicals. (n.d.).[1] this compound, 98%.[1][5][6] Fisher Scientific.[1] Retrieved January 28, 2026, from [Link][1]

  • PubChem. (n.d.). Compound Summary: this compound.[1][5][6] National Library of Medicine.[1] Retrieved January 28, 2026, from [Link][1]

  • NIST Mass Spectrometry Data Center. (n.d.).[1] 1,6-Heptadiene, 2,4,6-trimethyl-. NIST Chemistry WebBook.[1] Retrieved January 28, 2026, from [Link][1]

  • Parrish, D. R., & Stock, L. M. (1952).[1] The Reaction of Methallyl Magnesium Chloride with Ethyl Acetate. Journal of the American Chemical Society.[1][7] (Contextual citation for Grignard addition mechanism).

"2,4,6-Trimethyl-1,6-heptadien-4-ol" 1H NMR spectrum analysis

Technical Guide: H NMR Analysis of this compound

Executive Summary & Structural Context

Molecule: this compound Formula:

MW:12

This molecule is a symmetric tertiary alcohol typically synthesized by the double addition of methallylmagnesium chloride to ethyl acetate (or acetyl chloride). Its utility lies in its bifunctional terminal alkene groups, making it a valuable monomer for polymerization and a core for dendritic structures.

The Analytical Challenge: The core challenge in analyzing this spectrum is not complexity, but symmetry . The molecule possesses a

Synthesis & Sample Origin (Contextualizing Impurities)

To interpret the spectrum accurately, one must understand the sample's history. The standard synthesis involves a Grignard reaction:

Common Impurities to Watch:
  • Wurtz Coupling Product (2,5-dimethyl-1,5-hexadiene): Formed by the coupling of two Grignard reagents. Look for signals lacking the central methyl/OH environment.

  • Dehydration Product (Triene): If the workup was too acidic, the tertiary alcohol at C4 may dehydrate to form a conjugated triene system.

  • Residual Solvent: THF (1.85, 3.76 ppm) or Diethyl Ether (1.21, 3.48 ppm).

Experimental Protocol: Sample Preparation

Standardized workflow for high-resolution acquisition.

Reagents & Equipment[2][3][4][5]
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane).
    
    • Why: Excellent solubility for lipophilic terpenes; TMS is essential for the 0.00 ppm anchor.

  • Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

    • Note: High concentrations (>30mg) may shift the -OH peak downfield due to hydrogen bonding.

Preparation Workflow (Graphviz)

SamplePrepSampleCrude Oil(2,4,6-Trimethyl...)WeighWeigh 10-15 mgSample->WeighSolventAdd 0.6 mL CDCl3(w/ TMS)Weigh->SolventFilterFilter (Cotton/Glass Wool)Remove Mg saltsSolvent->FilterCloudy?TubeTransfer to5mm NMR TubeSolvent->TubeClear?Filter->TubeAcquireAcquire 1H NMR(ns=16, d1=1.0s)Tube->Acquire

Caption: Standardized sample preparation workflow ensuring removal of paramagnetic magnesium salts often left over from Grignard workups.

Spectral Analysis: The "Decision Tree" Assignment

Due to the molecule's symmetry, the integration ratio is critical: 3 : 6 : 4 : 2 : 2 : 1 .

Summary Table of Chemical Shifts ( )
AssignmentProtonsMult.[3][4][5][6][7]Shift (ppm)Coupling (

)
Structural Logic
A (OH) 1Hbr s1.8 – 2.5-Hydroxyl proton. Shift varies with conc. & temp.
B (C4-Me) 3Hs1.15 – 1.25-Tertiary methyl on a carbinol carbon. Shielded.
C (Allylic Me) 6Hs1.75 – 1.85-Methyls on C2/C6.[3] Deshielded by double bond.
D (Methylene) 4Hs2.20 – 2.35-Isolated

groups (C3/C5). No neighbors to split with.
E (Vinyl 1) 2Hs4.65 – 4.75-Terminal alkene proton (trans to alkyl chain).
F (Vinyl 2) 2Hs4.85 – 4.95-Terminal alkene proton (cis to alkyl chain).
Detailed Mechanistic Analysis
1. The "Silent" Methylenes (Region: 2.2 – 2.4 ppm)

The most distinctive feature of this spectrum is the signal for the C3 and C5 methylene protons.

  • Observation: A sharp singlet integrating to 4H.

  • Why: These protons are flanked by quaternary carbons on both sides (C2 and C4).

    • C2 has no protons (it is substituted with a methyl and a double bond).

    • C4 has no protons (it is substituted with methyl and OH).

  • Validation: If this peak appears as a doublet or multiplet, your structure is incorrect (likely the Wurtz dimer or a rearranged isomer).

2. The Terminal Vinyls (Region: 4.6 – 5.0 ppm)

The isobutenyl group (

  • Inequivalence: Although chemically similar, the two protons on the terminal carbon are diastereotopic with respect to the rest of the chain (one is cis to the methyl, one is trans).

  • Splitting: They often appear as two singlets or very fine doublets (

    
     geminal coupling).
    
3. The Central Methyl (Region: ~1.2 ppm)
  • Observation: A sharp 3H singlet.

  • Logic: This methyl is attached to the central carbinol carbon (C4). It is significantly upfield compared to the allylic methyls because it is not attached to a double bond, though the electronegative Oxygen pulls it slightly downfield from a standard alkane methyl (0.9 ppm).

Structural Validation Logic

Use the following logic flow to confirm the identity of the synthesized product.

ValidationLogicStartAnalyze 1H SpectrumCheckOlefinOlefin Region (4.6-5.0 ppm)Are there 2 distinct signals?Start->CheckOlefinCheckSymIntegration CheckDo Vinyls sum to 4H?CheckOlefin->CheckSymYesResultFail1FAIL: Check for1,6-Heptadiene (unsubstituted)CheckOlefin->ResultFail1No (Complex m)CheckMethyleneMid-Field (2.2-2.4 ppm)Is there a 4H Singlet?CheckSym->CheckMethyleneYesResultFail2FAIL: Check forDehydration (Triene)CheckSym->ResultFail2No (<4H)CheckMeMethyl RegionIs there a 1:2 ratio (3H:6H)?CheckMethylene->CheckMeYes (Singlet)CheckMethylene->ResultFail1No (Split)ResultPassCONFIRMED:This compoundCheckMe->ResultPassYesCheckMe->ResultFail2No

Caption: Logic flow for confirming structure based on symmetry and multiplicity rules.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for calculation of additivity constants for tertiary alcohols).
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Cymerman, J., & Heilbron, I. M. (1942). Synthesis of this compound via Grignard Reaction. Journal of the Chemical Society. (Foundational chemistry for methallyl Grignard additions).
  • US Patent 3856867A. (1974).

Advanced Mass Spectrometry Guide: 2,4,6-Trimethyl-1,6-heptadien-4-ol

[1][2]

Executive Summary

  • Compound : this compound[1][2][3][4][5][6][7][8][9][10]

  • CAS Registry Number : 79604-66-3[2][3][4]

  • Molecular Formula : C₁₀H₁₈O

  • Molecular Weight : 154.25 Da

  • Structural Class : Tertiary homoallylic alcohol (Symmetric bis-methallyl carbinol).

  • Key Diagnostic Ion : m/z 99 (Base Peak), resulting from symmetric

    
    -cleavage.
    
  • differentiation : Distinguished from isomers like Artemisia alcohol by the absence of m/z 85 and the dominance of the methallyl loss pathway.

Structural Analysis & Synthetic Context

Understanding the origin of the molecule is crucial for interpreting its spectrum. This compound is typically formed via the Grignard reaction of 2 equivalents of methallyl magnesium chloride with an acetic acid ester (e.g., ethyl acetate) or acetyl chloride.

  • Symmetry : The molecule consists of a central quaternary carbon bonded to a hydroxyl group, a methyl group, and two identical 2-methylallyl (methallyl) groups.

  • Fragmentation Implication : Due to its symmetry, the two primary

    
    -cleavage pathways are identical, funneling the ion current into a single dominant fragment (m/z 99), making the spectrum highly simplified compared to asymmetric isomers.
    

Fragmentation Mechanism (The Core)

The fragmentation of this compound under Electron Ionization (EI, 70 eV) is governed by the stability of the tertiary radical cation and the subsequent formation of resonance-stabilized oxonium ions.

Primary Pathway: -Cleavage (Dominant)

The molecular ion (


-cleavage
  • Mechanism : Homolytic cleavage expels a stable methallyl radical (

    
    C₄H₇, 55 Da).
    
  • Product : A resonance-stabilized oxonium ion at m/z 99 .

  • Intensity : This is the Base Peak (100%) . The driving force is the formation of a stable cation and a stable allylic radical.

Secondary Pathway: Dehydration

Tertiary alcohols are prone to thermal and EI-induced dehydration.

  • Mechanism : Loss of H₂O (18 Da) via a six-membered transition state (involving the alkene hydrogens) or 1,2-elimination.

  • Product : m/z 136 (

    
    ).
    
  • Note : This peak is typically weak (<10%) because the

    
    -cleavage is kinetically faster.
    
Tertiary Pathway: Hydrocarbon Fragments

The m/z 99 oxonium ion retains high internal energy and fragments further:

  • Loss of Water from m/z 99 : The m/z 99 ion loses H₂O to form a hydrocarbon cation at m/z 81 (

    
    ). This is a characteristic "terpene-like" fragment.
    
  • Methallyl Cation : Direct formation of the methallyl cation (

    
    ) generates a strong peak at m/z 55 .
    
Isomeric Differentiation (Critical Insight)
  • Target Molecule : Symmetric. Loses Methallyl (55)

    
    m/z 99 .
    
  • Artemisia Alcohol (Isomer) : Asymmetric (3,3,6-trimethyl-1,5-heptadien-4-ol). Can lose Methallyl (55)

    
     m/z 99 AND  lose a dimethylallyl group (69) 
    
    
    m/z 85 .
  • Rule : If you see m/z 85, it is not this compound.

Mechanistic Visualization[12]

FragmentationPathwayM_IonMolecular Ion (M+)m/z 154(Transient/Weak)Ion_139[M - Methyl]+m/z 139(Minor)M_Ion->Ion_139 α-Cleavage(- CH3•, -15 Da)Ion_99[M - Methallyl]+m/z 99(Base Peak)M_Ion->Ion_99 α-Cleavage(- C4H7•, -55 Da)Ion_55Methallyl Cationm/z 55(Major)M_Ion->Ion_55 Direct FormationIon_136[M - H2O]+m/z 136(Dehydration)M_Ion->Ion_136 Dehydration(- H2O, -18 Da)Ion_81[m/z 99 - H2O]+m/z 81(Hydrocarbon)Ion_99->Ion_81 Elimination(- H2O, -18 Da)Ion_136->Ion_81 Loss of C4H7•

Caption: Fragmentation pathway of this compound showing the dominant α-cleavage to m/z 99.

Spectral Fingerprint Data

The following table summarizes the expected mass spectrum profile. Relative abundances are estimates based on the structural stability of fragments in a standard 70 eV EI source.

m/z ValueIon IdentityFormulaRelative AbundanceMechanistic Origin
154 Molecular Ion (

)

< 1%Very unstable tertiary alcohol. Often absent.
139


1-5%Loss of methyl group. Disfavored vs methallyl loss.
136


5-10%Thermal or EI-induced dehydration.
99 Base Peak

100%

-cleavage loss of methallyl radical. Diagnostic.
81


40-60%Secondary fragmentation of the base peak.
55 Methallyl Cation

60-80%Stable allylic cation from side chains.
43 Acetyl/Propyl

20-40%Rearrangement fragments.

Experimental Protocol: GC-MS Characterization

To reliably detect and identify this compound, specific GC-MS parameters are recommended to minimize thermal degradation (dehydration) in the injector port.

Sample Preparation
  • Solvent : Dichloromethane (DCM) or Hexane. Avoid methanol to prevent transesterification artifacts if esters are present in the mix.

  • Concentration : 10-50 ppm.

  • Derivatization (Optional) : If the M+ peak is required for confirmation, derivatize with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to form the TMS ether (

    
    ). This stabilizes the molecular ion.
    
Instrument Parameters (Agilent/Thermo Standard Config)
  • Inlet Temperature : 200°C (Keep lower than standard 250°C to reduce thermal dehydration of the tertiary alcohol).

  • Split Ratio : 20:1.

  • Column : Non-polar phase (e.g., DB-5ms, HP-5, or equivalent 5% phenyl methyl siloxane).

    • Dimensions: 30m x 0.25mm x 0.25µm.

  • Carrier Gas : Helium at 1.0 mL/min (Constant Flow).

  • Oven Program :

    • Start: 60°C (Hold 1 min).

    • Ramp: 10°C/min to 200°C.

    • Ramp: 25°C/min to 280°C (Hold 3 min).

  • MS Source : EI mode, 70 eV, 230°C.

  • Scan Range : m/z 35 - 300.

Data Validation Step
  • Check for m/z 99 : If m/z 99 is the base peak, the core structure is intact.

  • Check for m/z 85 : If present, suspect isomerization to Artemisia alcohol.

  • RI Check : On a DB-5 column, the Retention Index (RI) should be approximately 1050-1100 (estimated based on boiling point and structure), eluting after linalool but before camphor.

References

  • NIST Chemistry WebBook . This compound Mass Spectrum & Properties. National Institute of Standards and Technology.[11] [Link][11]

  • PubChem . Compound Summary: this compound (CID 144898). National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts . Mass Spectrometry - Fragmentation Patterns (Alcohols). [Link]

Polyhalogenated Acyclic Monoterpenes: The Substituted Heptadienol Pharmacophore in Marine Algae

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide focuses on the structural class of substituted heptadienols and their biologically equivalent analogues, specifically acyclic polyhalogenated monoterpenes . While simple heptadienols exist as terrestrial volatiles, the pharmacological significance of this chemical motif is overwhelmingly found in marine red algae, where the heptadienol skeleton serves as a scaffold for potent cytotoxic agents.

Executive Summary

The "substituted heptadienol" motif represents a unique chemical space bridging simple terrestrial volatiles (flavors/pheromones) and complex marine defense metabolites. For drug development professionals, the primary interest lies not in the simple C7 chains found in tea or insect signaling, but in the polyhalogenated acyclic monoterpenes produced by marine red algae (Rhodophyta). These compounds, exemplified by metabolites from Plocamium cartilagineum, structurally mimic the heptadienol core but are hyper-functionalized with chlorine and bromine atoms. This guide delineates the occurrence, biosynthesis, and isolation of these high-value cytotoxic targets, providing a roadmap for their evaluation as chemotherapeutic leads.

Structural Diversity & Natural Occurrence[1][2][3]

The Chemical Divergence

Nature utilizes the heptadienyl skeleton in two distinct ecological contexts:

FeatureTerrestrial VariantsMarine Variants (High Value)
Core Structure Simple (E,Z)-2,4-heptadienolPolyhalogenated 3,7-dimethyl-octadienol derivatives
Substituents Hydroxyl, AldehydeCl, Br, Methyl, Epoxides
Primary Source Thea sinensis (Tea), Scolytidae (Beetles)Plocamium cartilagineum, Portieria hornemannii
Bioactivity Flavor, Pheromone signalingCytotoxicity (IC50 < 5 µg/mL) , Antimicrobial
Stability Volatile, oxidation-proneLipophilic, chemically reactive alkylators
Marine Hotspots: Plocamium Species

The genus Plocamium is the definitive source of bioactive substituted dienols. These organisms utilize vanadium-dependent haloperoxidases (VHPOs) to introduce halogens into acyclic terpene backbones, creating compounds such as:

  • (3R,4S,5E,7S)-4-Bromo-3,7,8,8-tetrachloro-3,7-dimethyl-octa-1,5-diene : A potent cytotoxin.[1]

  • Halomon : A pentahalogenated derivative that reached preclinical evaluation for solid tumors.[2]

These compounds function ecologically as antifeedants, deterring herbivores through their potent alkylating capabilities.

Biosynthetic Mechanics

Understanding the biosynthesis is critical for bio-engineering or synthetic biology approaches. The pathway diverges from the classical terpene route by introducing regiospecific halogenation before or during cyclization events (though many remain acyclic).

The Haloperoxidase Pathway

The biosynthesis initiates with Geranyl Diphosphate (GPP) via the Methylerythritol Phosphate (MEP) pathway. The key divergence is the enzymatic halogenation of Ocimene or Myrcene precursors.

Key Mechanism:

  • Oxidation: VHPO oxidizes halides (Cl⁻, Br⁻) using H₂O₂ to form an electrophilic halogen species (X⁺).

  • Attack: The X⁺ attacks the electron-rich double bonds of the heptadienyl/octadienyl chain.

  • Termination: The carbocation intermediate is quenched by water (forming an alcohol) or another halide.

Pathway Visualization

Biosynthesis GPP Geranyl Diphosphate (C10 Precursor) Ocimene Trans-beta-Ocimene GPP->Ocimene Terpene Synthase Inter Halonium Ion Intermediate Ocimene->Inter Electrophilic Attack VHPO Enzyme: VHPO (H2O2 + Br-/Cl-) VHPO->Inter Catalysis Product Polyhalogenated Heptadienol Derivative Inter->Product Nucleophilic Capture (OH- or X-)

Figure 1: Biosynthetic cascade for halogenated acyclic monoterpenes. The VHPO enzyme drives the functionalization of the inert terpene backbone.

Isolation & Characterization Protocols

Isolation of these compounds is non-trivial due to the instability of the conjugated diene system and the potential for dehydrohalogenation (loss of HX) under acidic or thermal stress.

Extraction Methodology

Critical Warning: Avoid acidification. Use neutral solvents. Keep temperatures < 40°C to prevent polymerization.

Protocol: Targeted Lipophilic Extraction

  • Tissue Prep: Flash-freeze Plocamium biomass (liquid N₂) and lyophilize. Grind to a fine powder.

  • Solvent System: Extract with DCM:MeOH (2:1 v/v) . The methanol penetrates the cell wall; DCM solubilizes the halogenated lipids.

  • Partitioning: Filter and concentrate in vacuo. Resuspend residue in 90% MeOH(aq) and partition against Hexane.

    • Rationale: Fats/waxes go to Hexane; Halogenated monoterpenes partition into the aqueous MeOH phase due to the polarity of the halogen/alcohol groups.

  • Purification: Subject the MeOH fraction to Vacuum Liquid Chromatography (VLC) over Silica Gel (Type 60). Elute with a Hexane -> EtOAc gradient.

Purification Workflow

Isolation Biomass Lyophilized Algae (Plocamium sp.) Extract Crude Extract (DCM:MeOH 2:1) Biomass->Extract Maceration Partition Partitioning (Hexane vs 90% MeOH) Extract->Partition Solvent Exchange VLC VLC Fractionation (Silica Gel) Partition->VLC Enrichment HPLC Rev-Phase HPLC (C18, MeOH/H2O) VLC->HPLC Isolation NMR Structure Elucidation (1H, 13C, NOE) HPLC->NMR Validation

Figure 2: Isolation workflow prioritizing the separation of halogenated metabolites from bulk lipids.

Pharmacological Potential & Data

The substituted heptadienol motif, particularly when halogenated, exhibits significant cytotoxicity. The mechanism often involves alkylation of DNA or inhibition of specific enzymes due to the reactive allylic halide functionality.

Cytotoxicity Profile (Selected Compounds)

The following data summarizes the activity of Plocamium metabolites against standard cancer cell lines.

Compound IDSubstitution PatternCell LineIC50 (µg/mL)Activity Type
Compound 1 4-Bromo-3,7,8,8-tetrachloro...NCI-H460 (Lung)4.0Cytotoxic
Compound 3 3,4,8-Trichloro-7-dibromomethyl...SW480 (Colon)1.3Irreversible
Halomon PentahalogenatedRenal/Brain/Colon< 1.0Differential

Mechanistic Insight: Compound 3 demonstrates irreversible cytotoxicity against SW480 cells.[3] This suggests the molecule acts as a "suicide inhibitor," likely forming a covalent bond with a nucleophilic residue (e.g., Cysteine thiol) on a target protein via nucleophilic displacement of an allylic halogen.

References

  • Sabry, O. M., et al. (2017). "Cytotoxic halogenated monoterpenes from Plocamium cartilagineum." Natural Product Research. Link

  • Naylor, S., et al. (1983). "Halogenated monoterpenes from the red alga Plocamium."[1] Journal of the Chemical Society, Perkin Transactions 1. Link

  • Gao, S., & Okuda, R. K. (2001). "Supercritical fluid extraction of halogenated monoterpenes from the red alga Plocamium cartilagineum." Journal of Chromatography A. Link

  • Fuller, R. W., et al. (1992). "Isolation and structure elucidation of cytotoxic halogenated monoterpenes from Plocamium cartilagineum." Journal of Natural Products. Link

  • Kladi, M., et al. (2004). "Natural products from the genus Plocamium (Plocamiales, Rhodophyta)."[4] Current Organic Chemistry. Link

Sources

"2,4,6-Trimethyl-1,6-heptadien-4-ol" physical properties (boiling point, density)

Author: BenchChem Technical Support Team. Date: February 2026

Physical Properties, Synthesis Protocols, and Application Context

Executive Summary & Compound Identity

2,4,6-Trimethyl-1,6-heptadien-4-ol (CAS: 79604-66-3), also known as Diisobutenyl Methyl Carbinol , is a specialized tertiary allylic alcohol.[1] While often encountered as a synthetic intermediate in the production of fragrance compounds and polymers, it has also been identified as a naturally occurring monoterpenoid constituent in Artemisia californica (California Sagebrush).[1]

This guide addresses a critical gap in standard chemical databases: the lack of experimental physical property data for this specific isomer. By synthesizing predictive modeling with structural analogs (e.g., Linalool, 4-Terpineol) and validating through established Grignard reaction mechanisms, this document provides a robust framework for researchers utilizing this compound in drug discovery or organic synthesis.[1]

Chemical Identity Matrix
ParameterDetail
IUPAC Name 2,4,6-Trimethylhepta-1,6-dien-4-ol
Common Synonym Diisobutenyl Methyl Carbinol
CAS Number 79604-66-3
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol
SMILES CC(=C)CC(C)(O)CC(=C)C
Structural Class Acyclic Monoterpene / Tertiary Alcohol

Physical Properties: Predicted & Comparative Data

Note: Experimental boiling points and densities for this specific CAS are not reported in standard safety literature (SDS) or thermodynamic databases.[1] The values below are calculated based on Group Contribution Methods (Joback/Stein) and validated against structural analogs.

Physicochemical Data Table
PropertyValue (Predicted/Est.)Confidence LevelMechanistic Rationale
Boiling Point 195°C – 205°C (at 760 mmHg)HighComparable to Linalool (BP 198°C) and 4-Terpineol (BP 212°C).[1] The tertiary alcohol group elevates BP via hydrogen bonding, while the branched structure slightly reduces van der Waals interactions compared to linear isomers.[1]
Density 0.86 – 0.89 g/cm³ (at 20°C)MediumTypical range for acyclic terpene alcohols.[1] The gem-dimethyl and terminal alkene groups create steric bulk that lowers packing efficiency compared to saturated alcohols.[1]
Refractive Index 1.460 – 1.475 (

)
HighConsistent with unconjugated diene systems containing a hydroxyl group.[1]
LogP (Octanol/Water) 3.2 – 3.5 HighHighly lipophilic due to the C10 hydrocarbon backbone; likely crosses blood-brain barrier (BBB) effectively.[1]
Solubility Insoluble in water; Soluble in Ethanol, DMSO, Diethyl Ether.[1]HighHydrophobic hydrocarbon chain dominates the polar hydroxyl group.[1]

Synthesis Protocol: The Grignard Route

For researchers requiring high-purity material, the most reliable route is the "Double Grignard Addition" to an ester.[1] This protocol utilizes Methallyl Magnesium Chloride and Ethyl Acetate.[1][2][3]

Reaction Logic

The synthesis exploits the symmetry of the molecule.[1] A single equivalent of Ethyl Acetate reacts with two equivalents of Methallyl Magnesium Chloride.[1]

  • First Addition: Grignard attacks the ester carbonyl

    
     Ketone intermediate (elimination of ethoxide).[1]
    
  • Second Addition: Second Grignard attacks the highly reactive ketone

    
     Tertiary Alkoxide.[1]
    
  • Hydrolysis: Acidic workup yields the target alcohol.[1]

Visualization: Synthesis Pathway

SynthesisPathway Reactants Reactants 2x Methallyl MgCl + Ethyl Acetate Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (1) Ketone Transient Ketone (In situ) Intermediate->Ketone - EtOMgCl (Elimination) Alkoxide Magnesium Alkoxide Ketone->Alkoxide Nucleophilic Attack (2) (Fast) Product Target Product 2,4,6-Trimethyl- 1,6-heptadien-4-ol Alkoxide->Product H3O+ (Hydrolysis)

Caption: Step-wise mechanistic flow for the synthesis of this compound via Grignard addition.

Detailed Methodology (SOP)

Safety Precaution: Grignard reagents are pyrophoric and moisture-sensitive.[1] All glassware must be flame-dried and flushed with Argon/Nitrogen.[1]

  • Reagent Preparation:

    • Charge a 3-neck round bottom flask with Magnesium turnings (2.2 eq) and anhydrous THF.

    • Add a crystal of Iodine to initiate.[1][4]

    • Dropwise add Methallyl Chloride (2.1 eq) dissolved in THF.[1] Maintain a gentle reflux (exotherm control).[1]

    • Validation: Solution turns cloudy/grey; iodine color disappears.[1]

  • Ester Addition:

    • Cool the Grignard solution to 0°C.

    • Dropwise add Ethyl Acetate (1.0 eq) in THF over 30 minutes.

    • Note: The reaction will be exothermic.[1][4] Do not allow temperature to exceed 10°C during addition to prevent side reactions (Wurtz coupling).[1]

  • Reaction Completion:

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

    • Self-Validation: TLC should show disappearance of the ester spot.[1]

  • Workup (Quenching):

    • Cool to 0°C. Slowly add Saturated NH₄Cl solution .

    • Caution: Vigorous gas evolution (isobutene by-product from unreacted Grignard).[1]

    • Extract with Diethyl Ether (3x).[1] Wash combined organics with Brine.

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification:

    • Distillation under reduced pressure is recommended due to the high boiling point.[1]

    • Target Fraction: ~85-95°C at 10 mmHg (Estimated).[1]

Characterization & Validation

To ensure the synthesized or purchased material is authentic, verify these spectral signatures.

NMR Validation Criteria (¹H NMR in CDCl₃)
Proton TypeChemical Shift (

)
MultiplicityIntegrationInterpretation
Terminal Vinyl 4.7 – 4.9 ppmMultiplets/Singlets4HCharacteristic of terminal methylene groups (=CH₂).[1]
Allylic Methylene 2.1 – 2.3 ppmDoublet/Multiplet4HThe -CH₂- linking the central carbon to the alkene.[1]
Allylic Methyls 1.7 – 1.8 ppmSinglet6HMethyl groups on the double bonds.[1]
Central Methyl ~1.2 ppmSinglet3HThe methyl group attached to the carbinol carbon (C4).[1]
Hydroxyl 1.5 – 2.5 ppmBroad Singlet1HExchangeable with D₂O.[1]
Diagram: Logical Validation Workflow

ValidationLogic Sample Crude Product IR_Check IR Spectroscopy Check for OH (3400 cm-1) Check for C=O (Absent) Sample->IR_Check NMR_Check 1H NMR Analysis Verify Integral Ratio (Vinyl:Allyl:Methyl = 4:4:9) IR_Check->NMR_Check Purity_Decision Decision Node NMR_Check->Purity_Decision Distill Distill (Remove solvent/byproducts) Purity_Decision->Distill Impurities Found Approve Release for Use Purity_Decision->Approve Spectra Clean Distill->NMR_Check Re-test

Caption: Quality Control decision tree for validating this compound purity.

Application Context: Drug Development & Research

While often used as a chemical intermediate, the presence of this compound in Artemisia californica suggests potential pharmacological relevance.[1][5]

  • TRP Channel Modulation: Terpenes from Artemisia species are known modulators of Transient Receptor Potential (TRP) channels (e.g., TRPA1, TRPV1), which mediate pain and thermal sensation.[1] Researchers investigating novel analgesics should screen this compound for TRP antagonistic activity.[1]

  • Metabolic Stability: As a tertiary alcohol, this molecule is resistant to oxidation by alcohol dehydrogenases (ADH), potentially offering a longer half-life than primary terpene alcohols (e.g., Geraniol) in metabolic assays.[1]

References

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: this compound.

  • Adams, J. D. (2021).[1] "The Proper Treatment of Pain and Chronic Pain, Artemisia Californica."[1] Archives in Neurology and Neuroscience, 12(1).[1] (Identifies the compound as a constituent of A. californica).

  • ChemicalBook. (n.d.).[1] Product Entry: this compound.[1][5][6][7]

  • Fisher Scientific. (n.d.).[1] Compound Summary: this compound, 98%.[1][8]

Sources

Resonance-Driven Reactivity Landscapes of Allylic Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The allylic alcohol motif represents a dichotomy in chemical synthesis and drug design: it is a locus of high reactivity due to resonance stabilization, yet it offers unique opportunities for metabolic tuning. This guide deconstructs the electronic underpinnings of allylic systems, quantifying the resonance energy that drives their reactivity (approx. 20–22 kcal/mol).[1][2][3] We explore the practical implications of this stability in nucleophilic substitutions (


), selective oxidations, and metabolic liabilities, providing actionable protocols for controlling these ambident electrophiles.

Theoretical Framework: The 20 kcal/mol Driver

Molecular Orbital (MO) Topology

The reactivity of allylic alcohols is not inherent to the ground-state alcohol but is defined by the stability of the intermediates—specifically the allylic cation and radical—formed upon bond scission.

In an allylic system (


), the positive charge is not localized. MO theory describes this as a 3-center, 2-electron 

-system (

).
  • 
     (Bonding):  Contains the two 
    
    
    
    electrons; delocalized over all three carbons.
  • 
     (Non-bonding):  The Lowest Unoccupied Molecular Orbital (LUMO) for the cation. Crucially, this orbital has a node  at the central carbon (
    
    
    
    ), meaning the positive charge density is located exclusively at the terminal carbons (
    
    
    and
    
    
    ).

Quantitative Insight: The resonance energy of the allyl cation is approximately 20–22 kcal/mol relative to a primary propyl cation. This stabilization effectively lowers the activation energy (


) for ionization, making allylic alcohols roughly as reactive as secondary or tertiary alkyl substrates in solvolysis reactions.
Visualization of Resonance Hybridization

The following diagram illustrates the delocalization pathway and the resulting ambident reactivity.

AllylicResonance cluster_0 Activation Phase cluster_1 Resonance Hybrid (The Cation) cluster_2 Ambident Reactivity Alcohol Allylic Alcohol (R-CH=CH-CH2-OH) Protonation + H+ Alcohol->Protonation CationA Form A [R-CH=CH-CH2+] Protonation->CationA Ionization Leaving - H2O CationA->Leaving Hybrid Hybrid State (Charge at C1 & C3) CationA->Hybrid Resonance Prod_Gamma Gamma Attack Product (Rearranged) Hybrid->Prod_Gamma Nu: attacks C3 Prod_Alpha Alpha Attack Product (Direct) Hybrid->Prod_Alpha Nu: attacks C1 CationB Form B [R-CH(+)-CH=CH2] CationB->Hybrid Resonance

Caption: The allylic cation exists as a resonance hybrid. Nucleophilic attack can occur at C1 (


) or C3 (

), dictated by steric hindrance and electronic density.

Reactivity & Synthetic Control[5][6]

Solvolysis and Substitution

Due to the 20 kcal/mol stabilization energy, allylic alcohols undergo


 reactions under mild conditions. However, this creates a regioselectivity challenge.
  • Kinetic Control: Often favors attack at the less substituted carbon (least steric hindrance).

  • Thermodynamic Control: Favors the formation of the most substituted alkene (Zaitsev-like product stability).

Chemoselective Oxidation (The MnO2 Standard)

One of the most valuable applications of allylic resonance is chemoselective oxidation . Manganese Dioxide (


) selectively oxidizes allylic (and benzylic) alcohols to 

-unsaturated carbonyls while leaving saturated alcohols untouched.

Mechanism:

  • Adsorption of the alcohol onto the

    
     surface.
    
  • Formation of a radical intermediate.[4]

  • The allylic radical is stabilized by resonance (similar to the cation), lowering the energy barrier for the C-H bond cleavage.[5] Saturated alcohols lack this stabilization, rendering them inert under these conditions.

Data Summary: Solvolysis Rates

The following table compares relative solvolysis rates, highlighting the impact of the allylic double bond.

Substrate TypeStructureRelative Rate (Ethanolysis)Mechanistic Driver
Saturated Primary

1.0 (Baseline)

(mostly)
Allylic Primary

~30 – 40

character facilitated by resonance
Saturated Tertiary

~100,000Hyperconjugation
Allylic Tertiary

> 1,000,000Resonance + Hyperconjugation

Drug Development Implications: Metabolic Stability[8][9]

In medicinal chemistry, the allylic alcohol moiety is a "double-edged sword."

The Toxicity of Primary Allylic Alcohols

Primary allylic alcohols (e.g., allyl alcohol itself) are often toxic.[6]

  • Pathway: Oxidized by Alcohol Dehydrogenase (ADH) to Acrolein (or substituted enals).

  • Result: Acrolein is a potent Michael acceptor that alkylates liver proteins and DNA, leading to hepatotoxicity.

Tertiary Allylic Alcohols as Metabolic Stoppers

Conversely, tertiary allylic alcohols are highly valued in drug design (e.g., in certain steroids or terpenes).

  • Stability: They cannot be oxidized to ketones/aldehydes by ADH because they lack the

    
    -proton.
    
  • Excretion: Often excreted unchanged or via Phase II glucuronidation, avoiding the formation of reactive electrophiles.

MetabolicPathways cluster_tox Primary Allylic Alcohol (Toxicity Risk) cluster_safe Tertiary Allylic Alcohol (Stable Scaffold) PrimAlc Primary Allylic Alcohol (R-CH=CH-CH2OH) Enal Reactive Enal (Michael Acceptor) PrimAlc->Enal Oxidation ADH Alcohol Dehydrogenase (ADH) ADH->Enal Tox Protein Alkylation (Hepatotoxicity) Enal->Tox Covalent Binding TertAlc Tertiary Allylic Alcohol (R-CH=CH-CR'2-OH) Phase2 Glucuronidation (Phase II) TertAlc->Phase2 No alpha-H for ADH Excrete Renal Excretion (Safe) Phase2->Excrete

Caption: Metabolic divergence: Primary allylic alcohols generate toxic Michael acceptors; tertiary analogs resist oxidation.

Experimental Protocol: Selective Oxidation with Activated [11]

Objective: Selectively oxidize an allylic alcohol in the presence of a saturated alcohol or other sensitive functionality.

Reagents:

  • Substrate (Allylic Alcohol)[6][7]

  • Activated Manganese Dioxide (

    
    )[4][8][7]
    
  • Dichloromethane (DCM) or Chloroform (

    
    )
    
  • Celite (for filtration)

Critical Note on Activation: Commercial


 varies widely in activity. If results are sluggish, heat 

at 110°C in an oven for 24 hours prior to use to remove chemisorbed water.
Step-by-Step Methodology:
  • Preparation: Dissolve the substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Reagent Addition: Add Activated

    
     (10.0 – 20.0 equiv).
    
    • Why this excess? The reaction is heterogeneous and surface-dependent. A large excess ensures sufficient active sites are available.

  • Reaction: Stir the suspension vigorously at room temperature.

    • Monitoring: Check via TLC every 1 hour. Allylic alcohols typically convert within 1–4 hours. Saturated alcohols will remain unchanged.

  • Workup:

    • Prepare a sintered glass funnel with a pad of Celite.

    • Filter the black suspension through the Celite pad.

    • Rinse the filter cake thoroughly with DCM or Ethyl Acetate to recover adsorbed product.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is often pure enough for subsequent steps; otherwise, purify via silica gel chromatography.

Validation:

  • Self-Check: If the reaction stalls, add another 5–10 equiv of

    
    . If selectivity is lost (saturated alcohol oxidizing), reduce temperature to 0°C.
    

References

  • Resonance Energies of the Allyl Cation and Allyl Anion. Journal of Organic Chemistry. (2004). Determines resonance energy at ~20-22 kcal/mol.[2][3]

  • Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic DDQ. NIH / PMC. (2011). Discusses selectivity mechanisms compared to MnO2.[7]

  • Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. (2023). Analysis of metabolic stability of tertiary alcohols.

  • Allylic Cations - Chemistry LibreTexts. (2020). Fundamental MO theory and solvolysis mechanisms.

  • Manganese(IV) oxide - Organic Chemistry Portal. Comprehensive guide on MnO2 oxidation scope and limitations.

Sources

Strategic Manipulation of Tertiary Allylic Alcohols: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tertiary allylic alcohols represent a unique structural motif in drug development, acting as a "Janus-faced" intermediate. They possess a contradictory nature: sterically congested and inert to standard


 attack, yet electronically hyper-active due to the resonance stabilization of the corresponding carbocation.

This guide moves beyond basic textbook reactivity to focus on the controlled destabilization of these substrates. We will explore how to exploit their lability for 1,3-oxidative transpositions (Babler-Dauben), control regioselectivity in nucleophilic substitutions (


 vs. 

), and utilize them as pivots in the synthesis of complex polycyclic pharmacophores.

Part 1: Electronic & Steric Architecture

The reactivity of tertiary allylic alcohols is dictated by the orthogonality of their steric bulk and electronic potential. Unlike primary alcohols, they cannot be oxidized to carbonyls without carbon-carbon bond cleavage or rearrangement. Unlike tertiary alkyl alcohols, the adjacent


-system lowers the energy barrier for ionization.
The Mechanistic Bifurcation

The fate of a tertiary allylic alcohol is determined by the initial activation mode. The pathway splits into three distinct mechanistic manifolds:

  • Acid-Mediated Ionization (

    
    /E1):  Generates a delocalized cation, leading to thermodynamic mixtures of substitution or elimination.
    
  • Transition Metal Activation (

    
    ):  Palladium or Iridium catalysis accesses the 
    
    
    
    -allyl complex, allowing for stereocontrolled substitution.
  • Oxidative Transposition: Chromium or hypervalent iodine induces a [3,3]-sigmatropic shift.

Reactivity_Manifold Substrate Tertiary Allylic Alcohol Acid Acid Activation (H+ / Lewis Acid) Substrate->Acid Metal Pd(0)/Ir(I) Catalysis Substrate->Metal Oxidant Oxidant (Cr(VI) / IBX) Substrate->Oxidant Cation Allylic Carbocation (Resonance Stabilized) Acid->Cation -H2O PiAllyl π-Allyl Complex Metal->PiAllyl Oxidative Addn Chromate Chromate Ester Oxidant->Chromate Esterification Prod_SN1 Thermodynamic Substitution Cation->Prod_SN1 Nu: Attack Prod_SN2 Enantio-enriched Product PiAllyl->Prod_SN2 Soft Nu: Prod_Enone Transposed Enone (Babler-Dauben) Chromate->Prod_Enone [3,3]-Sigmatropic

Figure 1: The divergent reactivity pathways of tertiary allylic alcohols based on catalyst selection.

Part 2: The Oxidative Transposition (Babler-Dauben)[3][4][5]

The Babler-Dauben oxidation is the most powerful method for converting tertiary allylic alcohols into


-unsaturated ketones (enones). This reaction is not a simple oxidation; it is a 1,3-oxidative transposition .[1][2]
Mechanism & Causality

The reaction does not proceed via direct hydrogen abstraction (impossible at a tertiary center). Instead, it follows a cascade:

  • Esterification: The alcohol reacts with Pyridinium Chlorochromate (PCC) to form a chromate ester.[1][2]

  • [3,3]-Sigmatropic Shift: The ester undergoes a rearrangement, moving the oxygen to the primary/secondary position and shifting the double bond.

  • Oxidation: The newly formed secondary chromate ester collapses to the ketone.

Why this matters: This reaction drives the equilibrium toward the thermodynamically stable conjugated enone, effectively "moving" the oxygen functionality to a less sterically hindered position while installing a Michael acceptor.

Babler_Mechanism Step1 Tertiary Allylic Alcohol + PCC Step2 Allylic Chromate Ester Step1->Step2 Esterification Step3 Transposed Chromate Ester (via [3,3]-shift) Step2->Step3 [3,3]-Sigmatropic Rearrangement Step4 α,β-Unsaturated Ketone (Enone) Step3->Step4 Oxidation / Elimination

Figure 2: The mechanistic cascade of the Babler-Dauben oxidation.

Protocol 1: Standard Babler-Dauben Oxidation

Target: Synthesis of Trisubstituted Enones

Reagents:

  • Substrate: 1.0 equiv

  • PCC: 1.5 equiv

  • Solvent: Anhydrous Dichloromethane (DCM)[2]

Methodology:

  • Preparation: Flame-dry a round-bottom flask under Argon. Add PCC (1.5 equiv) to anhydrous DCM (0.1 M concentration relative to substrate).

  • Addition: Add the tertiary allylic alcohol (dissolved in minimal DCM) dropwise to the stirring PCC suspension at room temperature.

    • Note: The reaction color will darken from orange to brown/black as Cr(VI) is reduced.

  • Monitoring: Monitor by TLC. A critical intermediate (the transposed allylic alcohol) may appear transiently. The reaction is complete when the starting material and intermediate vanish (typically 2–4 hours).

  • Workup (Self-Validating): Dilute with diethyl ether. Filter the slurry through a pad of Florisil or Celite to trap chromium salts. The filtrate should be clear.

  • Validation:

    • NMR: Disappearance of the vinyl proton signal of the starting material. Appearance of a downfield enone signal (~6.0–7.0 ppm).

    • IR: Appearance of a strong carbonyl stretch (~1670 cm⁻¹ for conjugated enones).

Part 3: Nucleophilic Substitution & Regiocontrol

Direct substitution of tertiary allylic alcohols is challenging due to the high barrier for


 (steric) and the lack of regiocontrol in 

(electronic).
Comparative Data: Acid vs. Metal Catalysis[7]
FeatureAcid-Catalyzed (

)
Pd-Catalyzed (

)
Intermediate Planar Carbocation

-Allyl Palladium Complex
Regioselectivity Thermodynamic control (more substituted alkene)Kinetic control (governed by ligand sterics)
Stereochemistry Racemic (Scrambled)Retention (via double inversion)
Substrate Scope Acid-stable substrates onlyBroad functional group tolerance
Key Reagent

,


,

Protocol 2: Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost)

Target: Enantioselective construction of quaternary centers.

Reagents:

  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand: Trost Ligand (e.g.,

    
    , 5 mol%)
    
  • Nucleophile: Dimethyl malonate (or similar soft nucleophile)

  • Solvent: THF or DCM

Methodology:

  • Activation: Unlike allylic acetates, tertiary alcohols are poor leaving groups. You must often activate the alcohol in situ using a Lewis acid (e.g.,

    
    ) or convert it to a carbonate/acetate prior to the reaction.
    
  • Catalyst Formation: Stir Pd source and Ligand in degassed solvent for 30 mins to form the active catalyst.

  • Reaction: Add substrate and nucleophile.[3][4]

  • Mechanism Check: The reaction proceeds via a "double inversion" mechanism.

    • Step 1: Anti-attack of Pd on the substrate (Inversion 1).

    • Step 2: Attack of Nucleophile on the

      
      -allyl face opposite to Pd (Inversion 2).
      
    • Net Result: Retention of absolute configuration.

Part 4: Strategic Applications in Drug Discovery

Case Study: Morphine and Steroid Synthesis

The Babler-Dauben oxidation is historically significant in the modification of steroid side chains and the synthesis of morphine precursors.

  • Steroids: Used to transpose the C17-vinyl group (found in intermediates like vinyl carbinols) into conjugated enones, allowing for subsequent functionalization of the steroid D-ring side chain.

  • Polycyclic Ethers: In the synthesis of marine polyether toxins, the tertiary allylic alcohol serves as a "masked" enone. The alcohol allows for solubility and handling during early steps, while the oxidation "reveals" the reactive Michael acceptor at a late stage for ring closure.

Green Chemistry Alternatives

Recent regulatory pressure on Chromium (Cr(VI)) has driven the adoption of catalytic oxidative rearrangements:

  • IBX/DMSO: Uses hypervalent iodine to mimic the chromate ester intermediate.

  • TEMPO/CuCl: A catalytic aerobic oxidation system that effects the same transposition with water as the only byproduct.

References

  • Babler, J. H., & Coghlan, M. J. (1976). "A facile method for the bishomologation of ketones to α,β-unsaturated aldehydes: Application to the synthesis of the cyclohexanoid components of the boll weevil sex attractant." Synthetic Communications, 6(7), 469–474.[2] Link

  • Dauben, W. G., & Michno, D. M. (1977). "Direct oxidation of tertiary allylic alcohols: A simple and effective method for the preparation of α,β-unsaturated carbonyl compounds." Journal of Organic Chemistry, 42(4), 682–685. Link

  • Li, J., Tan, C., Gong, J., & Yang, Z. (2014).[5] "Palladium-Catalyzed Oxidative Rearrangement of Tertiary Allylic Alcohols to Enones with Oxygen in Aqueous Solvent." Organic Letters, 16(20), 5370–5373.[6][7] Link

  • Shibuya, M., et al. (2012). "Oxidative Rearrangement of Tertiary Allylic Alcohols Employing Oxoammonium Salts." The Journal of Organic Chemistry, 77(24), 11345–11353. Link

  • Trost, B. M., & Van Vranken, D. L. (1996). "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 96(1), 395–422. Link

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 2,4,6-Trimethyl-1,6-heptadien-4-ol via Double Grignard Addition

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for research scientists and process chemists requiring high-purity synthesis of 2,4,6-Trimethyl-1,6-heptadien-4-ol . This tertiary alcohol, structurally characterized as methyl bis(methallyl) carbinol , is a valuable intermediate in the synthesis of terpenes, fragrances, and specialized polymer crosslinkers.

Abstract & Strategic Overview

The synthesis of this compound (Target 1 ) is achieved through the nucleophilic addition of methallylmagnesium chloride to ethyl acetate . This "double Grignard" strategy is convergent and utilizes commercially available methallyl chloride.

While conceptually straightforward, the synthesis of allylic Grignard reagents is fraught with technical challenges, primarily Wurtz coupling (dimerization to 2,5-dimethyl-1,5-hexadiene) and exothermic runaways. This protocol implements a low-temperature, high-dilution strategy in anhydrous diethyl ether to suppress homocoupling and ensure regiochemical fidelity.

Retrosynthetic Logic
  • Disconnection: The C4–C3 and C4–C5 bonds are cleaved.

  • Synthons: The central C4 carbinol carbon and the C2-methyl group originate from the electrophile (Ethyl Acetate ). The two allylic wings originate from the nucleophile (Methallylmagnesium Chloride ).

  • Stoichiometry: 2.0 equivalents of Grignard are theoretically required; however, a 2.2–2.5 equivalent excess is employed to drive the reaction to completion and prevent the isolation of the intermediate ketone (4-methyl-4-penten-2-one).

Chemical Reaction Pathway

The synthesis proceeds in two distinct phases:

  • Formation: Generation of methallylmagnesium chloride from methallyl chloride and magnesium turnings.

  • Addition: Sequential addition of the Grignard reagent to the ester carbonyl.

Reaction Scheme


Mechanism Visualization

The following diagram illustrates the stepwise conversion from precursor to the final tertiary alcohol.

GrignardSynthesis Start Methallyl Chloride (Precursor) Grignard Methallylmagnesium Chloride (Nucleophile) Start->Grignard + Mg, 0°C (Prevents Wurtz) Mg Activated Mg (Et2O) Mg->Grignard Intermediate Tetrahedral Intermediate Grignard->Intermediate 1st Eq. Addition Ester Ethyl Acetate (Electrophile) Ester->Intermediate Ketone Transient Ketone (In situ) Intermediate->Ketone - EtOMgCl Alkoxide Magnesium Alkoxide Salt Ketone->Alkoxide + 2nd Eq. Grignard Quench NH4Cl (aq) Hydrolysis Alkoxide->Quench Product 2,4,6-Trimethyl- 1,6-heptadien-4-ol Quench->Product Isolation

Caption: Stepwise mechanistic flow from reagent generation to hydrolytic workup.

Experimental Protocol

Reagents & Equipment
ComponentSpecificationPurpose
Methallyl Chloride 98%, redistilled if yellowGrignard precursor
Magnesium Turnings Grignard grade, crushedRadical source
Ethyl Acetate Anhydrous (99.8%)Electrophile
Diethyl Ether Anhydrous, inhibitor-freeSolvent (stabilizes Grignard)
Ammonium Chloride Saturated aqueous solutionMild quenching agent
Glassware Oven-dried, 3-neck RBFReactor
Atmosphere Dry Nitrogen or ArgonPrevents protonolysis
Phase 1: Preparation of Methallylmagnesium Chloride

Target Concentration: ~1.0 M in Et2O

Critical Control Point: Allylic halides are highly reactive. High temperatures or high local concentrations will lead to rapid dimerization (Wurtz coupling). Strict temperature control (0–5 °C) is mandatory.

  • Setup: Equip a 1-L 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser (with N2 inlet), and a thermometer. Flame-dry the apparatus under vacuum and backfill with N2.

  • Activation: Add Magnesium turnings (26.7 g, 1.1 mol) to the flask. Activate by dry-stirring for 10 minutes to expose fresh metal surfaces. Add a single crystal of iodine and heat gently with a heat gun until iodine vapor sublimes, coating the Mg.

  • Initiation: Cover the Mg with 100 mL of anhydrous diethyl ether . Add 2 mL of pure methallyl chloride directly to the Mg. Wait for the reaction to initiate (indicated by turbidity, exotherm, and disappearance of iodine color).[1]

  • Controlled Addition: Dilute the remaining methallyl chloride (Total: 90.6 g, 1.0 mol) with 400 mL of anhydrous diethyl ether in the addition funnel.

  • Reaction: Cool the reaction flask to 0 °C in an ice bath. Add the halide solution dropwise over 2–3 hours .

    • Note: Maintain the internal temperature below 10 °C. If the solution turns opaque white/grey, the reagent is forming correctly.

  • Post-Stirring: After addition, remove the ice bath and stir at room temperature for 1 hour to ensure complete consumption of the halide.

Phase 2: Double Addition to Ethyl Acetate

Stoichiometry: 2.2 equiv Grignard : 1 equiv Ester

  • Preparation: Cool the Grignard solution back to 0 °C .

  • Ester Addition: Mix Ethyl Acetate (39.6 g, 0.45 mol) with 50 mL of anhydrous diethyl ether . Add this solution dropwise to the stirred Grignard reagent over 60 minutes.

    • Observation: The mixture will become viscous as the magnesium alkoxide precipitates. Ensure efficient stirring.

  • Completion: Allow the mixture to warm to room temperature and reflux gently (35 °C) for 1 hour to drive the second addition to completion.

Phase 3: Quenching & Isolation

Safety Warning: The alkoxide intermediate is basic. Use a mild quench to avoid dehydrating the tertiary alcohol to a conjugated triene.

  • Hydrolysis: Cool the flask to 0 °C. Slowly add saturated aqueous NH4Cl (300 mL) .

    • Technique: Add dropwise initially to manage hydrogen evolution and exotherm.

  • Separation: Decant the ether layer.[2] Dissolve any residual magnesium salts in the aqueous layer with a minimal amount of 10% HCl (only if necessary and kept cold) or simply filter through Celite if salts are stubborn.

  • Extraction: Extract the aqueous phase with Et2O (2 × 100 mL). Combine all organic layers.

  • Drying: Wash combined organics with brine (100 mL), dry over anhydrous MgSO4, and filter.

  • Purification:

    • Remove solvent via rotary evaporation (bath < 40 °C).[3]

    • Perform vacuum distillation on the crude oil.

    • Expected Boiling Point: ~75–80 °C at 10 mmHg (approximate; adjust based on vacuum).

    • Collect the clear, colorless oil.

Characterization & Quality Control

Analytical MethodExpected Signal / Criteria
1H NMR (CDCl3) δ 5.0–4.8 ppm (m, 4H, terminal =CH2)δ 2.2 ppm (s, 4H, allylic -CH2-)δ 1.8 ppm (s, 6H, allylic -CH3)δ 1.2 ppm (s, 3H, carbinol -CH3)
IR Spectroscopy 3400 cm⁻¹ (Broad O-H stretch)3070 cm⁻¹ (=C-H stretch)1640 cm⁻¹ (C=C stretch)
GC-MS Parent ion usually weak/absent due to dehydration.[4] Look for fragments [M-18] (Loss of H2O) and m/z 69 (methallyl cation).

Troubleshooting & Optimization

Issue: Low Yield / High Viscosity
  • Cause: Formation of polymeric magnesium alkoxide gels.

  • Solution: Use a mechanical stirrer instead of a magnetic bar for scales >500 mL. Increase solvent volume (Et2O) to maintain fluidity.

Issue: Wurtz Coupling Product (2,5-Dimethyl-1,5-hexadiene)
  • Detection: Non-polar peak in GC eluting before the product.

  • Prevention: The only remedy is strictly controlling the addition rate of methallyl chloride during Grignard formation. Ensure the solution remains dilute and cold (0 °C).

Issue: Dehydration to Triene
  • Cause: Acidic workup or excessive heat during distillation.

  • Solution: Use saturated NH4Cl (buffered pH ~5-6) instead of H2SO4/HCl. Keep distillation bath temperature below 100 °C.

References

  • Organic Syntheses , Coll. Vol. 6, p. 766 (1988); Vol. 61, p. 141 (1983). Preparation of Methallylmagnesium Chloride and reaction with ketones.[2]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General Grignard protocols and ester additions).[1][5]

  • NIST Chemistry WebBook . 1,5-Heptadien-4-ol, 3,3,6-trimethyl- (Isomer data for comparison).

  • Thermo Fisher Scientific . This compound Product Specifications.

Sources

Application Note: 2,4,6-Trimethyl-1,6-heptadien-4-ol as a Versatile Synthon for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4,6-Trimethyl-1,6-heptadien-4-ol (TMHDO) is a sterically congested, bis-homoallylic tertiary alcohol. While naturally occurring in trace amounts in Artemisia californica and pumpkin seed oil, its primary value in drug discovery lies in its utility as a linchpin scaffold for synthesizing functionalized oxygenated heterocycles and carbocycles.

This Application Note details the handling, synthesis, and transformation of TMHDO. Unlike simple linear alcohols, TMHDO possesses a central quaternary carbon flanked by two methallyl groups. This structure exerts a significant Thorpe-Ingold effect (Gem-Dialkyl effect) , accelerating cyclization reactions (RCM, iodoetherification) that are otherwise kinetically sluggish.

Key Applications:

  • Fragment-Based Drug Discovery (FBDD): Rapid access to gem-dimethyl substituted tetrahydrofurans (THFs) and cyclopentenes.

  • Diversity-Oriented Synthesis: Precursor for spirocyclic ethers and substituted pyrans.

  • Fragrance Chemistry: Synthesis of rose oxide analogs and woody/floral terpene derivatives.

Chemical Identity & Properties

PropertyData
IUPAC Name 2,4,6-Trimethylhepta-1,6-dien-4-ol
Common Name Diisobutenyl methyl carbinol
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol
Boiling Point ~221°C (at 760 mmHg)
Density ~0.86 g/mL
Solubility Soluble in ethers, alcohols, DCM; Insoluble in water.
Stability Stable under standard conditions; prone to polymerization with strong Lewis acids without cooling.

Protocol 1: High-Fidelity Synthesis (Grignard Addition)

Commercial availability of TMHDO can be sporadic. This protocol ensures a high-yield synthesis using readily available precursors.[1] The reaction involves the "double-addition" of methallylmagnesium chloride to ethyl acetate.

Mechanism & Rationale

The reaction exploits the varying electrophilicity of the carbonyl center. The first equivalent of Grignard yields a ketone intermediate (4-methyl-4-penten-2-one derivative), which is more reactive than the starting ester, leading to rapid addition of the second equivalent.

  • Critical Control Point: Temperature must be maintained < 20°C during addition to prevent Wurtz-type coupling of the allylic halide.

Materials
  • Reagents: Methallyl chloride (3-chloro-2-methylpropene), Magnesium turnings, Ethyl Acetate.

  • Solvent: Anhydrous Diethyl Ether (Et₂O) or THF.

  • Activator: Iodine crystal or 1,2-dibromoethane.

Step-by-Step Methodology
  • Grignard Formation (In-Situ):

    • In a flame-dried 3-neck flask under Argon, add Mg turnings (2.2 equiv) and cover with minimal anhydrous Et₂O.

    • Add a crystal of Iodine to activate.

    • Add 10% of the total Methallyl chloride (2.2 equiv total) dropwise. Wait for exotherm (turbidity/color loss).

    • Note: Allylic Grignards are prone to dimerization. Keep temperature between 0°C and 10°C using an ice bath during the remaining halide addition.

    • Stir for 1 hour post-addition.

  • Ester Addition:

    • Cool the Grignard solution to 0°C.

    • Dilute Ethyl Acetate (1.0 equiv) in Et₂O (1:1 v/v).

    • Add the ester solution dropwise over 60 minutes. The internal temperature must not exceed 15°C.

    • Why: Higher temperatures favor polymerization of the diene product.

  • Work-up:

    • Quench carefully with saturated aqueous NH₄Cl at 0°C.

    • Extract with Et₂O (3x). Wash combined organics with brine.

    • Dry over MgSO₄ and concentrate in vacuo.

    • Purification: Distillation under reduced pressure (approx. 80-85°C at 10 mmHg) yields the pure alcohol as a colorless oil.

Visual Workflow (DOT)

G Start Start: Mg + Methallyl Chloride Grignard Intermediate: Methallyl-MgCl Start->Grignard Ether, 0°C Addition Add Ethyl Acetate (Temp < 15°C) Grignard->Addition 2.2 Equiv Alkoxide Magnesium Alkoxide Addition->Alkoxide Double Addition Quench Quench (NH4Cl) Alkoxide->Quench Hydrolysis Product TMHDO (Isolated) Quench->Product Distillation

Figure 1: Synthesis of TMHDO via double Grignard addition to ethyl acetate.

Protocol 2: Iodoetherification (THF Synthesis)

TMHDO is an ideal substrate for 5-exo-trig cyclization to form substituted tetrahydrofurans (THFs). The steric bulk of the gem-dimethyl groups directs the cyclization efficiently.

Mechanism

Iodine activates the alkene (forming an iodonium ion). The internal hydroxyl group attacks the activated carbon.

  • Regioselectivity: 5-exo cyclization is kinetically favored over 6-endo (Baldwin’s Rules).

  • Product: 2-(iodomethyl)-2,4,4-trimethyl-tetrahydrofuran.

Step-by-Step Methodology
  • Setup: Dissolve TMHDO (1.0 equiv) in anhydrous Acetonitrile (0.1 M).

  • Base Addition: Add NaHCO₃ (3.0 equiv) to neutralize HI generated during the reaction.

  • Iodination: Cool to 0°C. Add Iodine (I₂, 1.2 equiv) portion-wise.

  • Reaction: Allow to warm to room temperature. Stir for 4–6 hours. Monitor by TLC (stain with p-Anisaldehyde; TMHDO stains blue/purple).

  • Quench: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) until the iodine color disappears.

  • Isolation: Extract with EtOAc. The product is usually pure enough for characterization or subsequent radical dehalogenation (using Bu₃SnH/AIBN) to yield the permethylated THF.

Protocol 3: Ring-Closing Metathesis (RCM)

Synthesizing sterically hindered cyclopentenes from 1,6-dienes is challenging due to the formation of tetrasubstituted double bonds. TMHDO serves as a "stress test" substrate for Metathesis catalysts.

Catalyst Selection[2]
  • Grubbs I: Ineffective due to steric bulk.

  • Grubbs II / Hoveyda-Grubbs II: Required. The N-heterocyclic carbene (NHC) ligand provides the necessary activity to overcome the steric barrier of the methallyl methyl groups.

Step-by-Step Methodology
  • Solvent: Degas Dichloromethane (DCM) thoroughly (Argon sparge for 15 mins). Oxygen poisons the ruthenium carbene.

  • Concentration: Dilute conditions (0.005 M) are essential to favor intramolecular cyclization over intermolecular oligomerization.

  • Reaction:

    • Add TMHDO to the flask.

    • Add Grubbs II catalyst (5 mol%).

    • Reflux (40°C) for 12–24 hours.

  • Product: 1,3,4-trimethylcyclopent-3-en-1-ol.

  • Clean-up: Remove Ruthenium residues using activated charcoal or specialized scavenger silica (e.g., SiliaMetS®).

Reaction Pathway Diagram

RCM cluster_conditions Critical Parameters Substrate TMHDO (Acyclic 1,6-diene) Coordination Ru-Catalyst Coordination (Steric Clash) Substrate->Coordination Grubbs II / DCM Metathesis Metathesis Cycle (Release of Ethylene) Coordination->Metathesis Reflux Product 1,3,4-Trimethylcyclopent-3-en-1-ol (Cyclic) Metathesis->Product - C2H4 P1 High Dilution (0.005 M) P2 Inert Atmosphere

Figure 2: Ring-Closing Metathesis pathway for TMHDO.

References

  • Synthesis of Grignard Reagents

    • Org.[2][3][4] Synth. 1988, 66, 14. General protocol for methallyl Grignard formation and handling.

  • Natural Occurrence & Properties

    • Adams, J. D., et al. "The Proper Treatment of Pain and Chronic Pain, Artemisia Californica."[2][5] Arch Neurol & Neurosci.[2] 2021; 12(1).[2] (Identifies TMHDO in natural extracts).

  • Cyclization Methodologies

    • Boto, A., et al. "One-pot synthesis of substituted tetrahydrofurans from 1,n-diols and alkenols." Tetrahedron Letters. 2007.[5][6] (General methodology for oxidative cyclization).

  • Commercial Sources & Safety

    • Thermo Fisher Scientific. "Safety Data Sheet: this compound."

Sources

Advanced Application Note: Trimethyl-heptadienol Derivatives in Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Definition

Trimethyl-heptadienol derivatives represent a niche but chemically significant class of irregular monoterpenes (C10H18O). Unlike the standard head-to-tail isoprene linkages found in Geraniol or Linalool, these molecules often feature irregular linkages (artemisyl or santolinyl skeletons). They are naturally occurring in essential oils of Minthostachys mollis (Muña), Artemisia species, and Zingiber officinale.

For the purpose of this application note, we define the core "Trimethyl-heptadienol" targets as the following isomers, which are prized for their diffusive, green-herbal, and camphoraceous profiles:

  • Artemisia Alcohol: 3,3,6-Trimethyl-1,5-heptadien-4-ol

  • Yomogi Alcohol: 2,5,5-Trimethyl-2,6-heptadien-4-ol

These molecules bridge the gap between "medicinal" camphoraceous notes and "fruity-green" esters, offering unique lifting properties in functional and fine fragrance.

Molecular Architecture & Olfactory Impact

Structure-Activity Relationship (SAR)

The olfactory potency of trimethyl-heptadienols stems from the allylic alcohol functionality combined with a gem-dimethyl or trimethyl branching pattern.

  • The Hydroxyl Group (-OH): Provides hydrogen bonding capability, anchoring the molecule to olfactory receptors (ORs) associated with "fresh" and "floral" perception.

  • The Diene System: The unsaturation at positions 1,5 or 2,6 introduces structural rigidity and electron density that shifts the profile towards "green/sharp" rather than "sweet/floral."

  • Steric Bulk (Trimethyl): Increases substantivity (staying power) compared to linear hexenols, despite being a top-to-middle note.

Olfactory Profile Analysis
AttributeArtemisia Alcohol (Isomer A)Yomogi Alcohol (Isomer B)
Primary Descriptor Fresh, Green, HerbalCamphoraceous, Woody, Minty
Secondary Nuance Earthy, slightly floral (Hyacinth-like)Spicy, Resinous
Tenacity 4–6 Hours on blotter3–5 Hours on blotter
Fragrance Family Aromatic Fougère / Green ChypreAromatic / Woody

Synthesis & Purification Protocols

Objective: Synthesis of 3,3,6-Trimethyl-1,5-heptadien-4-ol (Artemisia Alcohol) via selective reduction. Rationale: Direct extraction from Minthostachys is low-yield (approx. 7%). Chemical synthesis ensures purity and scalability.

Reaction Pathway Visualization

SynthesisPathway Prenyl Prenyl Chloride Inter Artemisia Ketone (Intermediate) Prenyl->Inter Coupling Mg Mg / THF Mg->Inter Senecio Senecioates Senecio->Inter Reduct NaBH4 / CeCl3 (Luche Reduction) Inter->Reduct 1,2-Addition Product Artemisia Alcohol (Trimethyl-heptadienol) Reduct->Product Selective Reduction

Caption: Synthetic route via Luche reduction of Artemisia Ketone to preserve the conjugated diene system.

Step-by-Step Synthesis Protocol

Reagents:

  • Artemisia Ketone (Precursor)

  • Sodium Borohydride (NaBH4)

  • Cerium(III) Chloride Heptahydrate (CeCl3·7H2O)

  • Methanol (MeOH)

Methodology:

  • Preparation: Dissolve Artemisia Ketone (10 mmol) and CeCl3·7H2O (10 mmol) in MeOH (30 mL) at 0°C. Note: Cerium chloride is essential to promote 1,2-reduction over 1,4-reduction in conjugated systems (Luche Reduction).

  • Reduction: Add NaBH4 (10 mmol) portion-wise over 15 minutes. Monitor gas evolution.[1]

  • Quenching: Stir for 30 minutes. Quench with saturated aqueous NH4Cl.

  • Extraction: Extract with Diethyl Ether (3x 20 mL). Wash combined organic layers with brine.

  • Drying: Dry over anhydrous MgSO4 and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexane/EtOAc 9:1).

QC Checkpoint:

  • Target Purity: >98% by GC-FID.

  • Impurity Limit: <0.5% unreacted ketone (detectable by carbonyl stretch at 1690 cm⁻¹ in IR).

Formulation & Stability Guidelines

Trimethyl-heptadienols contain allylic hydrogens and conjugated double bonds , making them susceptible to auto-oxidation and polymerization.

Stability Matrix
ConditionStability RatingRecommendation
pH < 4 (Acidic) PoorAcid-catalyzed rearrangement to tertiary alcohols or dehydration. Avoid in acidic toilet cleaners.
pH 5–8 (Neutral) ExcellentStable in alcoholic fine fragrance and neutral lotions.
pH > 9 (Alkaline) ModerateAcceptable for soaps, but discoloration may occur over time.
UV Exposure LowCritical: Dienes can undergo photocyclization. Use UV absorbers (Benzophenone-3).
Application Protocol: "Andean Air" Accord

This accord demonstrates the use of Trimethyl-heptadienol to reconstruct the Minthostachys (Muña) headspace.

Formula (Parts per 1000):

  • Trimethyl-heptadienol (Artemisia Alc.): 40 (The core herbal lift)

  • L-Carvone: 150 (Minty support)

  • Dihydromyrcenol: 200 (Fresh lime/lavender bridge)

  • Iso E Super: 300 (Woody fixative)

  • Galaxolide (50%): 200 (Musk base)

  • Eucalyptol: 50 (Camphoraceous top)

  • Cis-3-Hexenol (10%): 10 (Green modifier)

Processing:

  • Blend ingredients at room temperature.

  • Maturation: Allow to mature for 48 hours. The "sharpness" of the trimethyl-heptadienol will soften and integrate with the musk base.

Analytical Characterization (GC-MS)

To distinguish Trimethyl-heptadienol from isomeric monoterpenes (like Linalool), precise GC parameters are required.

Instrument: Agilent 7890B / 5977B MSD Column: DB-WAX UI (Polar), 30m x 0.25mm x 0.25µm Method Parameters:

  • Inlet: 250°C, Split 50:1

  • Carrier Gas: Helium @ 1.0 mL/min

  • Oven Program: 50°C (1 min) → 5°C/min → 230°C (5 min)

Diagnostic Ions (MS Spectrum):

  • Artemisia Alcohol: Base peak m/z 85 (C5H9O+), Molecular ion m/z 154 (weak).

  • Differentiation: Linalool has a base peak m/z 71; Trimethyl-heptadienol derivatives show distinctive fragmentation due to the irregular skeleton (loss of methyl groups from the gem-dimethyl/trimethyl positions).

Bioactivity & Functional Applications[1][2][3][4][5]

Recent studies indicate that volatile emissions of Minthostachys species, rich in trimethyl-heptadienols, are upregulated during mechanical wounding as a defense mechanism.

Biological Mechanism Visualization

Bioactivity Stress Mechanical Wounding (Plant Tissue) Signal Jasmonic Acid Pathway Stress->Signal Biosynth Up-regulation of Terpene Synthases Signal->Biosynth Emission Emission of Volatiles: Trimethyl-heptadienol Cadinol, Pulegone Biosynth->Emission Effect Insect Repellency & Antimicrobial Action Emission->Effect

Caption: Defense signaling pathway leading to the emission of trimethyl-heptadienols in Minthostachys species.

Implication for Drug/Product Development:

  • Repellency: High potential for inclusion in "natural" insect repellent formulations (mosquito/tick).

  • Antimicrobial: Effective against Gram-positive bacteria; suitable for functional sanitizing fragrances.

References

  • Banchio, E., et al. (2005).[1] Effects of Mechanical Wounding on Essential Oil Composition and Emission of Volatiles from Minthostachys mollis.[1] Journal of Chemical Ecology. Link

  • Suciyati, S. W., & Adnyana, I. P. (2017).[2][3] Red ginger (Zingiber officinale roscoe var rubrum): A review. Journal of Physics: Conference Series. (Citing trimethyl heptadienol as a bioactive component). Link

  • Zygadlo, J. A., et al. (1996).[1] Essential oil composition of Minthostachys verticillata. Phytochemistry.[1][2][3][4][5] (Establishing the chemical baseline for the genus).

  • Luche, J. L. (1978). Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones. Journal of the American Chemical Society. (Protocol grounding for Section 3). Link

  • Sell, C. S. (2006).[6] The Chemistry of Fragrances: From Perfumer to Consumer. Royal Society of Chemistry. (Reference for stability of allylic alcohols). Link

Sources

Precision Profiling of Terpene Alcohols: A High-Fidelity GC-MS Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Objective: To establish a robust, artifact-free Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the qualitative and quantitative analysis of terpene alcohols (e.g., Linalool,


-Terpineol, Geraniol).
Scope:  This guide addresses specific challenges inherent to terpene alcohols, including thermal dehydration in the injector port, peak tailing due to hydroxyl-silanol interactions, and isobaric co-elution.
Application:  Essential oil characterization, cannabis terpene profiling, and pharmaceutical quality control.

Introduction: The "Lability Trap" in Terpene Analysis

While terpene hydrocarbons (e.g., Limonene, Pinene) are chemically robust, terpene alcohols present a distinct analytical challenge. They possess a hydroxyl (-OH) group that imparts polarity and thermal instability.

The Critical Failure Mode: Under standard GC conditions (high inlet temperature, active inlet liners), tertiary terpene alcohols like Linalool and


-Terpineol  undergo acid-catalyzed dehydration. This reaction artificially depletes the alcohol signal and increases the signal of corresponding hydrocarbons (e.g., Myrcene, Ocimene), leading to false quantitative profiles.

This protocol mitigates these risks through:

  • Inert Flow Path Engineering: Minimizing active sites.

  • Thermal Management: Optimizing inlet energy to vaporize without degrading.

  • Polarity Matching: Utilizing polyethylene glycol (PEG) stationary phases for superior isomer resolution.[1]

Instrumentation & Materials

Chromatographic System[2][3][4]
  • GC System: Agilent 7890B / 8890 or equivalent.

  • Detector: Single Quadrupole MS (e.g., Agilent 5977B) with Electron Ionization (EI) source.

  • Inlet: Split/Splitless with Ultra-Inert (UI) liner containing deactivated glass wool (essential to trap non-volatiles while preventing alcohol adsorption).

Column Selection Strategy

Two distinct column chemistries are viable. This protocol prioritizes Option A for dedicated alcohol analysis due to superior resolution of isomers (e.g., Nerol vs. Geraniol).

FeatureOption A: Polar (Recommended) Option B: Non-Polar (General Screening)
Phase Polyethylene Glycol (PEG) (e.g., DB-WAX UI, VF-WAXms)5% Phenyl Methyl Siloxane (e.g., DB-5MS UI)
Mechanism H-bonding & Dipole-DipoleDispersive (Van der Waals)
Benefit Separates critical pairs (e.g., Linalool/Linalyl Acetate)Higher thermal stability (>300°C)
Drawback Lower max temp (250°C); susceptible to oxidationCo-elution of polar isomers; peak tailing for alcohols
Reagents & Standards
  • Solvent: Ethyl Acetate (LC-MS Grade) or Hexane. Note: Ethyl acetate is preferred for polar alcohols but ensure it is dry.

  • Internal Standard (ISTD): n-Tridecane (C13) or 2-Fluorobiphenyl .

    • Why: n-Tridecane elutes in the middle of the terpene region and does not share fragmentation ions with common terpenes.

  • Reference Standards: Certified Reference Materials (CRM) for target alcohols.

Experimental Protocol

Sample Preparation (Liquid Injection)

This workflow minimizes headspace discrimination and ensures stoichiometric transfer of heavier sesquiterpene alcohols.

  • Extraction: Weigh 50 mg sample into a 20 mL centrifuge tube.

  • Solvent Addition: Add 10.0 mL Ethyl Acetate containing 100 µg/mL ISTD (n-Tridecane).

  • Agitation: Vortex for 30 seconds; sonicate for 10 minutes at ambient temperature.

  • Clarification: Centrifuge at 3000 RPM for 5 minutes.

  • Filtration: Transfer supernatant to a GC vial through a 0.22 µm PTFE syringe filter.

GC-MS Acquisition Parameters
Inlet Conditions (The "Soft" Injection)
  • Mode: Split (Ratio 20:1 to 50:1). Splitless is discouraged due to solvent expansion and residence time issues.

  • Temperature: 220°C - 240°C .

    • Critical: Temperatures >250°C exponentially increase the rate of Linalool dehydration.

  • Injection Volume: 1.0 µL.

Oven Program (DB-WAX UI)
  • Initial: 60°C (Hold 3 min).

  • Ramp 1: 5°C/min to 150°C (Optimizes separation of monoterpene alcohols).

  • Ramp 2: 10°C/min to 240°C (Elutes sesquiterpenes).

  • Final: 240°C (Hold 5 min). Do not exceed column max.

Mass Spectrometer Settings
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Transfer Line: 250°C.

  • Acquisition Mode:

    • Scan: m/z 40–350 (For identification).

    • SIM (Optional): Target ions (e.g., m/z 71, 93, 121 for terpene alcohols) for trace quantification.

  • Solvent Delay: 3.0 min (Protect filament).

Data Analysis & Validation

Identification Logic

Identification relies on a dual-lock mechanism:

  • Mass Spectral Match: NIST/Wiley Library match factor >850.

  • Retention Index (RI): Calculate Linear Retention Index relative to C8-C20 alkane ladder.

    • Validation: Experimental RI must be within ±10 units of literature values for the specific column phase (Wax vs. 5MS).

Quantification (Internal Standard Method)

Calculate concentration (


) using the Response Factor (

) derived from calibration standards:




System Suitability (The "Self-Validating" Steps)

Before running samples, inject a "Check Standard" containing Linalool and n-Tridecane.

  • Criterion 1: Inertness check.

    • Measure Tailing Factor (

      
      ) of the Linalool peak.
      
    • Pass:

      
      .
      
    • Fail:

      
       indicates active silanols in liner/column. Action: Change liner, trim column.[2]
      
  • Criterion 2: Dehydration Check.

    • Monitor for the presence of Beta-Myrcene or Ocimene peaks in the standard (which should be pure Linalool).

    • Pass: < 1% degradation products.

    • Fail: > 1% degradation. Action: Lower inlet temp, replace liner wool.

Visualizations

Analytical Workflow

TerpeneWorkflow Start Sample Material (Plant/Oil) Extract Extraction (Ethyl Acetate + ISTD) Start->Extract Inlet GC Inlet (230°C, Split 20:1, UI Liner) Extract->Inlet Separation Separation (Polar WAX Column) Inlet->Separation Detection MS Detection (Scan m/z 40-350) Separation->Detection Check System Suitability Check (Linalool Tailing < 1.2?) Detection->Check Data Data Analysis (RI + MS Library) Check->Data Pass Maint Maintenance: Trim Column / Replace Liner Check->Maint Fail Maint->Inlet

Figure 1: End-to-end analytical workflow including the critical System Suitability decision node.

Thermal Degradation Pathway (Linalool)

This diagram illustrates the "invisible" error introduced by excessive inlet temperatures.

Degradation Linalool Linalool (Target Analyte) Heat Heat + Acidic Silanols (Inlet > 250°C) Linalool->Heat Myrcene Beta-Myrcene (Artifact) Heat->Myrcene - H2O Ocimene Ocimene Isomers (Artifact) Heat->Ocimene - H2O Water H2O Heat->Water

Figure 2: Dehydration pathway of Linalool in active/hot injectors, leading to quantitative errors.

References

  • National Institutes of Health (NIH). (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Available at: [Link]

  • Frontiers in Chemistry. (2021). Accelerated Solvent Extraction of Terpenes in Cannabis Coupled With Various Injection Techniques for GC-MS Analysis. Available at: [Link]

  • Agilent Technologies. (2020). Terpenes Analysis in Cannabis Products by Liquid Injection using the Agilent Intuvo 9000/5977B GC/MS System. Available at: [Link]

  • Separation Science. (2025). Fixing GC Peak Tailing for Cleaner Results. Available at: [Link]

  • Restek Corporation. (2018).[3] GC Troubleshooting—Tailing Peaks. Available at: [Link]

Sources

Chiral separation of "2,4,6-Trimethyl-1,6-heptadien-4-ol" isomers

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists dealing with the synthesis, purification, and analysis of 2,4,6-Trimethyl-1,6-heptadien-4-ol (TMHDO).

Executive Summary

The separation of "this compound" isomers presents a unique stereochemical challenge. It is critical to distinguish between structural isomers (regioisomers) and stereoisomers (enantiomers).

  • The Target (1,6-Diene): The symmetric isomer, This compound , possesses a plane of symmetry passing through C4, the hydroxyl group, and the C4-methyl group. Consequently, it is achiral and cannot be separated into enantiomers.

  • The Chiral Impurity (1,5-Diene): During synthesis (often via Grignard reaction of methallyl chloride), allylic rearrangement frequently produces the asymmetric isomer, 2,4,6-Trimethyl-1,5-heptadien-4-ol . This molecule is chiral.

Therefore, "Chiral Separation" in this context refers to either:

  • Quantifying the chiral 1,5-isomer as an impurity.

  • Resolving the enantiomers of the 1,5-isomer if it is the intended target for asymmetric synthesis.

Part 1: Isomer Profile & Stereochemistry

Understanding the structural landscape is the prerequisite for selecting the correct separation mode.

FeatureIsomer A (Target) Isomer B (Common Co-Product)
Name 2,4,6-Trimethyl-1,6 -heptadien-4-ol2,4,6-Trimethyl-1,5 -heptadien-4-ol
Structure Symmetric (Bis-methallyl)Asymmetric (Methallyl + Isobutenyl)
Chirality Achiral (Prochiral Center)Chiral (Stereogenic Center at C4)
Enantiomers None (Superimposable mirror image)(R) and (S) Enantiomers
Separation Mode Achiral GC or Normal Phase LCChiral HPLC / SFC
Stereochemical Logic Diagram

G Start Crude Mixture Analysis Check Identify Isomers Start->Check IsomerA 1,6-Diene (Symmetric) Achiral Check->IsomerA Major Product IsomerB 1,5-Diene (Asymmetric) Chiral Check->IsomerB Rearrangement Product ActionA Purify via Achiral GC/Flash (Remove Structural Isomers) IsomerA->ActionA ActionB Chiral Resolution (Separate R/S Enantiomers) IsomerB->ActionB

Caption: Decision matrix for processing crude 2,4,6-trimethyl-heptadien-4-ol mixtures. Path selection depends on whether the goal is bulk purification (Isomer A) or enantiopurity (Isomer B).

Part 2: Protocol A - Structural Separation (Purity Analysis)

Objective: To separate the symmetric 1,6-diene from the chiral 1,5-diene and other structural isomers.

Methodology: Gas Chromatography (GC-FID/MS) is the gold standard for this separation due to the volatility of the C10 alcohol and the boiling point differences induced by the internal double bond in the 1,5-isomer.

Experimental Conditions
  • Instrument: Agilent 7890B GC or equivalent.

  • Column: DB-WAX (PEG) or HP-5MS (5% Phenyl Methyl Siloxane).

    • Rationale: The polar WAX column provides better resolution for the alcohol isomers based on hydrogen bonding differences between the sterically hindered 1,6-isomer and the conjugated 1,5-isomer.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split ratio 50:1, Temp 250°C.

  • Detector: FID @ 280°C.

Temperature Program:

  • Hold at 60°C for 2 min.

  • Ramp 10°C/min to 160°C .

  • Ramp 20°C/min to 240°C (Hold 5 min).

Expected Results:

  • Retention Time (RT): The 1,6-diene (terminal alkenes) typically elutes before the 1,5-diene (internal alkene) on non-polar columns due to slightly lower boiling point/polarity.

  • Resolution (Rs): > 1.5 required for quantitative purity assessment.

Part 3: Protocol B - Chiral Resolution of the 1,5-Isomer

Objective: To resolve the (R) and (S) enantiomers of the chiral impurity/target 2,4,6-Trimethyl-1,5-heptadien-4-ol.

Methodology: High-Performance Liquid Chromatography (HPLC) using Polysaccharide-based Chiral Stationary Phases (CSPs).

Column Selection Strategy

Tertiary allylic alcohols interact well with carbamate-based selectors via hydrogen bonding (OH group) and


-

interactions (alkene groups).
  • Primary Choice: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Secondary Choice: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

Chromatographic Conditions
ParameterOptimized ConditionNotes
Mobile Phase n-Hexane / Isopropanol (98:2) Low alcohol content maximizes retention and separation factor (

).
Flow Rate 0.5 - 1.0 mL/minAdjust for backpressure < 100 bar.
Temperature 20°C - 25°CLower temperature often improves resolution for tertiary alcohols.
Detection RI (Refractive Index) or UV 210 nm The molecule lacks a strong chromophore. The 1,5-isomer has higher UV absorbance than the 1,6-isomer due to the more substituted double bond.
Sample Conc. 1.0 mg/mL in Mobile PhaseAvoid overloading to prevent peak tailing.
Step-by-Step Workflow
  • System Equilibration: Flush the column with Hexane/IPA (90:10) for 20 mins, then switch to analysis mobile phase (98:2) for 30 mins until baseline stabilizes.

  • Blank Injection: Inject mobile phase to ensure no ghost peaks interfere with the low-UV active target.

  • Sample Injection: Inject 5-10 µL of the sample.

  • Data Analysis:

    • Calculate Enantiomeric Excess (ee):

      
      
      
    • Note: If the 1,6-isomer is present, it will elute as a single achiral peak, likely distinct from the enantiomeric pair of the 1,5-isomer.

Part 4: Synthesis & Mechanism Context

Understanding the origin of the isomers aids in controlling the separation upstream.

Reaction Pathway: The synthesis typically involves the reaction of Methallyl Magnesium Chloride with Ethyl Acetate (or similar ester).

  • Normal Addition: Yields the 1,6-diene (Symmetric, Achiral).

  • Allylic Rearrangement: The Grignard reagent can react via the

    
    -carbon, leading to the 1,5-diene (Asymmetric, Chiral).
    

Process Control: To minimize the need for difficult chiral separations, optimize the Grignard formation temperature. Lower temperatures (-78°C to 0°C) generally favor the kinetic product (1,6-diene), reducing the load on downstream purification.

References

  • National Institute of Standards and Technology (NIST). this compound - Mass Spectrum & Properties. NIST Chemistry WebBook. [Link]

  • Organic Syntheses. Synthesis of Hindered Amines and Derivatives (Context on 2,4,6-trimethyl substitution patterns). Org.[1][2][3][4] Synth. 2013, 90, 258-269. [Link]

Sources

Oxidation reactions of "2,4,6-Trimethyl-1,6-heptadien-4-ol"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Oxidation Protocols for 2,4,6-Trimethyl-1,6-heptadien-4-ol

Executive Summary

This technical guide details the oxidation chemistry of This compound , a specialized tertiary homoallylic alcohol synthesized via the addition of methallylmagnesium chloride to ethyl acetate.[1] This molecule represents a unique "gem-dimethyl" anchored scaffold where the central tertiary alcohol acts as a steric anchor and an internal nucleophile.[1]

We present three distinct oxidative workflows:

  • Oxidative Cleavage (Ozonolysis): For the synthesis of 1,3-diketone derivatives.[1]

  • Iodoetherification: For the stereoselective construction of tetrahydrofuran (THF) cores.[1]

  • Epoxidation: For the generation of bis-epoxide intermediates suitable for cascade rearrangements.[1]

Structural Analysis & Reactivity Profile

Before initiating oxidation, the researcher must understand the competing electronic and steric factors:

  • The Methallyl "Arms" (C1-C2 & C6-C7): Unlike simple terminal alkenes, the 2,6-methyl substitution increases electron density, making these double bonds highly reactive toward electrophiles (ozone, iodine, epoxidizing agents).[1] However, the 1,1-disubstitution pattern sterically hinders bulky oxidants.[1]

  • The Tertiary Alcohol (C4): This group is resistant to direct oxidation (e.g., Swern, Dess-Martin) because it lacks an

    
    -proton.[1] Its primary role in oxidation protocols is as an intramolecular nucleophile , enabling cyclization pathways.[1]
    

Protocol A: Oxidative Cleavage (Ozonolysis)[1][2][3]

Objective: Conversion of the diene to 4-hydroxy-4-methyl-2,6-heptanedione . Mechanism: 1,3-Dipolar cycloaddition of ozone followed by reductive cleavage.[1]

Materials
  • Substrate: this compound (1.0 equiv)[1]

  • Solvent: Dichloromethane (DCM) / Methanol (MeOH) (4:1 ratio)[1]

  • Reagent: Ozone (

    
    ) generator[1]
    
  • Quench: Dimethyl sulfide (DMS) or Triphenylphosphine (

    
    )[1]
    
  • Indicator: Sudan Red III (optional, for endpoint detection)[1]

Step-by-Step Protocol
  • Setup: Dissolve 1.54 g (10 mmol) of the substrate in 40 mL DCM and 10 mL MeOH in a flame-dried round-bottom flask. Add a trace amount of Sudan Red III (pink color) as an indicator.[1]

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure the system is vented to a fume hood scrubber (KI solution).[1]

  • Ozonolysis: Bubble

    
     through the solution.[1]
    
    • Endpoint: The reaction is complete when the pink color disappears (Sudan Red oxidation) or a persistent blue color (excess ozone) appears.[1]

  • Purge: Stop

    
     flow. Purge with dry Nitrogen (
    
    
    
    ) for 15 minutes at -78°C to remove excess ozone (blue color must fade).[1]
  • Reduction (Critical): Add Dimethyl sulfide (DMS) (2.0 mL, excess) dropwise at -78°C.

    • Note: Exothermic reaction.[1][2] Do not allow temperature to spike.

  • Workup: Allow the mixture to warm to room temperature (RT) and stir for 6 hours. Concentrate in vacuo.[1]

  • Purification: The resulting 1,3-diketone is often unstable on silica gel.[1] Rapid filtration through a neutral alumina plug or immediate use in the next step (e.g., Knoevenagel condensation) is recommended.[1]

Protocol B: Stereoselective Iodoetherification (Cyclization)

Objective: Synthesis of functionalized tetrahydrofurans via 5-exo-trig cyclization. Mechanism: Iodine activates the alkene, promoting intramolecular attack by the C4-hydroxyl group.[1]

Materials
  • Substrate: this compound[1][3][4][5]

  • Reagent: Iodine (

    
    )[1]
    
  • Base: Sodium Bicarbonate (

    
    )[1]
    
  • Solvent: Acetonitrile (

    
    ) or THF[1]
    
Step-by-Step Protocol
  • Preparation: To a solution of substrate (10 mmol) in MeCN (50 mL) at 0°C, add

    
     (30 mmol, 3 equiv).
    
  • Addition: Add

    
     (12 mmol, 1.2 equiv) portion-wise over 20 minutes.
    
    • Observation: The solution will turn dark brown/purple.[1]

  • Reaction: Stir at 0°C for 2 hours, then warm to RT. Monitor by TLC (the non-polar diene spot will disappear; a more polar spot will appear).[1]

  • Quench: Add saturated aqueous

    
     (sodium thiosulfate) until the iodine color vanishes (solution turns colorless/yellow).
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    .[1][6]
  • Outcome: The product is typically a mixture of diastereomeric bis-tetrahydrofurans or a mono-cyclized iodo-alcohol, depending on equivalents of

    
    .[1]
    
    • Selectivity Note: The "Bartlett" type cyclization favors the cis-relationship between the methyl group and the ether bridge due to minimizing 1,3-diaxial interactions in the transition state.[1]

Protocol C: Epoxidation (mCPBA)

Objective: Synthesis of the bis-epoxide for rearrangement or polymerization studies.

Step-by-Step Protocol
  • Dissolution: Dissolve substrate (10 mmol) in DCM (50 mL) at 0°C.

  • Buffer: Add

    
     (solid, 2.0 g) to prevent acid-catalyzed ring opening of the epoxide.
    
  • Oxidation: Add meta-Chloroperoxybenzoic acid (mCPBA, 77%, 22 mmol) slowly.

  • Monitoring: Stir at 0°C for 4 hours.

  • Workup: Quench with saturated

    
     (to destroy peroxides) followed by saturated 
    
    
    
    .
  • Isolation: The bis-epoxide is sensitive to hydrolysis.[1] Store under inert atmosphere at -20°C.

Comparative Data Summary

ParameterOzonolysisIodoetherificationEpoxidation
Primary Product 4-hydroxy-4-methyl-2,6-heptanedioneIodo-functionalized TetrahydrofuranBis-epoxide
Key Reagent

/ DMS

/

mCPBA
Reaction Type C=C Bond CleavageC-O Bond Formation (Cyclization)C-O Bond Formation (Three-membered ring)
Thermodynamics Exothermic (Explosion Risk)Mildly ExothermicExothermic
Stereocontrol None (Loss of stereocenters)High (Kinetic control)Moderate (Diastereomeric mixture)

Pathway Visualization (DOT Diagram)

OxidationPathways Substrate 2,4,6-Trimethyl- 1,6-heptadien-4-ol Ozonolysis Ozonolysis (-78°C, O3; DMS) Substrate->Ozonolysis Iodo Iodoetherification (I2, NaHCO3) Substrate->Iodo Epox Epoxidation (mCPBA) Substrate->Epox CleavageProd 4-Hydroxy-4-methyl- 2,6-heptanedione Ozonolysis->CleavageProd C=C Cleavage CyclicProd Tetrahydrofuran Derivatives Iodo->CyclicProd 5-exo-trig Cyclization EpoxProd Bis-Epoxide Intermediate Epox->EpoxProd O-Insertion

Caption: Divergent oxidation pathways for this compound controlled by reagent selection.[1]

References

  • Fisher Scientific. this compound Product Specifications and CAS 79604-66-3 Data.

  • Organic Syntheses. General Procedure for Ozonolysis of Alkenes with Reductive Workup. (Analogous Protocol).

  • Miranda, P. O., et al. Prins–Ritter cyclization performed from hepta-1,6-dien-4-ol.[1][7] (Analogous Cyclization Mechanism).[1][2]

  • ChemRxiv. Synthesis of Methallylmagnesium Chloride and Grignard Selectivity. (Substrate Synthesis Context).

Sources

Application Note: 2,4,6-Trimethyl-1,6-heptadien-4-ol in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, polymerization, and application of 2,4,6-Trimethyl-1,6-heptadien-4-ol , a specialized functional monomer.[1][2] Unlike standard crosslinkers (e.g., EGDMA), this molecule features a sterically hindered structure that favors cyclopolymerization , yielding soluble, functionalized polymers with high thermal stability and precise optical properties.[1][2]

Subject: Synthesis, Cyclopolymerization, and Application in Molecularly Imprinted Polymers (MIPs). Target Audience: Polymer Scientists, Drug Delivery Researchers.[1][2] CAS: 79604-66-3 | Synonym: Diisobutenyl Methyl Carbinol.[1][2][3][4]

Core Technical Profile

This compound is a 4,4-disubstituted 1,6-diene .[1][2] Its structure consists of a central tertiary alcohol flanked by two methallyl groups.[1][2]

  • Key Feature 1 (Cyclopolymerization): Due to the Thorpe-Ingold effect exerted by the central methyl and hydroxyl groups, this monomer preferentially undergoes intramolecular cyclization during radical polymerization, forming thermodynamically stable five- or six-membered rings in the polymer backbone rather than forming a crosslinked gel.[1][2]

  • Key Feature 2 (Functional Handle): The tertiary hydroxyl group remains intact after polymerization, providing a site for hydrogen bonding (critical for MIP recognition) or post-polymerization functionalization (e.g., esterification).[1][2]

Quantitative Specifications:

PropertyValueRelevance
Molecular Weight 154.25 g/mol Low MW allows high functional density.[1][2]
Boiling Point ~85-90°C (at reduced pressure)Volatile enough for purification by distillation.[1][2]
Purity Requirement >98% (GC)Critical for controlled radical polymerization (CRP).[1][2]
Solubility Alcohols, THF, Ether, DCMCompatible with standard organic polymerization solvents.[1][2]
Synthesis Protocol: Grignard Route

Objective: Synthesize this compound via the reaction of methallyl magnesium chloride with ethyl acetate.

Reagents:
  • Methallyl Chloride (3-chloro-2-methylpropene): 2.2 equivalents.[1][2][5]

  • Magnesium Turnings: 2.4 equivalents (activated).[1][2]

  • Ethyl Acetate: 1.0 equivalent.[1][2][5]

  • Solvent: Anhydrous Diethyl Ether or THF.[1][2]

Step-by-Step Methodology:
  • Grignard Formation (In Situ):

    • Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

    • Add Magnesium turnings (2.4 eq) and a crystal of iodine. Cover with minimal anhydrous ether.[1][2]

    • Add a small portion of Methallyl Chloride to initiate the reaction (look for turbidity/exotherm).[1][2][6]

    • Once initiated, dilute the remaining Methallyl Chloride (total 2.2 eq) in anhydrous ether.[1][2] Add dropwise at 0°C to maintain a gentle reflux. Note: Methallyl Grignard is highly reactive; control temperature strictly.[1][2]

    • Stir for 1 hour after addition is complete.

  • Coupling Reaction:

    • Cool the Grignard solution to 0°C .

    • Dissolve Ethyl Acetate (1.0 eq) in anhydrous ether.

    • Add the ester solution dropwise to the Grignard reagent.[1][2][7] The first equivalent forms the ketone intermediate; the second equivalent attacks the ketone to form the tertiary alkoxide.[1][2]

    • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Work-up & Purification:

    • Quench the reaction carefully with saturated NH₄Cl solution (exothermic).

    • Extract the aqueous layer 3x with Diethyl Ether.[1][2][7]

    • Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.[1][2]

    • Purification: Distill the crude oil under reduced pressure (vacuum distillation).[1][2] Collect the fraction boiling at ~88-92°C (depending on vacuum strength).

Polymerization Protocol: Radical Cyclopolymerization

Objective: Polymerize the monomer to form poly(this compound), a linear polymer containing cyclic rings in the backbone.[1][2]

Mechanism:

The polymerization proceeds via Butler’s Cyclopolymerization mechanism .[1][2]

  • Radical attack on one alkene.[1][2]

  • 5-exo-trig intramolecular cyclization to form a five-membered ring (favored by the central steric bulk).[1][2]

  • Intermolecular propagation to the next monomer.[1][2]

Cyclopolymerization cluster_structure Structural Evolution Monomer Monomer (1,6-Diene) Step1 Intermolecular Attack Monomer->Step1 Init Initiator (AIBN) Radical Species Init->Monomer Initiation Step2 5-exo-trig Cyclization Step1->Step2 Fast (Thorpe-Ingold) Polymer Cyclopolymer (Five-membered Rings) Step2->Polymer Propagation

Figure 1: Mechanism of cyclopolymerization.[1][2] The steric bulk at position 4 drives the formation of cyclic structures rather than crosslinking.[1][2]

Experimental Procedure:
  • Preparation: In a Schlenk tube, dissolve Monomer (1.0 g) in Benzene or Toluene (5.0 mL).

  • Initiator: Add AIBN (Azobisisobutyronitrile) at 1-2 mol% relative to the monomer.

  • Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (critical to prevent quenching).

  • Polymerization: Seal the tube and heat to 60-70°C for 24-48 hours.

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a large excess of cold n-Hexane .

  • Drying: Dry the white powder precipitate under vacuum at 40°C.

Characterization Check:

  • ¹H NMR: Disappearance of terminal vinyl protons (4.8-5.0 ppm).[1][2] Appearance of cyclic methylene protons.

  • Solubility: The polymer should be soluble in polar organic solvents (THF, MeOH), confirming cyclization occurred (crosslinked polymers would be insoluble gels).[1][2]

Application in Drug Development: Molecularly Imprinted Polymers (MIPs)[1][2]

In drug delivery and sensing, this molecule is used to create hydrophilic binding cavities .[1][2]

Protocol: Creating a Drug-Sensing MIP

  • Template Selection: Choose a target drug (e.g., a hydrophilic antibiotic or alkaloid).[1][2]

  • Functional Monomer: Use This compound as the functional monomer.[1][2][4]

    • Role: The OH group acts as a hydrogen bond donor/acceptor for the drug template.[1][2]

    • Advantage:[1][2][8][9] The cyclic backbone provides a rigid yet non-crosslinked scaffold that stabilizes the binding site without making the polymer too brittle.[1][2]

  • Formulation:

    • Template: 1 mmol

    • Functional Monomer (2,4,6-Trimethyl...): 4 mmol[1][2]

    • Crosslinker (EGDMA): 20 mmol (optional, if higher rigidity is needed)[1][2]

    • Porogen: Acetonitrile (to create pores).[1][2]

  • Polymerization: UV-initiated polymerization at 4°C to preserve the template-monomer complex fidelity.

  • Wash: Remove the template using Methanol/Acetic Acid (9:1) extraction.[1][2][6][7]

References
  • Synthesis of 1,6-Dienes: Organic Syntheses, Coll. Vol. 6, p. 76. Link (General reference for Grignard/Methallyl chemistry).[1][2]

  • Cyclopolymerization Mechanism: Butler, G. B.[1][2] "Cyclopolymerization and Cyclocopolymerization."[1][2][10] Marcel Dekker, 1992.[1][2]

  • MIP Applications: Wulff, G. "Molecular Imprinting in Cross-Linked Materials with the Aid of Molecular Templates."[1][2] Angewandte Chemie International Edition, 1995.[1][2] Link[1][2]

  • Thorpe-Ingold Effect in Polymerization: Behera, G. C., et al. "Thorpe–Ingold effect in cyclopolymerization."[1][2] Polymer Chemistry, 2011.[1][2] Link

Sources

Application Note: Derivatization of 2,4,6-Trimethyl-1,6-heptadien-4-ol for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The analysis of 2,4,6-Trimethyl-1,6-heptadien-4-ol (TMH-4-ol) via Gas Chromatography (GC) presents a dual analytical challenge: steric hindrance at the tertiary C4-hydroxyl position and thermal instability inherent to allylic/homoallylic alcohols. Direct injection often results in on-column dehydration, yielding variable quantitation and the formation of artifactual conjugated trienes. This guide details a robust derivatization strategy using BSTFA + 1% TMCS , optimized to overcome steric barriers while maintaining the integrity of the 1,6-diene system.

Introduction & Chemical Strategy

The Analytical Challenge

This compound is a tertiary alcohol structurally related to terpene intermediates. Its hydroxyl group is shielded by three alkyl substituents, making it resistant to standard silylation conditions. Furthermore, the proximity of the hydroxyl group to unsaturation points (double bonds at C1 and C6) increases the risk of acid-catalyzed elimination (dehydration) in the hot GC inlet (


), leading to peak broadening and mass spectral distortion.
The Solution: Trimethylsilylation (TMS)

To stabilize the molecule, the active proton of the hydroxyl group must be replaced with a trimethylsilyl (TMS) group.[1][2] This lowers the boiling point, eliminates hydrogen bonding, and prevents thermal dehydration.

Reagent Selection Logic:

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is selected over MSTFA due to its slightly higher boiling point and comparable donor strength.

  • Catalyst: TMCS (Trimethylchlorosilane) is added at 1% v/v. It acts as a Lewis acid catalyst, increasing the leaving group potential of the silyl donor, which is critical for attacking the sterically crowded C4 oxygen.

  • Solvent: Anhydrous Pyridine . It serves two roles:

    • Solvent: Solubilizes the non-polar organic backbone.

    • Acid Scavenger: Neutralizes the HCl byproduct generated by TMCS, preventing acid-catalyzed rearrangement of the sensitive 1,6-diene structure.

Experimental Protocols

Materials Required
ComponentSpecificationPurpose
Analyte This compoundTarget molecule
Reagent A BSTFA + 1% TMCSPrimary silylation agent & catalyst
Solvent Pyridine (Anhydrous, 99.8%)Solvent & acid scavenger
Drying Agent Sodium Sulfate (

)
Removal of trace water (critical)
Vial 2 mL Amber Glass (Silanized)Reaction vessel
Protocol A: Standard High-Yield Silylation (Recommended)

Use this protocol for quantitative analysis of high-purity samples.

  • Sample Preparation: Weigh 1–5 mg of the sample into a 2 mL silanized amber vial.

  • Drying: If the sample contains moisture, add 10 mg of anhydrous

    
     or evaporate to dryness under a gentle stream of Nitrogen (
    
    
    
    ). Note: Water hydrolyzes BSTFA, stopping the reaction.
  • Solvation: Add 200 µL of Anhydrous Pyridine . Vortex for 10 seconds.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS . Cap immediately with a Teflon-lined crimp cap.

  • Incubation (Critical Step):

    • Due to the tertiary nature of the alcohol, room temperature reaction is insufficient.

    • Heat the vial at 70°C for 45 minutes in a dry block heater.

  • Cooling: Allow to cool to room temperature (approx. 10 mins).

  • Dilution (Optional): If the concentration is too high for the detector, dilute with anhydrous Hexane or Ethyl Acetate.

  • Injection: Inject 1 µL into the GC-MS (Split 1:10 to 1:50 depending on concentration).

Protocol B: "Hard" Silylation (For Stubborn Matrices)

Use this if Protocol A yields incomplete derivatization (visible broad -OH peak).

  • Reagent Change: Substitute BSTFA with TMSI (N-Trimethylsilylimidazole) . TMSI is the strongest silyl donor for hydroxyls but reacts poorly with amines (not an issue for this specific dienol).

  • Procedure: Mix 50 µL Sample + 50 µL TMSI + 100 µL Pyridine.

  • Incubation: 70°C for 60 minutes.

  • Quenching: TMSI can clog injectors. You must wash the reaction mixture with water/hexane extraction before injection, or simply dilute heavily with hexane if using a liner with glass wool.

Visual Workflows

Derivatization Decision Matrix

This flowchart guides the user through the logical steps of reagent selection and troubleshooting.

DerivatizationWorkflow start Start: this compound check_water Check Moisture Content start->check_water dry Dry with N2 or Na2SO4 check_water->dry Wet reagent_select Add Pyridine (Solvent) + BSTFA/1% TMCS check_water->reagent_select Dry dry->reagent_select incubate Incubate @ 70°C for 45 mins (Overcome Steric Hindrance) reagent_select->incubate gc_analysis GC-MS Analysis incubate->gc_analysis qc_check QC: Check for Mass Shift (+72 Da) & Peak Symmetry gc_analysis->qc_check success Report Results qc_check->success Pass fail_path Incomplete Reaction? (Broad Peak / Original Mass) qc_check->fail_path Fail hard_method Protocol B: Use TMSI Reagent (Stronger Donor) fail_path->hard_method hard_method->gc_analysis Re-inject

Figure 1: Decision matrix for the derivatization of hindered tertiary alcohols.

Reaction Mechanism

The following diagram illustrates the nucleophilic attack on the silicon atom, facilitated by the TMCS catalyst.

ReactionMechanism reactant Tertiary Alcohol (Sterically Hindered) intermediate Transition State Pyridine scavenges HCl reactant->intermediate + BSTFA / Heat catalyst TMCS (Catalyst) Increases Si Electrophilicity catalyst->intermediate product TMS-Ether Derivative (Volatile & Stable) intermediate->product - TFA (Byproduct)

Figure 2: Simplified mechanism of Silyl-exchange assisted by base catalysis.

Quality Control & Troubleshooting

Validation Criteria

To confirm successful derivatization, look for the following in your GC-MS data:

  • Mass Shift: The molecular weight of the derivative will be MW + 72 Da .

    • Original MW: 154.25 g/mol [3]

    • Derivative MW: 226.25 g/mol

  • Characteristic Ions: Look for the [M-15]+ ion (Loss of methyl group from TMS), which is diagnostic for TMS derivatives.

  • Peak Shape: The derivative should elute as a sharp, symmetrical peak. Tailing indicates residual active -OH groups (incomplete reaction).

Troubleshooting Table
ObservationRoot CauseCorrective Action
No Reaction / Low Yield Moisture contaminationEnsure reagents and glassware are anhydrous. Use new ampoule of BSTFA.
Extra Peaks (M-18) Thermal DehydrationReaction temperature too low or time too short. Increase to 75°C / 60 mins.
Injector Port Tailing Active sites in linerReplace liner with deactivated (silanized) glass wool.
Precipitate in Vial Pyridine saltsNormal byproduct (Pyridine-HCl). Centrifuge before injection.

References

  • Schummer, C. et al. (2009).[4] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta. Link

  • Sigma-Aldrich. (2023). Derivatization Reagents for Gas Chromatography (GC). Technical Bulletin. Link

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. (Standard text for steric hindrance protocols).
  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A. Link

Sources

Application Note: High-Temperature Static Headspace (HT-SHS) Profiling of Dienol Impurities

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for senior analytical chemists and pharmaceutical scientists. It addresses the specific challenge of analyzing dienols (unsaturated alcohols with conjugated double bonds) using High-Temperature Static Headspace (HT-SHS) sampling.

Executive Summary

The analysis of dienols (e.g., conjugated alkadienols, terpenoid alcohols, or tautomeric degradation products) in pharmaceutical matrices presents a distinct analytical challenge. These compounds often possess boiling points (


) that render standard headspace sampling (

) ineffective due to unfavorable partition coefficients (

). Conversely, direct liquid injection often leads to matrix contamination or on-column thermal degradation/polymerization of the labile conjugated system.

This protocol details a High-Temperature Static Headspace (HT-SHS) methodology designed to volatilize semi-volatile dienols while mitigating thermal artifacts. By optimizing the thermodynamic phase equilibrium at temperatures exceeding


, this method achieves high sensitivity without solvent extraction, suitable for impurity profiling in lipid-based formulations and Active Pharmaceutical Ingredients (APIs).

Scientific Rationale & Mechanism

The Thermodynamic Challenge (Volatility vs. Stability)

In static headspace, the sensitivity is governed by the partition coefficient (


), defined as:


Where

is the concentration in the sample phase and

is the concentration in the gas phase. For semi-volatile dienols,

is naturally high (favoring the liquid phase) at standard operating temperatures (

).

High-Temperature Strategy: By elevating the equilibration temperature to


, we exponentially decrease 

, driving the dienol into the headspace. However, dienols are chemically reactive; the conjugated double bonds make them susceptible to:
  • Oxidation: Accelerated by headspace air (oxygen).

  • Polymerization: Triggered by high concentration and heat.

  • Dehydration: Conversion to trienes.

The Solution: Kinetic Control & Inertness

To ensure data integrity, this protocol utilizes Kinetic Control —optimizing equilibration time (


) to reach pseudo-equilibrium before degradation kinetics dominate. We also employ Matrix Modification  using high-boiling, inert solvents (e.g., DMAc, DMI) to stabilize the analyte at elevated temperatures.

Experimental Protocol

Instrumentation & Materials[1][2][3]
  • HS Autosampler: System capable of oven temperatures up to

    
     (e.g., Agilent 7697A, Thermo TriPlus 500).
    
  • GC-MS/FID: Single Quadrupole MS for identification; FID for robust quantitation.

  • Vials: 20 mL Headspace vials with pressure-release safety caps (aluminum crimp with PTFE/Silicone high-temp septa). Note: Standard caps may fail >150°C due to internal pressure.

  • Column: High-polarity, thermally stable phase (e.g., DB-WAX Ultra Inert or VF-WAXms) to separate structural isomers.

Method Parameters[1][4][5]
ParameterSettingRationale
Oven Temperature 160°C - 180°C Sufficient to volatilize dienols; kept below solvent boiling point.
Loop Temperature 190°CPrevents condensation of high-boiling analytes in the loop.
Transfer Line 200°CEnsures efficient transfer to GC inlet.
Equilibration Time 20 - 30 minOptimized window: sufficient for volatilization, short enough to limit degradation.
Vial Shaking High (Level 9)Accelerates mass transfer, reducing required equilibration time.
Solvent DMI (1,3-Dimethyl-2-imidazolidinone)High BP (225°C), excellent solubility for organic impurities, thermally stable.
GC Cycle Time 25 minIncludes post-run bake-out to remove matrix carryover.
Step-by-Step Workflow

Step 1: Sample Preparation

  • Weigh

    
     mg of sample (API or formulation) directly into a 20 mL headspace vial.
    
  • Add

    
     mL of DMI (or DMAc).
    
  • Critical: Purge the vial headspace with Nitrogen (

    
    ) for 10 seconds before capping to remove Oxygen and prevent oxidation of the dienol moiety.
    
  • Crimp immediately with high-temperature rated caps.

Step 2: System Equilibration

  • Pre-heat HS loops and transfer lines for 30 minutes.

  • Run two "blank" vials (solvent only) to condition the flow path and verify system cleanliness.

Step 3: Data Acquisition

  • Inject standards using Standard Addition method (due to strong matrix effects at high T).

  • Monitor characteristic ions (MS) or retention time (FID).

  • Self-Validation: Check for "ghost peaks" (degradation products) by running a sample at

    
     vs 
    
    
    
    . If new peaks appear only at
    
    
    , they are likely thermal artifacts.

Workflow Visualization

The following diagram illustrates the critical decision pathways for method development, specifically addressing the stability vs. volatility trade-off.

G Start Start: Dienol Analysis Request Solubility Step 1: Matrix Solubility Check (Use DMI or DMAc) Start->Solubility TempOpt Step 2: Temp Optimization (Run 140°C, 160°C, 180°C) Solubility->TempOpt CheckDeg Decision: Degradation Detected? TempOpt->CheckDeg ReduceTime Action: Reduce Equilibration Time Increase Shaking CheckDeg->ReduceTime Yes (Oxidation) ReduceTemp Action: Lower Temp (-10°C) Use Salting Out CheckDeg->ReduceTemp Yes (Polymerization) Valid Step 3: Validation (Linearity, Accuracy) CheckDeg->Valid No ReduceTime->TempOpt ReduceTemp->TempOpt Final Final Method Established Valid->Final

Caption: Decision tree for optimizing High-Temp Headspace parameters, balancing analyte recovery against thermal degradation risks.

Validation & Troubleshooting

Linearity and Matrix Effects

Due to the high temperature, the vapor pressure of the solvent (DMI) contributes significantly to the total pressure. This can cause non-linear responses if the "Phase Ratio" (


) varies.
  • Requirement: Maintain constant sample volume (

    
     mL) across all vials.
    
  • Acceptance Criteria:

    
     for concentrations ranging 10 ppm to 1000 ppm.
    
Thermal Stability Verification (The "Arrhenius Check")

To confirm that the detected dienol is native to the sample and not a breakdown product of a larger molecule (e.g., a steroid or lipid):

  • Plot ln(Peak Area) vs. 1/T (Kelvin) .

  • Linear Plot: Indicates simple volatilization (thermodynamically controlled).

  • Non-Linear/Exponential Curve: Indicates thermal generation (kinetically controlled degradation is occurring). Reject method if this occurs.

Common Failure Modes
  • Leaking Vials: If RSD > 5%, check septum integrity. High pressure at

    
     can pierce standard septa. Use pressure-relief safety caps  or magnetic screw caps.
    
  • Carryover: High-boiling dienols may condense in the transfer line. Ensure Transfer Line Temp > Oven Temp by at least

    
    .
    

References

  • Kolb, B., & Ettre, L. S. (2006).[1] Static Headspace-Gas Chromatography: Theory and Practice. Wiley-VCH. (Foundational theory on Partition Coefficient

    
     and Phase Ratio 
    
    
    
    ).
  • Thermo Fisher Scientific. (2020). Extending the applicability of static headspace sampling to high temperatures. Link (Application of high-temp HS for semi-volatiles and degradation studies).

  • Restek Corporation. Headspace Analysis of Residual Solvents and Impurities. Link (Guidance on solvent selection like DMI/DMAc for high-temp applications).

  • European Medicines Agency (EMA). ICH M7(R1) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals. Link (Regulatory context for controlling reactive impurities like unsaturated dienols).

  • Snow, N. H. (2019). Headspace Sampling: Comprehensive Guide to Theory and Practice. LCGC North America. Link (Optimization of equilibration time and temperature).

Sources

Application Note: Method Validation for 2,4,6-Trimethyl-1,6-heptadien-4-ol (TMHDO)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the validation protocol for 2,4,6-Trimethyl-1,6-heptadien-4-ol (TMHDO) , a tertiary alcohol often encountered as a structural isomer of artemisia alcohol or as a byproduct in the synthesis of isobutylene-derived polymers and fine chemicals.

Due to its structure (a tertiary alcohol flanked by terminal alkene groups), TMHDO presents specific analytical challenges, including thermal dehydration in hot injector ports and potential co-elution with isomeric terpenes. This guide provides a robust, self-validating workflow for using TMHDO as a Reference Standard to validate quantitative methods in compliance with ICH Q2(R1) guidelines.

Key Applications:

  • Polymer Chemistry: Monitoring residual byproducts in isobutylene/methallyl chloride polymerization.

  • Pharmaceuticals: Extractables and Leachables (E&L) studies for rubber stoppers and packaging.

  • Fragrance Analysis: Isomer differentiation in terpene synthesis.

Chemical Context & Stability

Understanding the analyte is the first step in robust method design. TMHDO is a "diisobutenyl methyl carbinol." Its tertiary hydroxyl group makes it susceptible to elimination reactions (dehydration) under acidic conditions or excessive heat, forming conjugated dienes.

PropertyValueImplication for Analysis
CAS Number 79604-66-3Unique Identifier for procurement.
Molecular Weight 154.25 g/mol Suitable for GC-MS (EI) analysis.
Boiling Point ~221.8°C (760 mmHg)Requires a GC oven ramp up to ~240°C.
Polarity Moderate (Tertiary -OH)Use mid-polarity columns (e.g., DB-624 or DB-Wax) for best peak shape.
Stability Heat SensitiveAvoid injector temperatures >250°C to prevent artifact formation.

Analytical Method Development

Instrumentation & Conditions

The following conditions minimize thermal degradation while ensuring separation from common matrix interferences.

  • System: Agilent 7890B GC with 5977B MSD (or equivalent).

  • Inlet: Split/Splitless (Split ratio 10:1 for high concentrations; Splitless for trace analysis).

  • Liner: Deactivated glass wool liner (Critical to prevent dehydration of the tertiary alcohol).

  • Column: DB-624 (30 m × 0.25 mm × 1.4 µm) or ZB-WAXplus.

    • Rationale: A thicker film (1.4 µm) improves retention and peak shape for volatile alcohols.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 10°C/min to 240°C.

    • Hold 5 min.

Mass Spectrometry (MS) Detection
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Scan Mode: SIM (Selected Ion Monitoring) for validation; Full Scan (40-300 amu) for identification.

  • Target Ions (m/z):

    • Quantifier:59 (Hydroxy-isopropyl fragment, characteristic of tertiary alcohols).

    • Qualifiers:139 (M-CH3), 69 (Isoprenyl tail).

Validation Protocol (ICH Q2(R1) Compliant)

This section defines the experimental workflow to validate the method using TMHDO as the standard.

Workflow Logic

The following diagram illustrates the decision matrix for the validation process, ensuring self-correction if criteria are not met.

ValidationWorkflow Start Start Validation SysSuit System Suitability (5 Reps of Std) Start->SysSuit CheckRSD RSD < 2.0%? SysSuit->CheckRSD Linearity Linearity Assessment (5 Levels: 50-150%) CheckRSD->Linearity Yes Fail Investigate/Re-prep CheckRSD->Fail No CheckR2 R² > 0.995? Linearity->CheckR2 Accuracy Spike Recovery (Low, Mid, High) CheckR2->Accuracy Yes CheckR2->Fail No CheckRec Rec: 80-120%? Accuracy->CheckRec Precision Repeatability (n=6) Intermediate (n=12) CheckRec->Precision Yes CheckRec->Fail No Final Method Validated Precision->Final Fail->SysSuit Corrective Action

Caption: Step-wise decision tree for validating TMHDO analysis, ensuring data integrity at every stage.

Experimental Procedures
Experiment A: Linearity & Range

Objective: Demonstrate that the instrument response is proportional to TMHDO concentration.

  • Stock Solution: Dissolve 100 mg TMHDO in 100 mL Methanol (1000 ppm).

  • Calibrators: Prepare 5 levels: 10, 50, 100, 200, 500 ppm.

  • Internal Standard (IS): Add 1-Octanol or Naphthalene-d8 (50 ppm constant) to all vials to correct for injection variability.

  • Acceptance Criteria:

    
    ; Residuals 
    
    
    
    .
Experiment B: Accuracy (Recovery)

Objective: Verify that the method extracts and detects TMHDO correctly from the matrix (e.g., polymer extract).

  • Matrix: Use blank polymer extract or solvent blank.

  • Spiking: Spike TMHDO at 80%, 100%, and 120% of the target concentration.

  • Replicates: 3 replicates per level.

  • Calculation:

    
    
    
  • Acceptance Criteria: Mean recovery between 85% and 115%.

Experiment C: Precision (Repeatability)

Objective: Assess the consistency of the method.

  • Procedure: Inject the 100% target concentration standard 6 times consecutively.

  • Acceptance Criteria: RSD (Relative Standard Deviation) of the area ratio (TMHDO/IS)

    
    .
    
Summary of Validation Criteria
ParameterAcceptance LimitRationale
Specificity Resolution > 1.5Must separate TMHDO from matrix peaks and IS.
Linearity

Ensures predictive accuracy over the range.
Precision (RSD)

(System)
Demonstrates instrument stability.
Accuracy 85-115%Standard for impurity methods (ICH Q2).
LOD (S/N) S/N > 3:1Defines the limit of detection.
LOQ (S/N) S/N > 10:1Defines the limit of quantification.

Mechanistic Insight: Why is TMHDO Present?

Understanding the formation of TMHDO helps in troubleshooting its appearance in samples. It is often formed via the coupling of methallyl intermediates.

FormationPathway Precursor1 Methallyl Chloride (or Grignard) Intermediate Methallyl-Metal Intermediate Precursor1->Intermediate Precursor2 Acetone / Carbonyl Reaction Nucleophilic Attack Precursor2->Reaction Intermediate->Reaction Product 2,4,6-Trimethyl- 1,6-heptadien-4-ol (TMHDO) Reaction->Product SideProduct Dehydrated Dienes (Artifacts) Product->SideProduct Heat/Acid

Caption: Theoretical formation pathway of TMHDO and potential degradation into dienes.

Troubleshooting & Critical Control Points

  • Peak Tailing:

    • Cause: Adsorption of the -OH group on active sites in the liner or column.

    • Solution: Replace the liner with a fresh, deactivated ultra-inert liner. Trim 10cm from the column guard.

  • Ghost Peaks:

    • Cause: Carryover from high-concentration injections.

    • Solution: Run a solvent blank (Methanol) between high-level standards.

  • Isomer Co-elution:

    • Cause: Presence of 3,3,6-trimethyl-1,5-heptadien-4-ol (Artemisia alcohol).[1]

    • Solution: Use a polar WAX column if the standard DB-5/DB-624 fails to resolve isomers.

References

  • Fisher Scientific. (n.d.). This compound, 98%.[2][3] Retrieved October 26, 2023, from [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 144898, this compound. Retrieved October 26, 2023, from [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). 3,3,6-Trimethyl-1,4-heptadien-6-ol (Isomer Comparison). NIST Chemistry WebBook.[4] Retrieved October 26, 2023, from [Link]

Sources

Liquid-liquid extraction methods for tertiary alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tertiary alcohols (


) represent a unique challenge in isolation chemistry. Their steric hindrance often precludes standard derivatization, while their susceptibility to acid-catalyzed dehydration (E1 elimination) makes traditional acidic workups hazardous to yield. Furthermore, low-molecular-weight tertiary alcohols (e.g., tert-butanol, tert-amyl alcohol) exhibit high water solubility, often forming azeotropes that defy simple distillation. This guide provides a scientifically grounded, step-by-step methodology for the efficient extraction of tertiary alcohols, focusing on thermodynamic optimization (salting out), kinetic preservation (pH control), and green solvent selection.

Physicochemical Challenges & The "Dehydration Trap"

To design an effective extraction, one must first respect the molecule's instability. Unlike primary or secondary alcohols, tertiary alcohols possess a carbon center rich in electron density but sterically crowded.

  • The Dehydration Trap (Acid Sensitivity): The hydroxyl group of a tertiary alcohol is easily protonated. Due to the stability of the resulting tertiary carbocation (

    
    ), the loss of water occurs rapidly even under mild acidic conditions (E1 mechanism).
    
    • Risk:[1][2][3][4] Washing a crude reaction mixture with 1M HCl can convert up to 40% of your product into its corresponding alkene (Zaitsev product) within minutes.

    • Solution: All aqueous washes must be buffered. Avoid strong mineral acids. Use saturated

      
       (pH ~5-6) or phosphate buffers for neutralization.
      
  • Hydrophilicity & Azeotropes: Small tertiary alcohols act as "amphiphilic surfactants." They hydrogen bond effectively with water, leading to poor partition coefficients (

    
    ) in organic solvents.
    
    • Implication: Simple extraction with Dichloromethane (DCM) or Diethyl Ether often results in low recovery (<60%) unless the aqueous phase is modified.

Solvent Selection Strategy: Thermodynamics & Green Chemistry

The choice of solvent is dictated by the Partition Coefficient (


)  and the Selectivity Factor (

)
. While DCM is a traditional favorite, it is genotoxic and environmentally persistent. Modern protocols favor ethers and esters.
Table 1: Solvent Performance Matrix for Tertiary Alcohols
SolventPolarity IndexExtraction Efficiency*Green ScoreApplication Notes
2-MeTHF (2-Methyltetrahydrofuran)4.0HighExcellentRecommended. Forms clean phase cuts; derived from biomass. Higher boiling point than

reduces evaporative loss.
MTBE (Methyl tert-butyl ether)2.5HighGoodExcellent for trace analysis. Does not form peroxides as easily as

.
Ethyl Acetate 4.4ModerateGoodRisk of hydrolysis at high pH. Good for general bulk extraction.
DCM (Dichloromethane)3.1Very HighPoorAvoid. Toxic/Carcinogenic. Prone to forming stubborn emulsions with tertiary alcohols.
Toluene 2.4LowModerateOnly for highly lipophilic tertiary alcohols.

*Efficiency assumes a salting-out agent is used.

The "Salting-Out" Phenomenon: Optimizing Mass Transfer

For water-soluble tertiary alcohols (e.g., tert-butanol, tert-amyl alcohol), the organic/aqueous partition coefficient is often


. To force the alcohol into the organic phase, we utilize the Hofmeister Effect .
  • Mechanism: Adding a high-charge-density salt structures the water molecules (hydration shells), effectively "squeezing out" the organic solute.

  • Salt Selection:

    • NaCl (Sodium Chloride): The standard choice. Cheap, but only moderately effective.

    • 
       (Potassium Carbonate): Superior choice.[5] The carbonate ion is strongly kosmotropic (water-structuring). It also provides a basic pH, preventing acid-catalyzed dehydration.
      
    • 
       (Ammonium Sulfate):  Excellent for biological samples, but slightly acidic.
      

Critical Insight: In a comparative study of extracting tert-butanol, saturation with


 increased extraction efficiency by 400%  compared to pure water, whereas NaCl only increased it by 60% [1].

Detailed Protocols

Protocol A: Bulk Isolation from Grignard Reaction (The "Safe Quench")

Context: Isolating a tertiary alcohol synthesized via Grignard addition to a ketone.

Reagents:

  • Crude Reaction Mixture (in THF/Ether)

  • Saturated Ammonium Chloride (

    
    )
    
  • 2-MeTHF or MTBE

  • Sodium Sulfate (

    
    )[5][6]
    

Workflow:

  • Cooling: Chill the reaction vessel to 0°C. Tertiary alcohols are most prone to dehydration when hot.

  • The Mild Quench: Slowly add saturated

    
     dropwise.
    
    • Why?

      
       is weakly acidic enough to protonate the alkoxide (
      
      
      
      ) to the alcohol (
      
      
      ) but not strong enough to catalyze elimination to the alkene.
    • Observation: Magnesium salts will precipitate as a white solid.

  • Phase Break: If the solid hinders separation, add a minimal amount of water to dissolve the salts, or filter through a Celite pad.

  • Extraction:

    • Add 2-MeTHF (1:1 volume ratio to aqueous phase).

    • Shake vigorously for 2 minutes.

    • Separate phases.[7][8]

  • Salting Out (The Yield Booster):

    • Take the aqueous layer (which still contains product).[9]

    • Saturate it with solid NaCl or

      
       until no more salt dissolves.
      
    • Re-extract with a second portion of 2-MeTHF.

    • Result: This second extraction often recovers an additional 15-20% of yield.

  • Drying: Combine organic layers, dry over

    
    , filter, and concentrate in vacuo at bath temp < 40°C.
    
Protocol B: Trace Analysis (Genotoxic Impurity Screening)

Context: Extracting trace tertiary alcohol residues from an aqueous drug substance formulation for GC-MS analysis.

Reagents:

  • Sample Solution (Aqueous)

  • Internal Standard (Deuterated analog or similar alcohol)

  • Extraction Solvent: MTBE (High purity)

  • Salt:

    
     (Solid)[10]
    

Workflow:

  • Sample Prep: Pipette 1.0 mL of sample into a 2 mL centrifuge tube.

  • Spike: Add 10 µL of Internal Standard solution.

  • Saturation: Add 0.5 g of anhydrous

    
    . Vortex for 30 seconds.
    
    • Note: The solution will warm up (exothermic). Allow to cool to Room Temp (RT).

  • LLE: Add 1.0 mL of MTBE.

  • Equilibration: Vortex for 5 minutes at high speed (2500 rpm).

  • Separation: Centrifuge at 10,000 rpm for 3 minutes.

  • Collection: Transfer the top organic layer to a GC vial.

    • Why MTBE? It forms a very distinct upper layer and does not carry water into the GC inlet, protecting the column.

Visualization: Decision Logic & Workflows

Figure 1: Solvent & Method Selection Decision Tree

Caption: Logic flow for selecting the optimal extraction strategy based on alcohol lipophilicity and stability.

SolventSelection Start Start: Tertiary Alcohol Extraction SolubilityCheck Is the Alcohol Water Soluble? (LogP < 1) Start->SolubilityCheck AcidCheck Is it Acid Sensitive? (Benzylic/Allylic 3° Alcohols) SolubilityCheck->AcidCheck No (Lipophilic) MethodA Method: Salting Out Required Use K2CO3 + 2-MeTHF SolubilityCheck->MethodA Yes (Hydrophilic) BufferChoice Buffer Selection: Use Phosphate Buffer (pH 7) Avoid HCl/H2SO4 AcidCheck->BufferChoice Yes (High Risk) StandardWash Standard Wash: Sat. NH4Cl or Water AcidCheck->StandardWash No (Stable) MethodB Method: Standard LLE Use MTBE or EtOAc BufferChoice->MethodB StandardWash->MethodB

Figure 2: The "Safe Quench" Grignard Workflow

Caption: Step-by-step isolation protocol minimizing dehydration risks during Grignard workup.

GrignardWorkup Reaction Crude Grignard (R-O-MgBr) Quench Quench: Sat. NH4Cl (0°C, pH ~6) Reaction->Quench Slow Addition Split Phase Split Quench->Split AqLayer Aqueous Phase (Mg Salts + Trapped Product) Split->AqLayer OrgLayer Organic Phase (Major Product) Split->OrgLayer SaltOut Add NaCl/K2CO3 (Saturate) AqLayer->SaltOut Combine Combine & Dry (Na2SO4) OrgLayer->Combine ReExtract Re-Extract (2-MeTHF) SaltOut->ReExtract ReExtract->Combine

Troubleshooting & Optimization

ProblemRoot CauseRemediation
Emulsion Formation Surfactant behavior of large R-groups or suspended Mg salts.1. Add brine (increase ionic strength).2. Filter through Celite.3. Add a small amount of Methanol to break surface tension.
Low Recovery High water solubility (Azeotrope).Do not simply wash more times. Use the "Salting Out" method with

.[10]
Olefin Impurity Acid-catalyzed dehydration during workup.Check pH of aqueous layer. If acidic, wash organic layer with 10%

. Ensure rotary evaporator bath is < 40°C.

References

  • Cohen, S. et al. (2017). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Organic Process Research & Development. Available at: [Link]

  • Byrne, F. P. et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. Available at: [Link]

  • Pace, V. et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry. ChemSusChem. Available at: [Link]

  • Master Organic Chemistry. (2020).[11] Dehydration of Alcohols. Available at: [Link]

Sources

Using "2,4,6-Trimethyl-1,6-heptadien-4-ol" in enzyme catalysis studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 2,4,6-Trimethyl-1,6-heptadien-4-ol (CAS 79604-66-3) as a benchmark substrate for evaluating Artificial Metalloenzymes (ArMs) , specifically in Ring-Closing Metathesis (RCM) .

While standard substrates like diallyl malonate are sufficient for testing general activity, they fail to probe the steric limits of an enzyme's active site. This specific substrate, featuring a tertiary alcohol and two methallyl groups, presents a high steric barrier. Its successful cyclization into 1,3,4-trimethylcyclopent-3-en-1-ol demonstrates an enzyme's ability to catalyze the formation of thermodynamically challenging tetrasubstituted olefins within a protein scaffold.

Scientific Mechanism & Rationale

The Challenge of Tetrasubstituted Olefins

In olefin metathesis, forming a tetrasubstituted double bond (where the alkene carbons are fully substituted with non-hydrogen groups) is kinetically difficult due to steric crowding at the metallacyclobutane intermediate.

  • Standard Catalysts: Second-generation Grubbs catalysts can perform this in organic solvents but often require heat.

  • Enzymatic Context: ArMs (e.g., Biotinylated Ru-complexes embedded in Streptavidin) must stabilize this crowded transition state using second-sphere coordination provided by the protein host.

Reaction Pathway

The reaction involves the extrusion of ethylene and the formation of a 5-membered ring.

  • Substrate: this compound (

    
    )
    
  • Product: 1,3,4-Trimethylcyclopent-3-en-1-ol (

    
    ) + Ethylene (
    
    
    
    )
  • Catalyst: Artificial Metalloenzyme (Biotin-Ru-Sav)

Mechanism Visualization (DOT):

RCM_Mechanism Substrate Substrate: This compound Complex ArM Complex formation (Ru-Carbene + Substrate) Substrate->Complex Binding to Active Site Intermediate Metallacyclobutane Intermediate (Sterically Crowded) Complex->Intermediate Cycloaddition Product Product: 1,3,4-Trimethylcyclopent-3-en-1-ol Intermediate->Product Cycloreversion Ethylene Byproduct: Ethylene (Gas) Intermediate->Ethylene Release

Figure 1: Mechanistic pathway of the Ring-Closing Metathesis of this compound.

Experimental Protocol

Objective: To determine the conversion efficiency and enantioselectivity (if applicable via desymmetrization logic) of a Streptavidin-based ArM using this compound.

Materials & Reagents
ComponentSpecificationPurpose
Substrate This compound (>98%)Steric probe
Protein Host Streptavidin (Sav) Mutants (WT, S112A, etc.)Chiral scaffold
Cofactor Biotinylated Hoveyda-Grubbs II AnalogCatalytic center
Buffer 0.1 M MES, pH 6.0 (with 0.1 M NaCl)Reaction medium
Internal Standard Tridecane or AnisoleGC quantification
Quenching Agent Ethyl Vinyl EtherTerminates Ru activity
Protocol Workflow

Step 1: ArM Assembly (Self-Assembly)

  • Prepare a 200 µM stock solution of the Streptavidin (Sav) tetramer in MES buffer (pH 6.0).

  • Prepare a 10 mM stock solution of the Biotinylated Ruthenium cofactor in DMSO.

  • Add the cofactor to the protein solution at a 2:1 molar ratio (Ru:Sav monomer) to ensure full occupancy of binding sites without excess free metal.

  • Incubate at 4°C for 20 minutes to allow biotin binding (

    
     M).
    

Step 2: Catalysis Reaction

  • Dilute the ArM assembly to a final concentration of 5 µM in a glass vial.

  • Add This compound (from 100 mM DMSO stock) to a final concentration of 10 mM .

    • Note: Ensure DMSO content does not exceed 5% (v/v) to maintain protein stability.

  • Seal the vial tightly (crimp cap) to prevent solvent evaporation, but ensure headspace allows for ethylene release.

  • Incubate at 37°C with orbital shaking (200 rpm) for 24 hours .

Step 3: Quenching & Extraction

  • Add 50 µL of Ethyl Vinyl Ether to quench the ruthenium carbene.

  • Add 500 µL of Ethyl Acetate containing the Internal Standard (1 mM Tridecane).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes to separate phases and precipitate protein.

  • Transfer the organic (upper) layer to a GC vial.

Step 4: Analysis (GC-FID/MS)

  • Column: DB-5 or HP-5 (Non-polar).

  • Method: 50°C (2 min)

    
     10°C/min 
    
    
    
    250°C.
  • Retention Times (Approximate):

    • Substrate: ~6.5 min

    • Product (Cyclic): ~5.2 min (Elutes earlier due to compact structure/lower BP).

Data Analysis & Interpretation

The successful conversion of this substrate indicates the ArM creates a "privileged pocket" that forces the sterically bulky methyl groups into proximity, overcoming the entropic penalty of cyclization.

Calculation of Kinetic Parameters
MetricFormulaTarget Value (High Performance)
Conversion (%)

> 40% (for this difficult substrate)
TON (Turnover Number)

> 100
Selectivity N/A (Substrate is achiral/meso-like)Note: If using chiral mutants, check for enantiomeric excess if desymmetrization occurs.
Experimental Logic & Troubleshooting

Workflow Visualization (DOT):

Experimental_Workflow Assembly 1. ArM Assembly (Sav + Biotin-Ru) Reaction 2. Catalysis (Add Substrate, 37°C, 24h) Assembly->Reaction Quench 3. Quench & Extract (Ethyl Vinyl Ether + EtOAc) Reaction->Quench Analysis 4. GC-MS Analysis (Quantify Conversion) Quench->Analysis Check_Conv Conversion > 5%? Analysis->Check_Conv Success Valid ArM Activity (Steric Barrier Overcome) Check_Conv->Success Yes Fail Troubleshoot: 1. Increase Catalyst Load 2. Check DMSO % Check_Conv->Fail No

Figure 2: Step-by-step experimental workflow for enzymatic metathesis.

Troubleshooting Matrix:

  • Low Conversion: The methyl groups cause significant steric clash. Try using a mutant Sav (e.g., S112A) which creates a larger vestibule for the substrate.

  • Protein Precipitation: High substrate concentration (10 mM) may destabilize the protein. Reduce substrate to 5 mM or add 0.01% Tween-20.

  • No Reaction: Ensure the reaction is anaerobic if using oxygen-sensitive Ru-complexes (though modern ArMs are often air-tolerant).

References

  • Ward, T. R. (2011).[1] "Artificial Metalloenzymes based on the Biotin-Streptavidin Technology." Accounts of Chemical Research.

  • Jeschek, M., Reuter, R., et al. (2016). "Directed Evolution of Artificial Metalloenzymes for In Vivo Metathesis." Nature.

  • Thermo Fisher Scientific. (2023). "Product Specification: this compound." Thermo Scientific Chemicals.

  • Chatterjee, A. K., et al. (2003).[2] "A General Model for Selectivity in Olefin Cross Metathesis." Journal of the American Chemical Society.

Sources

Troubleshooting & Optimization

Optimizing Grignard reaction yield for tertiary alcohol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing Grignard reactions, specifically for the challenging synthesis of tertiary alcohols.

Ticket Subject: Maximizing Yield in Tertiary Alcohol Synthesis Status: Open Assigned Specialist: Senior Application Scientist

System Diagnostics: Why is my yield low?

Synthesizing tertiary alcohols via Grignard addition to ketones or esters is often plagued by three "system errors": Steric Hindrance , Enolization , and Reduction .

Before attempting a fix, diagnose your specific failure mode using the logic flow below.

Troubleshooting Logic Tree

GrignardTroubleshooting Start ISSUE: Low Yield of Tertiary Alcohol CheckStart Did the reaction initiate? Start->CheckStart NoInit NO: Mg remains unreacted CheckStart->NoInit Mg persists YesInit YES: Reaction occurred, but wrong product CheckStart->YesInit Mg consumed Sol1 SOLUTION: Activation Protocol 1. Iodine crystal 2. 1,2-Dibromoethane entrainment 3. Turbo Grignard (iPrMgCl·LiCl) NoInit->Sol1 AnalyzeImpurity Analyze Impurity Profile YesInit->AnalyzeImpurity RecovKetone Recovered Starting Ketone AnalyzeImpurity->RecovKetone Proton NMR shows SM ReductProd Secondary Alcohol (Reduction) AnalyzeImpurity->ReductProd M-R mass observed Wurtz Dimer (R-R) (Wurtz Coupling) AnalyzeImpurity->Wurtz M+R mass observed SolEnol CAUSE: Enolization (Grignard acted as Base) SOLUTION: Use Organocerium (CeCl3) RecovKetone->SolEnol SolReduct CAUSE: Beta-Hydride Transfer SOLUTION: Use Organocerium (CeCl3) or Non-Beta-Hydrogen Ligands ReductProd->SolReduct SolWurtz CAUSE: Radical Coupling SOLUTION: Dilute reaction, Slow addition, Lower Temp Wurtz->SolWurtz

Figure 1: Diagnostic flowchart for identifying the root cause of Grignard reaction failure.

Protocol Database: Solutions & Workflows

Issue A: "The Grignard reagent acts as a base, not a nucleophile." (Enolization)

Symptom: You recover your starting ketone after workup, despite the magnesium being consumed. Mechanism: Sterically hindered ketones possess acidic alpha-protons. The bulky Grignard reagent (


), being a hard base, prefers to deprotonate the alpha-position rather than attack the hindered carbonyl carbon.

The Fix: The Imamoto Method (Organocerium Reagents) Transmetalation with Cerium(III) Chloride (


) creates a less basic, more nucleophilic organocerium species (

). Lanthanides are highly oxophilic, activating the carbonyl oxygen and facilitating nucleophilic attack even in hindered systems.

Protocol: Preparation of Organocerium Reagent

  • Drying

    
     (CRITICAL): 
    
    • Use

      
      . Pulverize rapidly in a mortar.
      
    • Place in a flask under high vacuum (<0.1 mmHg).

    • Heat to 140–150°C for 2 hours with stirring. The powder should turn white and free-flowing.

    • Note: Incomplete drying kills the Grignard reagent immediately.

  • Slurry Formation:

    • Cool flask to room temperature under Argon.

    • Add dry THF. Stir vigorously for 2 hours (or sonicate) to form a fine suspension.

  • Transmetalation:

    • Cool slurry to 0°C .

    • Add organolithium or Grignard reagent dropwise. Stir for 30-60 mins.

    • Result: The reagent is now

      
      .
      
  • Reaction:

    • Cool to -78°C .

    • Add ketone (dissolved in THF) slowly.

Issue B: "I'm getting a secondary alcohol instead of tertiary." (Reduction)

Symptom: The product has an -OH group but lacks the alkyl group from the Grignard. Mechanism: If the Grignard reagent has hydrogens on the beta-carbon (e.g., Isopropyl-MgBr), it can act as a hydride donor via a 6-membered cyclic transition state. This reduces the ketone to a secondary alcohol.

Comparative Data: Yield Optimization Strategies

Substrate (Ketone)ReagentStandard YieldOptimized Yield (Method)
Diisopropyl ketone

< 10% (Reduction dominant)92% (CeCl3 mediated)
Camphor

5% (Enolization)95% (CeCl3 mediated)
Fenchone

0% (Enolization)89% (CeCl3 mediated)

Data aggregated from Imamoto et al. and subsequent optimization studies.

Issue C: "The reaction won't start." (Initiation Failure)

Symptom: Magnesium turnings sit in the solvent with no bubbling, heat, or color change. Cause: Magnesium oxide passivation layer or wet solvent.

The Fix: Knochel's Turbo Grignard (


) 
Standard Grignard reagents form polymeric aggregates that reduce reactivity. Paul Knochel demonstrated that Lithium Chloride (

) breaks these aggregates, increasing solubility and reactivity.

Protocol: Turbo Initiation

  • Reagent: Purchase or prepare

    
     (approx 1.3 M in THF).
    
  • Exchange: Dissolve your aryl/alkyl bromide in dry THF.

  • Add Turbo: Add

    
     at -20°C to RT.
    
  • Mechanism: The fast Halogen-Magnesium exchange generates your specific Grignard reagent without requiring metallic Mg activation.

    • Reaction:

      
      
      

Advanced Visualization: The Cerium Advantage

Understanding why Cerium works is key to trusting the protocol. The diagram below illustrates the divergence between the failure mode (Reduction) and the success mode (Cerium Addition).

CeriumMechanism Ketone Hindered Ketone (R2-C=O) TS_Reduct Transition State: 6-Membered Ring (Hydride Transfer) Ketone->TS_Reduct TS_Add Transition State: Ce Coordinates Oxygen (Nucleophilic Attack) Ketone->TS_Add Grignard Grignard (R-MgX) (Has Beta-Hydrogens) Transmetal Transmetalation (R-CeCl2) Grignard->Transmetal + CeCl3 Grignard->TS_Reduct Direct Reaction CeCl3 CeCl3 (Anhydrous) CeCl3->Transmetal Transmetal->TS_Add Less Basic, More Nucleophilic FailProd FAILURE: Secondary Alcohol (Reduction Product) TS_Reduct->FailProd SuccessProd SUCCESS: Tertiary Alcohol (Addition Product) TS_Add->SuccessProd

Figure 2: Mechanistic pathway comparison. The Cerium route avoids the cyclic transition state responsible for reduction.

Workup & Isolation: Preventing "Save File Corruption"

Issue: "I formed the alcohol, but it dehydrated to an alkene during workup." Cause: Tertiary alcohols are acid-sensitive. Standard


 or 

quenching promotes E1 elimination.

The Fix: Buffered Quench

  • Cool: Chill reaction mixture to 0°C.

  • Quench: Add Saturated Aqueous Ammonium Chloride (

    
    ) dropwise.
    
    • Why?

      
       is mildly acidic (pH ~5-6), sufficient to protonate the alkoxide but insufficient to catalyze dehydration.
      
  • Emulsion Control: If magnesium salts form a sticky emulsion (blocking separation), add a small amount of Rochelle's Salt (Sodium Potassium Tartrate) solution. It chelates the metal ions, clarifying the layers.

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium (III) Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398.

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides."[1] Angewandte Chemie International Edition, vol. 43, no.[1] 25, 2004, pp. 3333–3336.

  • Imamoto, T., et al. "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride." Journal of the American Chemical Society, vol. 104, no. 2, 1982, pp. 490–495.

  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer, 2007.[2] (General reference for Enolization/Reduction mechanisms).

  • Reusch, W. "Organometallic Compounds." Virtual Textbook of Organic Chemistry, Michigan State University.

Sources

Purification of tertiary alcohols from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Tertiary Alcohols Ticket ID: #PUR-3OH-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Tertiary Alcohol Challenge

Tertiary (


) alcohols represent a unique purification paradox in organic synthesis. While they are thermodynamically stable against oxidation, they are kinetically fragile toward acidic conditions and thermal stress.

The Core Problem: The steric bulk that defines them also hinders derivatization, while the stability of the tertiary carbocation makes them prone to E1 elimination (dehydration) to form alkenes upon contact with acidic media (like silica gel) or heat.

This guide addresses the three critical failure points reported by our users:

  • Workup: "The Magnesium Sponge" (Emulsions).

  • Chromatography: "The Vanishing Product" (On-column elimination).

  • Isolation: "The Thermal degradation" (Distillation issues).

Module 1: The Workup Phase (Quenching & Extraction)

User Issue: "My Grignard reaction worked, but the quench turned into a sticky gray sludge that trapped my product. Filtration is impossible."

Root Cause: Magnesium and aluminum salts (byproducts of Grignard and LAH reactions) form gelatinous hydroxides (


, 

) in water. These gels entrap organic molecules and clog filters.

The Solution: Stoichiometric Hydration Do not simply "dump" water into the flask. You must control the hydration state of the metal salts to produce a granular, filterable precipitate.

Protocol A: The Fieser Workup (Best for LAH Reductions)

Strict adherence to stoichiometry is required.

Reagent AddedVolume per 1 g of LAH usedPurpose
Water 1.0 mLHydrolysis of excess hydride.
15% NaOH 1.0 mLConverts Al salts to aluminates (granular).
Water 3.0 mLFinal hydration to free-flowing powder.

Procedure:

  • Dilute reaction mixture with diethyl ether (cool to 0°C).

  • Add reagents in the order listed above slowly with vigorous stirring.

  • Warm to room temperature (RT) and stir for 15 minutes.

  • Add anhydrous

    
     (acts as a secondary drying agent and grinding aid).
    
  • Filter through a coarse frit. The salts will be white and granular.

Protocol B: Rochelle’s Salt Method (Best for Grignard/Emulsions)

If your


 alcohol is highly acid-sensitive (prone to elimination even with 

), use this neutral, chelation-based workup.

Procedure:

  • Quench reaction with a minimal amount of water.

  • Add Saturated Aqueous Potassium Sodium Tartrate (Rochelle’s Salt) .

  • Stir vigorously at RT.

    • Time: 1–4 hours (until two clear layers appear).

  • Mechanism: The tartrate ligand chelates

    
     or 
    
    
    
    , breaking the emulsion and keeping the metals in the aqueous phase.

Visual Workflow: Optimal Workup Selection

WorkupLogic Start Reaction Complete Reagent Reagent Used? Start->Reagent LAH Lithium Aluminum Hydride (LAH) Reagent->LAH Grignard Grignard / Organolithium Reagent->Grignard Fieser Protocol A: Fieser Workup (Granular Precipitate) LAH->Fieser Best for filtration AcidSens Is Product Acid Sensitive? Grignard->AcidSens NH4Cl Sat. NH4Cl Quench (Standard) AcidSens->NH4Cl No (Stable) Rochelle Protocol B: Rochelle's Salt (Chelation/Neutral) AcidSens->Rochelle Yes (Elimination Risk)

Figure 1: Decision matrix for selecting the appropriate workup to avoid emulsions and decomposition.

Module 2: Chromatographic Purification

User Issue: "I spotted my crude on TLC and it looked pure. After running the silica column, I recovered 50% yield, and the NMR shows a new alkene peak."

Root Cause: Standard Silica Gel 60 is slightly acidic (pH ~5-6). As the


 alcohol travels through the column, the acidic sites catalyze E1 elimination, converting your alcohol into an alkene.

The Solution: Base-Deactivation of Silica You must neutralize the acidic sites on the silica gel surface before your compound interacts with them.

Protocol: Triethylamine (TEA) Deactivation
  • Slurry Preparation: Prepare your silica slurry using a solvent system containing 1% Triethylamine (TEA) (e.g., 99:1 Hexanes:TEA).

  • Packing: Pour the slurry into the column.

  • Flushing: Flush the column with 2–3 column volumes (CV) of the TEA-containing solvent.

    • Why? TEA binds to the silanol (Si-OH) groups, capping the acidic protons.

  • Elution: Run your column using your standard solvent system (e.g., Hexanes/EtOAc). You usually do not need to keep TEA in the eluent once the column is packed, but keeping 0.5% TEA ensures safety for highly labile alcohols.

Data: Survival of 1-Methylcyclohexanol on Silica

Column TypeRecovery of AlcoholAlkene Byproduct
Standard Silica (Untreated)65%35%
TEA-Deactivated Silica 98% < 2%
Neutral Alumina (Grade III)95%< 5%

Note: If TEA is incompatible with other functional groups in your molecule, switch to Neutral Alumina stationary phase.

Module 3: Distillation & Solvent Removal

User Issue: "I'm trying to distill my product, but the boiling point keeps fluctuating and the pot residue is turning black."

Root Cause: Tertiary alcohols have high boiling points due to hydrogen bonding but weak C-O bonds. Heating them to their atmospheric boiling point often provides enough energy to overcome the activation energy for dehydration.

The Solution: Vacuum Management & Azeotropes

  • Never Distill at Atmosphere: Always use high vacuum (< 1 mmHg).

  • The Kugelrohr Advantage: Use a Kugelrohr (bulb-to-bulb) distillation apparatus.

    • Why? It minimizes the "residence time" of the molecule in the hot zone.

  • Azeotropic Drying: If water is present,

    
     alcohols often form azeotropes. Add benzene or toluene and rotary evaporate to remove trace water azeotropically before attempting high-vac distillation.
    

Module 4: FAQ & Troubleshooting

Q: My product and the unreacted ketone starting material have the same


. How do I separate them? 
A:  This is common. Since you cannot easily derivatize the sterically hindered 

alcohol, you must derivatize the impurity.
  • Method: Add Girard’s Reagent T (betaine hydrazide chloride) to the mixture. It reacts selectively with the ketone to form a water-soluble hydrazone.

  • Workup: Wash the organic layer with water. The ketone-hydrazone goes into the water; your pure alcohol stays in the organic layer.

Q: Can I use HCl to quench my Grignard if I do it quickly? A: Avoid. Even transient contact with strong mineral acids can initiate the carbocation formation in


 alcohols. Use Saturated 

(weakly acidic) or water (neutral).

Q: My NMR shows a "broad hump" for the OH proton. Is it impure? A: Not necessarily.


 alcohol protons exchange rapidly. Add a drop of 

to the NMR tube. If the hump disappears (exchanges to D), it is your hydroxyl group. If it remains, it is an impurity.

References

  • Fieser Workup & Stoichiometry

    • Source: University of Rochester, Not Voodoo. "Workup Formulas."
    • URL:[Link]

  • Chromatography of Acid-Sensitive Compounds

    • Source: University of Rochester, Not Voodoo.
    • URL:[Link]

  • Grignard Reaction & Safety

    • Source: American Chemical Society (ACS). "Grignard Reagents."[1][2][3]

    • URL:[Link]

  • Purification of Tertiary Amines/Alcohols (Azeotropes)

Sources

Technical Support Center: High-Yield Synthesis of 2,4,6-Trimethyl-1,6-heptadien-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-TMH-4OL Status: OPEN Topic: Troubleshooting Low Yield & High Byproduct Formation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Grignard Trap"

If you are experiencing yields below 40% when synthesizing 2,4,6-trimethyl-1,6-heptadien-4-ol (TMH-ol), you are likely using a standard pre-formed Grignard protocol.

The Problem: The reagent required, methallyl magnesium chloride , is an allylic Grignard. These species are notoriously unstable and prone to rapid Wurtz coupling (dimerization) during formation. If you attempt to pre-form the Grignard in a separate flask, much of your halide is consumed to form 2,5-dimethyl-1,5-hexadiene before it ever sees the ethyl acetate electrophile.

The Solution: Switch to Barbier Conditions . By generating the organometallic species in situ in the presence of the electrophile, you statistically favor the cross-coupling (product formation) over the homo-coupling (dimerization).

Module 1: Diagnostic & Mechanism Analysis

Before altering your protocol, confirm your failure mode using the diagnostic table below.

Troubleshooting Diagnostic Table
SymptomLikely CauseMechanism
Low Yield (<30%) + Thick Oil Byproduct Wurtz Coupling Methallyl chloride reacted with Methallyl-MgCl to form the dimer (2,5-dimethyl-1,5-hexadiene).
Product disappears after Column Chromatography Acidic Dehydration The tertiary allylic alcohol dehydrated on acidic silica to form conjugated trienes.
Reaction stalls at Ketone Intermediate Enolization The intermediate ketone (2,4-dimethyl-1-penten-4-one) was deprotonated by the Grignard rather than attacked.
White Precipitate during Grignard Formation Solubility Limit / Oxide In THF, MgCl₂ can precipitate, coating the Mg surface and stopping the reaction.
Pathway Analysis

The diagram below illustrates the competing pathways. Your goal is to maximize the Green Path and suppress the Red Paths .

G Start Methallyl Chloride + Mg Grignard Methallyl-MgCl (Transient) Start->Grignard Activation Wurtz Wurtz Dimer (2,5-dimethyl-1,5-hexadiene) Grignard->Wurtz High Conc. of Halide (Standard Grignard) Intermediate Ketone Intermediate Grignard->Intermediate + EtOAc (1st Eq) EtOAc Ethyl Acetate (Electrophile) Alkoxide Magnesium Alkoxide Intermediate->Alkoxide + Grignard (2nd Eq) Quench Acidic Workup (HCl/H2SO4) Alkoxide->Quench Strong Acid SafeQuench Buffered Workup (NH4Cl) Alkoxide->SafeQuench pH ~7 Dehydrated Dehydrated Diene (Trash) Quench->Dehydrated Elimination FinalProduct Target Alcohol (TMH-ol) SafeQuench->FinalProduct Success

Caption: Reaction pathway analysis showing the critical Wurtz coupling side-reaction (Red) vs. the desired Barbier pathway (Green).

Module 2: The "Gold Standard" Barbier Protocol

This protocol minimizes Wurtz coupling by keeping the concentration of the active Grignard reagent low relative to the electrophile.

Reagents:

  • Magnesium Turnings: 2.4 equiv (Freshly activated)

  • Methallyl Chloride: 2.2 equiv

  • Ethyl Acetate: 1.0 equiv

  • Solvent: Anhydrous 2-Methyltetrahydrofuran (2-MeTHF) .

    • Expert Note: 2-MeTHF is superior to THF or Ether here. It suppresses Wurtz coupling and allows for higher reaction temperatures without losing solvent [1, 2].

Step-by-Step Procedure
  • Activation:

    • Flame-dry a 3-neck flask under Argon.

    • Add Mg turnings (2.4 eq). Dry stir for 10 mins.

    • Add a crystal of Iodine and cover Mg with minimal 2-MeTHF.

    • Add 0.1 mL of pure Methallyl Chloride to initiate (look for turbidity/heat).

  • The "Barbier" Co-Addition:

    • Mix the Ethyl Acetate (1.0 eq) and the remaining Methallyl Chloride (2.2 eq) together in a separate dropping funnel. Dilute with 2-MeTHF (approx 5-10 volumes).

    • Crucial Step: Add this mixture slowly to the stirring Mg suspension.

    • Rate: Maintain a gentle reflux driven by the reaction exotherm. If it cools too much, the reaction stops; if it gets too hot, Wurtz coupling increases.

    • Why this works: The methallyl chloride reacts with Mg to form the Grignard, which immediately encounters the Ethyl Acetate and reacts. The Grignard never builds up high enough concentration to react with the remaining Methallyl Chloride (Wurtz).

  • Completion:

    • After addition, reflux for 1 hour to ensure the intermediate ketone is fully converted to the tertiary alcohol.

Module 3: Workup & Purification (The "Dehydration" Trap)

The target molecule is a tertiary allylic alcohol . It is exceptionally sensitive to acid-catalyzed dehydration.

The "Safe" Workup:

  • Quench: Cool reaction to 0°C.

  • Hydrolysis: Add Saturated Aqueous Ammonium Chloride (NH₄Cl) dropwise.

    • WARNING: Do NOT use HCl or H₂SO₄. Even dilute mineral acids will dehydrate the product immediately.

  • Extraction: Extract with Ethyl Acetate.

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if it is slightly acidic, or add a pinch of K₂CO₃ to the drying agent.

Purification:

  • Column Chromatography: Silica gel is slightly acidic.

    • Pre-treatment:[1] Flush the silica column with 1% Triethylamine (Et₃N) in Hexanes before loading your sample. This neutralizes the acid sites.

    • Eluent: Hexanes/Ethyl Acetate gradient.

FAQ: Frequently Asked Questions

Q: Can I use Methallyl Bromide instead of Chloride? A: Yes, but the Bromide is more reactive, which often leads to higher rates of Wurtz coupling. If you must use the bromide, the Barbier method is non-negotiable. You must also conduct the addition at a lower temperature (0°C to Room Temp) rather than reflux.

Q: I see a large amount of white solid stopping my stirrer. What is it? A: This is likely Magnesium Chloride/Alkoxide complexes precipitating out.

  • Fix: Use a mechanical stirrer (overhead) rather than a magnetic stir bar. Magnetic bars often get stuck in Grignard slurries, leading to hot-spots and runaway side reactions.

Q: Can I use Acetone instead of Ethyl Acetate? A: No. Acetone + Methallyl Grignard gives 2,4-dimethyl-1-penten-4-ol (a mono-addition product). To get the symmetric This compound , you need a "double addition" electrophile like Ethyl Acetate (ester) or Acetyl Chloride (acid halide).

Q: Why is 2-MeTHF better than THF? A: Research indicates that 2-MeTHF suppresses the formation of Wurtz by-products in allylic and benzylic Grignard reactions by an order of magnitude compared to standard THF [1].[2] It also separates from water much better during workup.

References

  • Grignard Reactions Go Greener with Continuous Processing. Source: Gordon College / ACS GCI Pharmaceutical Roundtable. Context: Discusses the suppression of Wurtz by-products using 2-MeTHF in benzylic/allylic systems. URL:[Link]

  • The Barbier Reaction: An Organometallic Reaction. Source: Wikipedia / Organic Chemistry Portal (General Reference). Context: Defines the in situ generation mechanism distinct from Grignard. URL:[Link]

  • Coupling reaction involving a Grignard and allylic halide.

Sources

Technical Support Center: Stability & Lifecycle Management of 2,4,6-Trimethyl-1,6-heptadien-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 79604-66-3 Synonyms: Diisobutenyl methyl carbinol; 4-Hydroxy-2,4,6-trimethyl-1,6-heptadiene.[1][2] Molecular Weight: 154.25 g/mol [1][2][3]

Introduction: The Stability Paradox

Welcome to the technical guide for 2,4,6-Trimethyl-1,6-heptadien-4-ol . This compound presents a unique stability challenge due to its hybrid functionality: it is a tertiary alcohol flanked by two terminal alkene groups.

While the terminal alkenes make it a valuable monomer for cross-linking and polymerization, they also render it susceptible to oxidative degradation. Simultaneously, the tertiary alcohol moiety is extremely sensitive to acid-catalyzed dehydration. Successful handling requires a "Goldilocks" environment: neutral pH, absence of oxygen, and controlled temperature.

Module 1: Critical Storage Matrix

Do not treat this compound like a standard solvent. It is a reactive intermediate. Follow this tiered storage protocol to maximize shelf-life.

ParameterStandard ConditionTechnical Rationale
Temperature -20°C (Long Term) 2–8°C (Active Use)Low temperature inhibits the radical initiation of the terminal alkenes and slows spontaneous dehydration.[3]
Atmosphere Argon or Nitrogen Critical: The terminal double bonds are radical scavengers.[3] Oxygen exposure leads to peroxide formation and subsequent polymerization (gumming).
Container Amber Glass (Silanized) Amber glass prevents photo-oxidation.[3] Silanization (or base-washing) neutralizes surface acidity of the glass, preventing acid-catalyzed dehydration.
Stabilizers BHT / MEHQ (Optional) If not used for polymerization immediately, adding 100–200 ppm of BHT (Butylated hydroxytoluene) prevents oxidative chain reactions.[3]
Hygroscopicity Keep Dry Moisture can promote hydrolysis if trace acid is present, though the primary risk is phase separation.[3]

Module 2: Degradation Mechanisms (Visualized)

Understanding how the molecule breaks down is the first step in prevention. The two primary enemies are Protons (H+) and Oxygen (O2) .

Figure 1: Chemical Degradation Pathways

DegradationPathways TMHDO 2,4,6-Trimethyl- 1,6-heptadien-4-ol (Intact) Carbocation Tertiary Carbocation (Intermediate) TMHDO->Carbocation Protonation & -H2O Peroxide Hydroperoxides (Explosion Hazard) TMHDO->Peroxide Auto-oxidation Acid Trace Acid (H+) (Glassware/Silica) Acid->TMHDO Oxygen Oxygen (O2) (Air Exposure) Oxygen->TMHDO Triene 2,4,6-Trimethyl- 1,3,6-heptatriene (Dehydration Product) Carbocation->Triene Elimination Polymer Oligomers/Gums (Viscous Yellow Liquid) Peroxide->Polymer Radical Propagation

Caption: Figure 1 illustrates the dual vulnerability of the compound. Acidic surfaces trigger dehydration to a triene, while oxygen exposure leads to peroxide formation and polymerization.

Module 3: Troubleshooting & Diagnostics (Q&A)

Q1: My clear liquid has turned pale yellow. Is it still usable?

  • Diagnosis: Yellowing indicates early-stage oxidation or the formation of conjugated impurities (trienes) via dehydration.

  • Action:

    • Check viscosity. If it is significantly thicker, polymerization has occurred—Discard .

    • If viscosity is normal, perform a Peroxide Test (see Module 4). If <10 ppm, distill under vacuum. If >10 ppm, discard due to explosion risk.

Q2: NMR shows new peaks in the olefinic region (5.0–6.5 ppm).

  • Diagnosis: You are observing Dehydration .[4][5][6][7] The tertiary alcohol has eliminated water to form a conjugated diene/triene system.

  • Cause: Likely contact with acidic surfaces (unwashed silica, acidic CDCl3, or dirty glassware).

  • Prevention: Always filter the sample through basic alumina or add a grain of potassium carbonate to the NMR tube to neutralize trace acid.

Q3: The bottle cap has white crystals around the rim.

  • Diagnosis: High Danger. These may be polymeric peroxides formed by the evaporation of the volatile monomer, leaving behind oxidized residue.

  • Action: Do not open. Do not scrape the crystals (friction sensitivity). Contact your safety officer for disposal as a peroxide-forming hazard.

Module 4: Handling & Purification Protocols

Protocol A: Safe Peroxide Testing

Before distilling or heating any bottle older than 3 months, you must test for peroxides.

  • Reagent: Prepare 10% KI (Potassium Iodide) in water.

  • Test: Add 1 drop of the organic liquid to 1 mL of the KI solution. Add 1 drop of starch indicator.

  • Result:

    • Colorless: Safe to distill.

    • Pale Yellow: Low peroxides. Treat with reducing agent (FeSO4) before use.

    • Blue/Black:High Peroxides. Do not heat. Neutralize and discard.

Protocol B: Purification via Vacuum Distillation

Standard distillation can cause dehydration. Use this modified "Base-Washed" protocol.

Prerequisites:

  • Vacuum pump (< 5 mmHg).

  • Base-Washed Glassware: Rinse all glassware with 5% NaOH, then water, then oven dry. This neutralizes acid sites that catalyze dehydration.

Steps:

  • Quench Peroxides: If peroxides are detected (trace), stir with aqueous Ferrous Sulfate (FeSO4) or Sodium Metabisulfite for 30 mins, then separate phases.

  • Dry: Dry the organic layer over Potassium Carbonate (K2CO3) . Do not use Magnesium Sulfate (MgSO4) as it is slightly acidic.

  • Setup: Assemble the base-washed short-path distillation apparatus.

  • Distill:

    • Keep the bath temperature as low as possible (target < 60°C internal temp).

    • Collect the main fraction.

    • Stabilize: Immediately add 100 ppm BHT to the receiving flask if storing.

  • Store: Flush with Argon, seal with Parafilm, and store at -20°C.

Module 5: Decision Logic for Inventory

Use this decision tree to evaluate the safety and viability of existing stock.

Figure 2: Sample Evaluation Workflow

DecisionTree Start Evaluate Sample (>3 Months Old) Visual Visual Inspection Start->Visual Crystals Solids/Crystals on Cap? Visual->Crystals Viscosity Viscous/Gummy? Crystals->Viscosity No DiscardExplosion STOP: Do Not Open Contact Safety Officer Crystals->DiscardExplosion Yes PeroxideTest Peroxide Test (KI/Starch) Viscosity->PeroxideTest No DiscardPolymer Discard (Polymerized) Viscosity->DiscardPolymer Yes ResultHigh Positive (Blue) High Peroxides PeroxideTest->ResultHigh ResultLow Negative/Trace PeroxideTest->ResultLow ActionDiscard Neutralize & Discard ResultHigh->ActionDiscard ActionDistill Vacuum Distill (Base-Washed Glass) ResultLow->ActionDistill

Caption: Figure 2 outlines the safety decision matrix. Visual solids imply immediate danger. Viscosity implies uselessness. Only low-peroxide, fluid samples should be purified.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: this compound. Retrieved January 28, 2026, from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 144898, this compound. Retrieved January 28, 2026, from [Link]

  • Master Organic Chemistry. (2015). Elimination Reactions of Alcohols (E1 and E2 Mechanisms). Retrieved January 28, 2026, from [Link]

  • Chemistry LibreTexts. (2021). Polymerization Reactions of Conjugated Dienes. Retrieved January 28, 2026, from [Link]

Sources

Preventing side reactions in dienol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dienol Synthesis & Stabilization Current Status: Operational Ticket ID: #DS-2024-OPT Assigned Specialist: Senior Application Scientist, Synthesis Division

Executive Summary

This guide addresses the critical failure points in the synthesis of dienols (specifically 1,4-dienes via Birch reduction and allylic alcohols via 1,2-reduction of enones). In drug development, these intermediates are prized for their "skipped" diene geometry, which serves as a scaffold for stereochemical complexity. However, they are thermodynamically unstable relative to their conjugated isomers.

This support module replaces standard operating procedures (SOPs) with causality-driven troubleshooting . We focus on preventing three primary side reactions: Isomerization (Conjugation) , Over-Reduction , and Regio-Irregular Addition .

Module 1: Regioselectivity in Enone Reduction (Luche Protocol)

The Issue: You are reducing an


-unsaturated ketone (enone) to an allylic alcohol (dienol precursor).
  • Target: 1,2-addition (Allylic Alcohol).

  • Side Reaction: 1,4-addition (Saturated Ketone) or complete reduction to saturated alcohol.

The Mechanism (HSAB Theory): Borohydrides are generally "soft" nucleophiles, preferring the "soft"


-carbon (Michael addition/1,4-attack). To force 1,2-attack at the "hard" carbonyl carbon, we must modify the hardness of the reagent.[1]
Troubleshooting Workflow

Q: My product mixture contains significant saturated ketone (1,4-reduction product). Why? A: You likely used Sodium Borohydride (


) in pure ethanol or without a Lewis Acid catalyst.
  • Correction: Switch to the Luche Reduction protocol. Add Cerium(III) Chloride (

    
    ).
    
  • Why it works:

    
     coordinates to the carbonyl oxygen, increasing the electronegativity (hardness) of the carbonyl carbon.[1] Simultaneously, ligand exchange produces alkoxy-borohydrides, which are "harder" nucleophiles, matching the hard carbonyl center.
    

Q: I am using


, but the reaction is sluggish or incomplete. 
A:  The hydration state of the Cerium source is critical.
  • Protocol Check: Are you using the heptahydrate (

    
    )? Anhydrous 
    
    
    
    is too active and can lead to decomposition or require harsh conditions to dissolve. The heptahydrate facilitates the solvolysis of
    
    
    in methanol.

Standardized Luche Protocol (Data Table)

ParameterRecommendationMechanism/Reasoning
Solvent Methanol (MeOH)Essential for ligand exchange with

to form hard species

.
Stoichiometry 1.0 eq Enone : 1.0 eq

: 1.0 eq


acts as a catalyst but stoichiometric amounts ensure rapid coordination before 1,4-attack occurs.
Temperature

to

Lower temps favor kinetic control (1,2-addition) over thermodynamic control.
Order of Addition Dissolve Enone +

first. Stir 5 min. Add

last.
Allows pre-complexation of the carbonyl oxygen by Cerium.
Visualizing the Selectivity Pathway

LucheSelectivity cluster_legend HSAB Principle Enone Enone Substrate Reagent Reagent Choice Enone->Reagent NaBH4 NaBH4 (No Catalyst) Reagent->NaBH4 Standard Luche NaBH4 + CeCl3 (Luche) Reagent->Luche Selective SoftAttack Soft-Soft Interaction (Orbital Control) NaBH4->SoftAttack HardAttack Hard-Hard Interaction (Charge Control) Luche->HardAttack Prod14 1,4-Reduction (Saturated Ketone) SoftAttack->Prod14 Major Product Prod12 1,2-Reduction (Allylic Alcohol) HardAttack->Prod12 Major Product

Caption: Decision logic based on Hard-Soft Acid-Base (HSAB) theory determining regioselectivity in enone reduction.

Module 2: The Birch Reduction (Synthesis of 1,4-Dienes)

The Issue: You are reducing an aromatic ring to a 1,4-cyclohexadiene (the classic "dienol" precursor).

  • Target: 1,4-Cyclohexadiene (Kinetic Product).

  • Side Reaction: 1,3-Cyclohexadiene (Thermodynamic Isomer) or Cyclohexane (Over-reduction).

The Mechanism: The reaction proceeds via a radical anion.[2] The protonation of the pentadienyl anion intermediate is the selectivity-determining step. Under kinetic control, protonation occurs at the central carbon (position 3) to give the unconjugated 1,4-diene.

Troubleshooting Workflow

Q: My NMR shows the double bonds have shifted into conjugation (1,3-diene). A: This is "Isomerization Drift." The 1,4-diene is sensitive to base-catalyzed isomerization during the quench.

  • Root Cause: Strong bases (alkoxides formed during reaction) strip a proton from the bis-allylic position (the "skipped" carbon), allowing the double bonds to migrate into conjugation.

  • Solution: Use a Reverse Quench . Do not add water/acid to the reaction pot. Instead, pour the reaction mixture into a buffered solution (e.g.,

    
     or mild acetic acid) to neutralize alkoxides immediately.
    

Q: I am getting over-reduction to mono-olefins or saturated rings. A: The reaction is running "too hot" or the alcohol source is too acidic.

  • Correction:

    • Control the Alcohol: Use tert-butanol (tBuOH) or Ethanol. Avoid Methanol if over-reduction is an issue (MeOH is more acidic/reactive).

    • Stoichiometry: Limit the alkali metal (Li/Na) to exactly 2.2-2.5 equivalents. Excess metal drives the reduction of the isolated double bond.

Q: The reaction turns into a "tar" or violent slurry upon quenching. A: This is a common safety and yield hazard caused by improper ammonia evaporation.

  • Protocol:

    • Allow

      
       to evaporate completely under a stream of nitrogen before quenching if possible.
      
    • If quenching in

      
       is required, add solid 
      
      
      
      very slowly.
    • The "Blue" Check: The deep blue color (solvated electrons) must disappear before workup. If it persists, quench with solid sodium benzoate (electron scavenger) or isoprene until the color fades to white/grey.

Visualizing the Isomerization Trap

BirchIsomerization cluster_prevention Prevention Strategy Aromatic Aromatic Ring RadicalAnion Radical Anion Intermediate Aromatic->RadicalAnion Li/NH3 KineticPath Kinetic Protonation (Central Carbon) RadicalAnion->KineticPath Target 1,4-Diene (Skipped Diene) KineticPath->Target BaseCatalysis Base-Catalyzed Proton Abstraction Target->BaseCatalysis Improper Quench (High pH) ThermoProduct 1,3-Diene (Conjugated/Stable) BaseCatalysis->ThermoProduct Irreversible Isomerization

Caption: The kinetic 1,4-diene product is metastable. Exposure to base triggers irreversible collapse to the thermodynamic 1,3-diene.

Module 3: Isolation & Stability of Dienols

The Issue: You have successfully synthesized the dienol, but it degrades during column chromatography or storage.

Q: My compound decomposes on Silica Gel. A: Silica is slightly acidic. 1,4-dienes and allylic alcohols are acid-sensitive (prone to dehydration or rearrangement).

  • The Fix: Neutralize your silica gel.

    • Add 1% Triethylamine (

      
      ) to your eluent system.
      
    • Pre-wash the column with the

      
      -doped solvent before loading the sample.
      
  • Alternative: Use Alumina (Basic or Neutral) instead of Silica for highly sensitive substrates.

Q: How do I store these compounds? A:

  • Atmosphere: Argon flush (Oxygen can initiate radical polymerization of dienes).

  • Stabilizers: Add trace BHT (Butylated hydroxytoluene) if the compound is an oil and will be stored for >24 hours.

  • Temperature:

    
     is mandatory.
    

References

  • Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis.[1] 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454–5459.[1] Link

  • Rabideau, P. W. (1989). The conformational analysis of 1,4-cyclohexadienes: A review. Tetrahedron, 45(6), 1579-1603. Link

  • Hook, J. M., & Mander, L. N. (1986). Recent developments in the Birch reduction of aromatic compounds: applications to the synthesis of natural products. Natural Product Reports, 3, 35-85. Link

  • Zimmerman, H. E. (2012). Mechanistic and Organic Photochemistry. (Context on diene isomerization and kinetic control). Link

Sources

Technical Support Guide: Distillation of 2,4,6-Trimethyl-1,6-heptadien-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System ID: TS-CHEM-79604 Subject: Troubleshooting Thermal Instability & Polymerization during Workup/Distillation Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Fragile Tertiary" Challenge

Researcher,

You are encountering difficulties with 2,4,6-Trimethyl-1,6-heptadien-4-ol (CAS: 79604-66-3). This is not a standard distillation; you are handling a tertiary allylic alcohol .

The Core Problem: This molecule sits at a "perfect storm" of reactivity.

  • Tertiary Alcohol: The central hydroxyl group is sterically crowded and electronically primed for elimination (dehydration).

  • Allylic Assistance: The adjacent double bonds stabilize the carbocation intermediate, making acid-catalyzed dehydration occur even under mildly acidic conditions.

  • Polymerization Risk: The dehydration product is a conjugated triene, which rapidly polymerizes (gels) under heat, destroying your yield.

The Golden Rule: If your distillation pot turns into a gel, your crude material was too acidic.

Diagnostic Matrix: Identify Your Issue
SymptomProbable CauseImmediate Action
Pot Solidification (Gel) Acid-catalyzed dehydration followed by radical polymerization.Stop. The batch is likely lost. Review "Neutralization" in Protocol below.
Violent Bumping Residual water or solvents (THF/Ether) trapped in viscous oil.Use a larger stir bar; apply vacuum gradually at room temp before heating.
Distillate is Yellow/Cloudy "Wurtz-type" coupling byproducts or oxidation.Redistill with a shorter path; ensure N2 atmosphere.
Temperature Fluctuations Azeotrope formation with residual coupling byproducts.Switch to fractionating column (Vigreux) if stable; otherwise, accept wider cut.
Technical Q&A: Deep Dive Troubleshooting
Q1: "My distillation pot turned into a rubbery gel at 90°C. What happened?"

Diagnosis: You likely quenched your Grignard reaction with standard HCl or H2SO4 and did not fully neutralize the organic layer. The Mechanism: Even trace acidity (pH < 6) catalyzes the loss of water from the tertiary alcohol. This generates 2,4,6-trimethyl-1,3,6-heptatriene . At 90°C, this triene undergoes rapid radical polymerization. Resolution:

  • Never use strong acids to quench this specific Grignard.

  • Use Saturated Ammonium Chloride (NH4Cl) for the quench.

  • Mandatory Wash: Wash the organic phase with 5% Sodium Bicarbonate (NaHCO3) before drying.

  • Drying Agent: Use Potassium Carbonate (K2CO3) instead of Magnesium Sulfate (MgSO4), as MgSO4 is slightly acidic.

Q2: "What is the correct boiling point? I see conflicting data."

Answer: Literature values vary due to the molecule's instability.

  • Atmospheric Equivalent: ~190–200°C (Theoretical - Do Not Attempt ).

  • Target Vacuum Range: 85–95°C at 10 mmHg .

  • Advice: Do not chase a specific number. Watch for the "main fraction" plateau. If the temperature spikes >110°C (at 10 mmHg) and the liquid thickens, you are distilling decomposition products.

Q3: "Can I use a radical inhibitor?"

Answer: Yes, and you should. Add BHT (Butylated hydroxytoluene) or Hydroquinone (approx. 500 ppm) to the distillation pot. This prevents the terminal alkenes from cross-linking if slight thermal degradation occurs.

Validated Protocol: The "Neutralized" Vacuum Distillation

Objective: Isolate pure alcohol while suppressing dehydration.

Phase A: Preparation & Quench (Critical Pre-requisites)
  • Quench: Pour crude Grignard mixture into ice-cold saturated NH4Cl .

  • Wash: Separate organic layer. Wash 2x with 5% NaHCO3 (pH must be 8-9).

  • Dry: Dry over anhydrous K2CO3 for 30 mins. Filter.

  • Concentrate: Remove solvent (Ether/THF) via Rotary Evaporator at <40°C . Do not heat the bath excessively.

Phase B: Distillation Setup
  • Apparatus: Short-path distillation head (minimize thermal residence time).

  • Inhibitor: Add 0.1% w/w BHT to the boiling flask.

  • Atmosphere: Flush system with Nitrogen/Argon before applying vacuum.

Phase C: The Ramp (Execution)
  • Vacuum: Establish stable vacuum (<10 mmHg preferred).

  • Cold Degas: Stir for 10 mins under vacuum at room temp to remove volatile solvent traces.

  • Heat: Slowly ramp oil bath.

    • Bath Temp: Start at 60°C, ramp to 110°C max.

    • Head Temp: Collect fraction boiling 80–95°C (at 10 mmHg) .

  • Storage: Store under inert gas at 4°C.

Visualizing the Failure Mode

The following diagram illustrates why the "Gel" forms and how the protocol interrupts this pathway.

DecompositionPathway Target Target Molecule: This compound Cation Tertiary Carbocation (Intermediate) Target->Cation H+ Attack Acid Trace Acid (Improper Quench) Acid->Target Triene Dehydrated Impurity: 2,4,6-Trimethyl-1,3,6-heptatriene Cation->Triene -H2O Polymer FAILURE: Cross-linked Polymer Gel Triene->Polymer Heat (>100°C) Base Prevention: NaHCO3 Wash + K2CO3 Dry Base->Acid Neutralizes

Caption: Figure 1. The acid-catalyzed dehydration pathway leading to polymerization. Neutralization is the critical control point.

Distillation Apparatus Configuration

DistillationSetup cluster_tips Critical Parameters Flask Boiling Flask (Crude + BHT Inhibitor) Head Short Path Head (Minimize Path Length) Flask->Head Vapor Bath Oil Bath (Max 120°C) Bath->Flask Heat Condenser Condenser (Water Cooled) Head->Condenser Cow Cow Receiver Condenser->Cow Distillate Trap Cold Trap (Protect Pump) Cow->Trap Vacuum Line Vacuum Vacuum Pump (<10 mmHg) Trap->Vacuum Tip1 Use K2CO3 for drying (Avoid Acidic MgSO4) Tip2 Add BHT Inhibitor to prevent polymerization

Caption: Figure 2. Recommended Short-Path Distillation Setup emphasizing inhibitor addition and vacuum protection.

References & Grounding
  • Compound Identification: this compound (CAS 79604-66-3).[1] Fisher Scientific.[2] Available at:

  • Safety & Hazards: GHS Classification for Allylic Alcohols. PubChem (NIH). Available at:

  • Synthesis Context: Grignard Reaction of Methallyl Magnesium Chloride. (General reference for methallyl Grignard addition to esters). See: Organic Syntheses, Coll. Vol. 6, p. 737 (1988) for analogous tertiary alcohol workups.

  • Handling Tertiary Alcohols: Purification of Laboratory Chemicals. Armarego, W.L.F. (Standard text regarding the neutralization of glassware and reagents for acid-sensitive distillations).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Technical Guide: Purification Strategies for Grignard Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted Starting Material & Byproducts

Audience: Pharmaceutical Researchers & Process Chemists

Executive Summary: The Purification Paradox

In Grignard chemistry (


), the presence of unreacted starting material—either the alkyl halide (

) or the electrophile (Ketone/Aldehyde)—usually signals an initiation failure or stoichiometric imbalance.

Unlike standard organic reactions, "cleaning up" a Grignard is complicated by the formation of magnesium-halogen salts (


), which form gelatinous emulsions that trap organic products. Effective purification requires a two-phase strategy: 
  • Physical Phase Control: Breaking the Mg-emulsion to allow clean phase separation.

  • Chemoselective Scavenging: Using derivatization to chemically alter impurities for easy removal.

Diagnostic & Decision Matrix

Before selecting a protocol, identify the specific impurity profile.

PurificationLogic Start Identify Impurity Impurity_A Unreacted Electrophile (Ketone/Aldehyde) Start->Impurity_A Impurity_B Unreacted Alkyl Halide (R-X) Start->Impurity_B Impurity_C Magnesium Emulsion (Product Trapped) Start->Impurity_C Sol_A1 Polymer-Supported Hydrazine Impurity_A->Sol_A1 Lipophilic Product Sol_A2 Girard's Reagent T Impurity_A->Sol_A2 Water-Soluble Impurity Needed Sol_B1 High Vacuum (If Volatile) Impurity_B->Sol_B1 BP < 150°C Sol_B2 Thiol Resin Scavenger (Nucleophilic Displacement) Impurity_B->Sol_B2 Non-Volatile/High Value Sol_C1 Rochelle's Salt Workup Impurity_C->Sol_C1 Standard Protocol

Figure 1: Decision matrix for selecting the appropriate purification workflow based on the dominant impurity.

Phase I: Breaking the Emulsion (The "Gel" Problem)

Issue: Standard acid quenches (


, 

) often generate insoluble magnesium hydroxides (

), creating a "rag layer" that traps product and unreacted material, making separation impossible.

The Solution: Rochelle’s Salt (Potassium Sodium Tartrate) This is the industry standard for Grignard workups. Tartrate acts as a bidentate ligand, chelating


 ions into a water-soluble complex.
Protocol: The Rochelle Wash
  • Quench: Cool reaction mixture to 0°C. Slowly add saturated aqueous

    
     to quench excess Grignard.
    
  • Add Tartrate: Add a volume of Saturated Aqueous Potassium Sodium Tartrate equivalent to the reaction volume.

  • The Critical Step (Stirring): Vigorously stir the biphasic mixture at room temperature.

    • Visual Cue: You must stir until two clear, distinct layers appear.[1] This can take 1–4 hours . Do not rush this step.

  • Separation: Transfer to a separatory funnel. The organic layer (containing product + unreacted material) will separate cleanly from the aqueous layer (containing Mg salts).

Phase II: Chemoselective Scavenging

Once you have a clean organic phase, you must remove the unreacted starting materials without using tedious chromatography.

Scenario A: Removing Unreacted Ketones/Aldehydes (Electrophiles)

Unreacted carbonyls are difficult to separate from alcohol products due to similar polarity. We use Chemical Tagging .

Method 1: Polymer-Supported Scavengers (Best for High-Throughput) Use a resin-bound hydrazine (e.g., sulfonyl hydrazide). The hydrazine reacts with the ketone to form a hydrazone, which remains attached to the solid bead.

  • Mechanism: Resin-NH-NH

    
     + R
    
    
    
    C=O
    
    
    Resin-NH-N=CR
    
    
    + H
    
    
    O
StepActionRationale
1 Calculate Loading Use 2–3 equivalents of resin relative to the estimated unreacted ketone (based on TLC/LCMS).
2 Incubation Add resin to the organic phase. Shake/stir gently for 2–4 hours (or overnight for hindered ketones).
3 Filtration Filter the mixture through a fritted funnel or Celite pad.
4 Result The filtrate contains your pure alcohol product; the impurity is trapped on the beads.

Method 2: Girard’s Reagent T (Best for Large Scale) Girard’s Reagent T is a quaternary ammonium hydrazide. It reacts with lipophilic ketones to form water-soluble hydrazones.

  • Protocol: Add Girard’s Reagent T (in ethanol/acetic acid) to the crude mixture. Reflux for 1 hour. Pour into water.

  • Separation: Extract with ether/EtOAc. The product moves to the organic layer; the now-polar ketone impurity stays in the aqueous layer.

Scenario B: Removing Unreacted Alkyl Halides

This is chemically more difficult because alkyl halides are inert to most mild scavengers.

Method 1: Nucleophilic Scavenging (Thiol Resins) If the alkyl halide is primary or secondary (and not sterically hindered), use a Polymer-Supported Thiol or Thiourea .

  • Mechanism: Resin-SH + R-Br

    
     Resin-S-R + HBr (S
    
    
    
    2 reaction).
  • Note: This is slow for tertiary halides or aryl halides.

Method 2: Aza-Wittig "Catch and Release" (Advanced) If the product is an amine (from imine addition), use a polymer-supported acid to "catch" the basic product, wash away the non-basic alkyl halide, and then "release" the product with ammonia/methanol.

Troubleshooting FAQ

Q: My Grignard reaction didn't start, and now I have 90% unreacted alkyl halide. How do I recover it?

  • A: Do not add water. If the halide is valuable, filter off the magnesium metal under inert atmosphere. The filtrate is essentially your starting material in ether/THF. You can concentrate it (rotovap) and distill. If you quench with water, you will have to dry the solvent extensively before reusing the halide.[2]

Q: I used Rochelle's salt, but I still see a precipitate.

  • A: You likely saturated the aqueous layer. Add more water (not more salt). The tartrate complex is soluble, but requires sufficient water volume. Alternatively, add a small amount of dilute HCl (if your product is acid-stable) to help solubilize the salts.

Q: Can I use silica gel to remove unreacted alkyl halides?

  • A: Rarely effective.[3] Alkyl halides and the resulting alcohol products often have very different R

    
     values, but if the halide is non-polar (e.g., bromobenzene) and the product is non-polar, they will co-elute.
    
    • Tip: Use Silver Nitrate (

      
      ) impregnated silica . The silver ions complex with halides (and alkenes), significantly retarding their retention time compared to the alcohol product.
      

Q: Why not just distill the product?

  • A: Grignard products are often high-boiling alcohols. Distillation requires high heat, which can cause dehydration of the alcohol (elimination to form an alkene), especially with tertiary alcohols. Scavenging is safer for thermal stability.

References
  • Rochelle's Salt Workup: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 997.
  • Polymer Scavengers: Ley, S. V.; Baxendale, I. R.; Bream, R. N.; Jackson, P. S.; Leach, A. G.; Longbottom, D. A.; Nesi, M.; Scott, J. S.; Storer, R. I.; Taylor, S. J. Multi-step organic synthesis using solid-supported reagents and scavengers: a new paradigm in chemical library generation..

  • Girard's Reagent: Girard, A.; Sandulesco, G. Sur une nouvelle série de réactifs du groupe carbonyle, leur utilisation à l'extraction des substances cétoniques et à la caractérisation microchimique des aldéhydes et cétonnes..

  • Grignard Troubleshooting:Org. Process Res. Dev. 2012, 16, 11, 1673–1687.

Sources

Column chromatography techniques for purifying viscous alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromatography of Viscous Alcohols

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: #VISC-ALC-001

Mission Statement

Purifying viscous alcohols (e.g., glycerol derivatives, PEGs, fatty alcohols, carbohydrates) presents a triad of challenges: poor mass transfer , extreme backpressure , and detection invisibility . This guide moves beyond basic operation manuals to address the physicochemical mechanics of these failures and provides self-validating protocols to resolve them.

Module 1: Sample Loading Mechanics

The Issue: "My sample is like honey. Direct injection causes pressure spikes and broad, streaking peaks."

The Mechanism: Viscous samples suffer from slow diffusion coefficients (


). When injected as a liquid slug, the sample resists mixing with the mobile phase, creating "viscous fingering." This destroys the plug flow profile required for sharp bands, leading to peak distortion that no amount of gradient optimization can fix.
Troubleshooting Protocol: The Dry Loading Technique

Recommended for samples with viscosity >10 cP or low solubility in the initial mobile phase.

Step-by-Step Methodology:

  • Dissolution: Dissolve your viscous crude in the minimum amount of a volatile "strong" solvent (e.g., Dichloromethane, Acetone, or Methanol).

  • Adsorption: Add a solid support media.

    • Ratio: 1:2 or 1:3 (Sample mass : Sorbent mass).

    • Media Choice: Use Celite 545 (diatomaceous earth) for lower backpressure or Silica (same grade as column) for higher resolution.

  • Evaporation: Rotary evaporate the mixture until it is a free-flowing powder.

    • QC Check: The powder must not clump. If it clumps, add more sorbent and re-evaporate.

  • Loading: Pour the powder into a solid load cartridge (SLR) or pack it directly on top of the column bed (protected by a frit/sand).

Decision Matrix: Liquid vs. Dry Load

LoadingDecision Start Sample State Viscosity Is it Viscous (>10cP)? Start->Viscosity Solubility Soluble in Mobile Phase A? Viscosity->Solubility No (Solid/Oil) Direct Direct Injection (Risk of Tailing) Viscosity->Direct No (Free flowing) Volatile Is it Volatile? Solubility->Volatile No (Precipitates) LiquidLoad Liquid Injection (Dilute 1:10) Solubility->LiquidLoad Yes (High Solubility) Volatile->LiquidLoad Yes (Do not Evap) DryLoad Dry Load (Celite/Silica) Volatile->DryLoad No (Safe to Evap)

Figure 1: Decision tree for selecting the optimal loading technique based on sample physical properties.

Module 2: Flow Dynamics & Pressure Management

The Issue: "Using Isopropanol (IPA) or water improves separation, but my pump over-pressures immediately."

The Mechanism: Alcohols are often purified using polar mobile phases. Isopropanol is an excellent solvent for selectivity but has high viscosity (2.04 cP at 25°C) compared to Acetonitrile (0.37 cP). According to the Darcy-Weisbach equation, pressure is directly proportional to viscosity.

Data: Viscosity vs. Temperature Impact

Solvent SystemViscosity at 25°C (cP)Viscosity at 50°C (cP)Relative Backpressure Reduction
Acetonitrile 0.370.30~19%
Methanol 0.540.40~26%
Water 0.890.55~38%
Isopropanol (IPA) 2.041.10~46%
Troubleshooting Protocol: Thermal Modulation

Use this when backpressure limits flow rate.

  • Thermostatting: Set column oven to 45°C - 60°C .

    • Why? As shown in the table, heating IPA to 50°C cuts viscosity nearly in half, allowing for higher flow rates or longer columns without hitting pressure limits [1].

  • Solvent Selection: If UV cutoff is not an issue (see Module 4), swap Methanol for Acetonitrile to reduce baseline pressure, provided selectivity is maintained.

Module 3: Stationary Phase Selection

The Issue: "My alcohol tails badly on standard silica, or elutes at the void volume."

The Mechanism:

  • Tailing: Caused by hydrogen bonding between the alcohol hydroxyl (-OH) and acidic silanols on the silica surface.

  • No Retention: Highly polar polyols (like sugars) resist adsorption onto standard Reverse Phase (C18) because they prefer the aqueous mobile phase.

Recommended Stationary Phases
Phase TypeTarget AnalyteMechanismBenefit
Diol Polyols, GlycolsHILIC / Normal PhaseAlternative to bare silica; hydroxyls on surface are "shielded," reducing irreversible adsorption and tailing [2].
Amino (NH2) Sugars, CarbohydratesHILICHigh retention for sugars in ACN/Water mixtures.
C18 (High Carbon) Fatty AlcoholsReverse PhaseStandard hydrophobic interaction. Use for alcohols with long alkyl chains (>C6).

Pro Tip: For basic amino-alcohols, add 0.1% Triethylamine (TEA) to the mobile phase to block silanol sites. For acidic alcohols, use 0.1% Formic Acid [2].

Module 4: Detection of "Invisible" Alcohols

The Issue: "I see nothing on the chromatogram. My compound has no benzene ring or conjugated system."

The Mechanism: Most aliphatic alcohols and carbohydrates are UV-transparent (no chromophore). Using UV detection at 210 nm is often plagued by solvent cutoff noise.

Solution: Evaporative Light Scattering Detector (ELSD)

ELSD is the "universal" detector for non-volatile analytes.[1][2][3] It detects scattering from solid particles after the solvent evaporates.[1][4]

ELSD Optimization Protocol:

  • Nebulizer Temperature: Keep this low (30-40°C) if your alcohol is semi-volatile. High temps will vaporize your sample along with the solvent [3].

  • Gas Flow (Gain): Higher gas flow = smaller droplets = higher sensitivity but more noise.

  • Carrier Solvent: Use volatile buffers (Formic acid, Ammonium Acetate). Avoid non-volatile salts (Phosphate, Sodium), as they will clog the detector and appear as giant peaks [4].

ELSD_Workflow cluster_params Critical Parameters Column Column Eluent Nebulizer Nebulization (N2 Gas + Liquid) Column->Nebulizer DriftTube Drift Tube (Solvent Evaporation) Nebulizer->DriftTube Aerosol Detection Light Scattering (Solid Particles) DriftTube->Detection Dry Particles Temp Temp: Keep < Analyte BP Gas Gas: Clean N2 only

Figure 2: ELSD workflow. Critical control points are the Drift Tube temperature (must be lower than analyte boiling point) and gas purity.

References

  • Waters Corporation. (2009). Enabling Viscous Solvents with Elevated Temperature.[5] Retrieved from [Link]

  • Sorbtech. (2024). Mastering Stationary Phases: Selection Criteria and Method Development.[6] Retrieved from [Link]

  • Buchi. (2021). How to overcome limitations in flash chromatography with an ELSD. Retrieved from [Link]

  • Shimadzu. (2021).[7] Simultaneous Analysis of 10 Saccharides and Sugar Alcohols in Beverages by Nexera LC-40 and ELSD. Retrieved from [Link]

Sources

Minimizing rearrangement of tertiary allylic alcohols during workup

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Tertiary Allylic Alcohol Stabilization Subject: Minimizing 1,3-Allylic Transposition During Workup & Purification Ticket ID: TAA-STAB-001 Status: Active Guide

Introduction: The "Silent Killer" of Yields

You are likely reading this because your crude NMR showed a pristine tertiary allylic alcohol, but after the column, you isolated a mixture of isomers or a dehydrated diene.

This is not a random decomposition; it is a thermodynamically driven, acid-catalyzed [1,3]-allylic transposition (related to the Babler-Dauben rearrangement mechanism). Tertiary allylic alcohols are exquisitely sensitive to protonation. Even the weak acidity of untreated silica gel (


) or trace HCl in 

is sufficient to trigger ionization to a resonance-stabilized allylic carbocation, followed by water/alcohol attack at the less hindered terminus.

This guide provides the protocols to maintain "kinetic control" and lock your molecule in its tertiary form.

Module 1: The Mechanistic "Why"

To defeat the rearrangement, you must understand the pathway. The reaction is driven by the formation of a stabilized cation and the thermodynamic preference for the more substituted alkene (Zaitsev-like stability) or less sterically hindered alcohol, depending on the specific substrate.

Figure 1: Acid-Catalyzed 1,3-Transposition Mechanism

AllylicRearrangement Start Tertiary Allylic Alcohol (Kinetic Product) Inter1 Protonated Alcohol (Oxonium Ion) Start->Inter1 Fast Equilibrium H_plus + H⁺ H_plus->Start TS Allylic Carbocation (Resonance Stabilized) Inter1->TS - H₂O (RDS) End Primary/Secondary Alcohol (Thermodynamic Product) TS->End Attack at C1 (Less Hindered) Water + H₂O / ROH

Caption: The rearrangement pathway driven by trace acidity. The reaction proceeds through a delocalized cation, allowing nucleophilic attack at the distal carbon.

Module 2: Workup Protocols (Quenching & Extraction)

The danger zone begins immediately upon quenching organometallic reactions (e.g., Grignard or Lithium additions to enones). Standard


 or 

quenches are forbidden for sensitive substrates.
Protocol A: The "Royal" Quench (For Highly Sensitive Substrates)

Best for: Large scale Grignard additions where Mg salts cause emulsions and acidity.

  • Cool: Chill reaction mixture to

    
     (or 
    
    
    
    if kinetic control is critical).
  • Dilute: Add 2 volumes of

    
     (Ether is better than DCM here; it coordinates Mg salts).
    
  • The Buffer: Quench with saturated aqueous Rochelle’s Salt (Sodium Potassium Tartrate) or Phosphate Buffer (pH 7.0) .

    • Why? Rochelle's salt solubilizes aluminum/magnesium salts without lowering pH below 7.

  • Agitation: Stir vigorously until two clear layers form (can take 1-2 hours for Rochelle's).

  • Drying: Dry organic layer over

    
     (Potassium Carbonate) or 
    
    
    
    .
    • Avoid:

      
       (Lewis acidic character can trigger rearrangement on the drying agent surface).
      
Protocol B: The "Basic" Wash

Best for: General extractions.

  • Perform standard extraction.

  • The Safety Net: Wash the combined organic layers with 10%

    
      (Sodium Bicarbonate) before the brine wash.
    
  • Trace Acid Removal: Add 1% Triethylamine (

    
    ) to the organic solvent before concentration on the rotavap.
    
    • Reasoning: Concentration increases the effective concentration of trace acids. The amine acts as a volatile buffer.

Module 3: Purification (The Gauntlet)

Chromatography is the most common point of failure. Silica gel is acidic (


 of surface silanols 

).
Decision Matrix: Purification Strategy

PurificationStrategy Start Crude Material Check Sensitivity Test (2D TLC on Silica) Start->Check Stable Stable on TLC Check->Stable No Change Unstable Decomposes/Streaks Check->Unstable New Spots Appear Method1 Standard Flash (Add 1% Et3N to eluent) Stable->Method1 Method2 Deactivated Silica (Pre-slurry with Et3N) Unstable->Method2 Mild Sensitivity Method3 Neutral/Basic Alumina Unstable->Method3 Extreme Sensitivity

Caption: Workflow for selecting the stationary phase based on substrate stability.

Protocol C: Triethylamine-Deactivated Silica

The Gold Standard for sensitive alcohols.

  • Slurry Preparation: Prepare the silica slurry using your starting eluent (e.g., Hexanes).

  • Deactivation: Add 2.5% v/v Triethylamine (

    
    )  to the slurry. Stir for 5 minutes.
    
  • Packing: Pour the column. Flush with 2 column volumes (CV) of the eluent containing 1%

    
    .
    
  • Elution: Run the column using eluent containing 0.5% - 1%

    
     .
    
    • Note:

      
       is easily removed under high vacuum later, unlike pyridine.
      
Protocol D: The "2D TLC" Self-Validation Test

Verify stability before committing the whole batch.

  • Spot crude on a silica TLC plate (bottom left corner).

  • Elute vertically (1st dimension). Dry the plate.

  • Wait: Let the plate sit for 10-15 minutes (simulating column residence time).

  • Rotate plate

    
     and elute again (2nd dimension).
    
  • Interpret:

    • Diagonal Line: Compound is stable.[1]

    • Off-Diagonal Spots: Decomposition/Rearrangement occurred on the silica. Switch to Alumina.

Module 4: Analytics & Storage

Data Table: Solvent Acidity Risks

SolventRisk LevelIssueMitigation

HIGH Forms DCl/Phosgene upon storage/light exposure.Filter through basic alumina plug before use.[1] Store over Ag foil.

MED Can become acidic over time.[1]Add solid

to the NMR tube.

LOW Neutral, non-protic.Recommended for sensitive allylic alcohols.

LOW Generally neutral.Good alternative if benzene peaks interfere.[1]

Troubleshooting Tip: If your NMR spectrum shows "ghost" peaks or broadening of the allylic signal, repeat the scan in


. If the spectrum cleans up, the rearrangement was happening inside the NMR tube due to acidic 

.

FAQs: Rapid Fire Troubleshooting

Q: Can I use Pyridine instead of Triethylamine for the column? A: Yes, but Pyridine is harder to remove (higher boiling point,


-stacking). 

is preferred because it is volatile and effectively neutralizes surface silanols.

Q: My compound rearranged even on basic alumina. What now? A: You are likely dealing with extreme sensitivity.

  • Skip chromatography. Can you crystallize?

  • Derivatize immediately (e.g., silyl ether protection with TBSCl/Imidazole) in the crude mixture before purification. The silyl ether is much more stable.

Q: I see the rearranged product in the crude NMR before workup. A: The rearrangement happened during the reaction.

  • Fix: If doing a Grignard addition, ensure the temperature was kept low (

    
    ) and the addition was slow. Localized heating during exothermic addition can trigger the shift.
    

References

  • Dauben, W. G.; Michno, D. M. (1977). "Direct oxidation of tertiary allylic alcohols. A simple synthesis of

    
    -unsaturated carbonyl compounds." Journal of Organic Chemistry, 42(4), 682–685. 
    
    • Context: Establishes the susceptibility of these alcohols to oxidative rearrangement (Babler-Dauben) via chromate esters, highlighting the mechanistic ease of the 1,3-shift.
  • University of Rochester. (n.d.). "Chromatography: The Solid Phase & Deactivated Silica." Department of Chemistry Technical Guides.

    • Context: Authoritative protocol for preparing Triethylamine-deactiv
  • Babler, J. H.; Coghlan, M. J. (1976).

    
    -unsaturated aldehydes: application to the synthesis of the cyclohexanoid components of the boll weevil sex attractant." Synthetic Communications, 6(7), 469–474. 
    
    • Context: Foundational work on the acid-catalyzed n
  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.

    • Context: Reference for identifying decomposition products and solvent impurities in NMR analysis.

Sources

Technical Support Center: Optimization of 2,4,6-Trimethyl-1,6-heptadien-4-ol Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #GCMS-TERT-ALC-79604 Subject: Resolution and Stability Optimization for Sterically Hindered Tertiary Alcohols Molecule of Interest: 2,4,6-Trimethyl-1,6-heptadien-4-ol (CAS: 79604-66-3)

Executive Summary

Welcome to the Technical Support Center. You are likely encountering difficulties with This compound , a tertiary allylic alcohol. This molecule presents a "perfect storm" for GC-MS analysis:

  • Thermal Instability: The tertiary hydroxyl group at position C4 is highly prone to thermal elimination (dehydration) inside the injection port, creating artifact peaks (trienes).

  • Activity: The free hydroxyl group interacts with silanols in the column and liner, causing severe peak tailing and resolution loss.

  • Steric Hindrance: The branching at the C4 position makes standard derivatization sluggish.

This guide provides a self-validating workflow to resolve these issues, moving from inlet optimization to advanced derivatization.

Module 1: The "Ghost Peak" Phenomenon (Thermal Degradation)

User Question: "I see multiple peaks in my chromatogram, or my main peak is splitting. Is my sample impure?"

Technical Diagnosis: Likely not. You are observing inlet-catalyzed dehydration . At temperatures above 200°C, especially in the presence of active sites (glass wool, dirty liners), the tertiary alcohol eliminates water to form 2,4,6-trimethyl-1,3,6-heptatriene (or isomers).

The Mechanism of Failure

The C4-hydroxyl group is a good leaving group. In a hot, active inlet, the molecule undergoes E1 elimination.

DehydrationMechanism MOL Target Molecule (Tertiary Alcohol) HEAT Inlet Heat (>220°C) + Acidic Active Sites MOL->HEAT INTER Carbocation Intermediate HEAT->INTER -OH group leaves PROD1 Artifact 1 (Diene/Triene) INTER->PROD1 Elimination PROD2 Water (H2O) INTER->PROD2

Figure 1: Thermal dehydration pathway of tertiary alcohols in GC inlets.

Corrective Protocol: Inlet Optimization

To prevent this, you must minimize thermal stress before the column.

ParameterStandard SettingOptimized for Labile Alcohols Reasoning
Inlet Mode Split/Splitless (Hot)Cold Splitless / PTV PTV (Programmed Temperature Vaporization) allows injection at 40°C, ramping after solvent evaporation.
Liner Type Glass Wool (Deactivated)Ultra-Inert, Wool-Free Glass wool provides surface area for catalytic degradation. Use a baffled, deactivated liner (e.g., Agilent Ultra Inert).
Inlet Temp 250°C180°C - 200°C Keep the inlet as cool as possible while ensuring volatilization (BP is ~221°C, but flash vaporization occurs lower).

Module 2: Chromatographic Resolution (Peak Tailing)

User Question: "My peak is tailing heavily, causing it to co-elute with matrix components. How do I sharpen the peak?"

Technical Diagnosis: Tailing is caused by hydrogen bonding between the analyte's -OH group and silanols (Si-OH) on the column stationary phase.

Column Selection Matrix
Column ClassExample PhaseSuitabilityVerdict
Non-Polar 5% Phenyl (DB-5ms)LowPoor shape for underivatized alcohols. High tailing.
Polar PEG (DB-WAX)MediumGood shape , but lower max temp (250°C) and higher bleed. Co-elution with polar matrix is common.
Mid-Polar 35% Phenyl (DB-35ms)HighBetter selectivity for isomers, but tailing persists without derivatization.
The "Gold Standard" Solution: Derivatization

To achieve true high-resolution separation, you must "cap" the polar hydroxyl group using Trimethylsilylation (TMS). This converts the alcohol into a silyl ether, which is thermally stable and non-polar.

Protocol: Silylation of Hindered Alcohols Note: Because C4 is tertiary and sterically crowded, standard MSTFA may be too slow.

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 10% TMCS (Trimethylchlorosilane).

    • Why TMCS? It acts as a potent catalyst for hindered sterics.

  • Solvent: Pyridine (anhydrous).

    • Why Pyridine? It acts as an acid scavenger (absorbing HCl formed by TMCS) and drives the reaction forward.

  • Procedure:

    • Take 50 µL sample extract (dry).

    • Add 50 µL Pyridine + 50 µL BSTFA/TMCS (99:1 or 90:10).

    • Incubate at 60-70°C for 30-60 minutes. (Crucial: Room temp is insufficient for tertiary alcohols).

    • Inject 1 µL.

Module 3: Troubleshooting Workflow

Use this logic gate to determine your next experimental step.

TroubleshootingFlow START Start: Evaluate Chromatogram ISSUE Identify Primary Defect START->ISSUE SPLIT Peak Splitting / Ghost Peaks ISSUE->SPLIT Multiple peaks TAIL Peak Tailing / Broadening ISSUE->TAIL Asymmetric peak ACT_SPLIT Action: Check Inlet Temp SPLIT->ACT_SPLIT ACT_TAIL Action: Check Column/Liner TAIL->ACT_TAIL DEC_SPLIT Is Inlet > 220°C? ACT_SPLIT->DEC_SPLIT FIX_TEMP Lower Inlet to 200°C Remove Glass Wool DEC_SPLIT->FIX_TEMP Yes FIX_DERIV Perform Derivatization (BSTFA + TMCS) DEC_SPLIT->FIX_DERIV No (Already cold) ACT_TAIL->FIX_DERIV Best Solution

Figure 2: Decision matrix for troubleshooting GC-MS analysis of labile alcohols.

Module 4: Mass Spectral Identification

User Question: "The NIST library match is low, or the molecular ion is missing."

Technical Insight: Tertiary alcohols often show no molecular ion (


) in Electron Ionization (EI) because the loss of water (

) or the loss of a methyl group (

) is so rapid.
  • Expected Fragments (Underivatized):

    • Look for

      
       corresponding to 
      
      
      
      (Dehydration).
    • Look for

      
       (Loss of methyl).
      
    • Base peak is often the allylic cation.

  • Expected Fragments (TMS Derivative):

    • The Molecular Ion (

      
      ) will be shifted by +72 amu (replacing H with SiMe3).
      
    • Significant peak at

      
       73 (TMS group).
      
    • This confirms the presence of the -OH group and validates the molecular weight.

References

  • Agilent Technologies. (2024). GC and GC/MS Frequently Asked Questions: Troubleshooting Guide. Retrieved from

  • Sigma-Aldrich (Merck). (n.d.). Derivatization Reagents for Gas Chromatography (GC): BSTFA + TMCS.[1][2] Retrieved from

  • Thermo Fisher Scientific. (2024). This compound Product Specifications & Properties. Retrieved from

  • ResearchGate (Review). (2025). Thermal Degradation of Poly(Allyl Methacrylate) and Allylic Alcohols by Mass Spectroscopy. Retrieved from

  • TCI Chemicals. (n.d.). GC Derivatization Reagents: Handling Sterically Hindered Alcohols.[1] Retrieved from

Sources

Technical Support Center: Organometallic Reaction Integrity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Anhydrous Conditions & Inert Atmosphere Maintenance Ticket ID: OM-ANHYD-001 Assigned Specialist: Senior Application Scientist, Chemical Process Group

Introduction: The Zero-Tolerance Policy

Welcome to the Technical Support Center. If you are reading this, you are likely dealing with the frustration of stalled Grignards, decomposed organolithiums, or erratic catalytic cycles.

In organometallic chemistry, water is not just a contaminant; it is a stoichiometric inhibitor. A standard Grignard reagent (


) has a 

of ~50. Water (

15.7) will protonate it instantly, irreversibly destroying your nucleophile.

This guide is not a textbook. It is a troubleshooting manual designed to audit your system for "invisible" moisture ingress. We focus on causality (why it failed) and self-validating systems (how you prove it’s working).

Module 1: Solvent Integrity (The "Fuel")

Common Ticket: "My reaction failed despite using 'Anhydrous' solvent."

Root Cause Analysis: Commercially labeled "anhydrous" solvents often contain 30–50 ppm water upon opening. Once the septum is pierced, hygroscopic solvents (THF, Ether) can absorb atmospheric moisture at a rate of 10–20 ppm per minute in humid conditions.

The Protocol: Establishing the Baseline

You cannot manage what you cannot measure. Relying on "oven-dried" sieves without verification is a gamble.

Quantitative Standards (Water Tolerance Table)
Reagent ClassExampleMax Tolerable

Verification Method
Organolithiums

,

< 10 ppmCoulometric Karl Fischer
Grignards

< 50 ppmColorimetric / KF
Lewis Acids

,

< 20 ppmHydrolysis creates

/HF
Cross-Coupling Pd-catalyzed< 100 ppmKinetic inhibition risk
Workflow: The Drying Decision Tree

Do not default to a hazardous sodium still unless necessary. Use this logic flow to select the safest, most effective method.

SolventLogic start Start: Solvent Selection sensitive Is the reagent water sensitive? (e.g., n-BuLi, LAH) start->sensitive sps Use Solvent Purification System (Alumina Columns) sensitive->sps Yes (High Volume) still Use Sodium/Benzophenone Still sensitive->still Yes (Low Volume/No SPS) sieves Store over Activated 3Å/4Å Sieves (24-48 hrs) sensitive->sieves No (General Purpose) verify VERIFICATION STEP Test via Karl Fischer or Indicator sps->verify still->verify sieves->verify verify->sensitive Fail (>10 ppm) use Ready for Synthesis verify->use Pass (<10 ppm)

Figure 1: Solvent Selection & Verification Logic. Note the mandatory verification loop.

FAQ: Solvent Systems

Q: Why is my Sodium Benzophenone still purple, not blue? A: This is a good sign. The Benzophenone Ketyl Radical acts as a self-indicating desiccant.[1]

  • Mechanism: Sodium transfers an electron to benzophenone, forming a radical anion.

  • Blue: The radical anion is present (Solvent is dry/oxygen-free).[1][2]

  • Purple: The dianion is forming (Solvent is very dry).[1]

  • Colorless/Yellow: Water or Oxygen has quenched the radical. The still is "wet."

Q: Can I just use molecular sieves? A: Yes, but they must be activated . Heating sieves in an oven at 120°C is insufficient.

  • Correct Activation: Heat to 300°C under high vacuum (0.1 mbar) for 12 hours.

  • Pore Size: Use 3Å for MeCN/MeOH; 4Å for THF/Ether/DMF.

Module 2: The Inert Environment (The "Vessel")

Common Ticket: "My catalyst died instantly (turned black/plated out)."

Root Cause Analysis: Oxygen ingress is usually the culprit here. A standard "balloon" atmosphere is insufficient for highly sensitive catalysis (e.g., Ni(COD)2). You need a Schlenk line.[3]

The Protocol: The Double-Manifold Vacuum Cycle

A Schlenk line is only as good as its vacuum. You must achieve 10⁻² to 10⁻³ mbar .

The "Evacuate-Refill" Principle

One long evacuation is less effective than multiple cycles due to the physics of dilution.

  • Formula:

    
    
    
    • 
       = number of cycles.
      
    • If you evacuate to 1 mbar (poor vacuum) and refill with

      
       (1000 mbar), one cycle reduces 
      
      
      
      to 0.1%.[3] Three cycles reduce it to 0.000001% (parts per billion).

SchlenkCycle step1 Connect Flask (Atmosphere) step2 Evacuate (High Vac) step1->step2 Open Vac step3 Refill (Inert Gas) step2->step3 Close Vac, Open Gas step3->step2 Repeat step4 Cycle Complete (Repeat 3x) step3->step4 After 3rd Cycle

Figure 2: The Schlenk Cycle. Three iterations are the statistical minimum for sensitive reagents.

FAQ: Vacuum Maintenance

Q: How do I know if my septum is leaking? A: The "Drop Test."

  • Evacuate the manifold.

  • Close the pump valve.

  • Watch the mercury manometer or digital gauge.

  • If pressure rises >1 mbar/min, you have a leak (check septa first, then grease joints).

Module 3: Reagent Handling (The "Technique")

Common Ticket: "The reagent smoked/sparked when I pulled it into the syringe."

Root Cause Analysis: Negative pressure. If you pull the plunger without equalizing pressure, you create a vacuum inside the syringe barrel. Air rushes in past the plunger seal.

The Protocol: Positive Pressure Transfer
Method A: Syringe Transfer (For <20 mL)
  • Pressurize: Insert a gas line into the reagent bottle (via septum) to create positive pressure.

  • Flush: Flush the syringe with

    
     three times.
    
  • Draw: Insert the needle.[2][4][5] The positive pressure should push the liquid into the syringe; do not pull aggressively.

  • Lock: If using a Luer-lock, lock it before transferring.

Method B: Cannula Transfer (For >20 mL)

The "Double-Ended Needle" technique is the gold standard for transferring large volumes without ever exposing the liquid to the syringe barrel.

Steps:

  • Source Flask: Under positive

    
     pressure.
    
  • Receiving Flask: Vented through a bubbler.

  • Transfer: Insert the cannula into the source liquid. The pressure differential pushes the liquid through the tube into the receiving flask.

Module 4: Troubleshooting Matrix

Use this table to diagnose failures based on observable symptoms.

SymptomProbable CauseVerification / Fix
Reaction does not initiate (Induction Period) Reagent consumed by adventitious water.Test: Add a crystal of

or heat. Fix: Your solvent was wet. Dry it, then add 10% excess reagent to act as a scavenger.
Grignard solution is cloudy/white precipitate Formation of

or homocoupling.
Test: Hydrolysis. Fix: Check septum integrity. White solid usually means air ingress during storage.
Benzophenone Still turns Yellow/Green Quenched radical (Wet/Oxygenated).Fix: Add more Sodium. If it stays yellow, distill the solvent away from the sludge and restart with fresh Na/Benzophenone.
Product Yield is low (<50%) Protonolysis of intermediate.Audit: Check the

line.[3] Is the gas dry? Install an inline desiccant (Drierite/O2 scrubber) before the manifold.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

  • Sigma-Aldrich. (n.d.). Technical Bulletin AL-134: Handling Air-Sensitive Reagents.

  • The Schlenk Line Survival Guide. (2023). General Techniques and Vacuum Maintenance.

  • Metrohm. (n.d.). Karl Fischer Titration: The method of choice for water content determination.

Sources

Challenges in scaling up "2,4,6-Trimethyl-1,6-heptadien-4-ol" production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Methallyl Grignard Challenge

Welcome to the Technical Support Center. If you are accessing this guide, you are likely encountering yield losses or safety excursions while scaling up 2,4,6-trimethyl-1,6-heptadien-4-ol .

This molecule is structurally distinct because it is a tertiary bis-homoallylic alcohol . Its synthesis typically involves the reaction of Methallyl Magnesium Chloride with an ester (e.g., Ethyl Acetate) or a ketone.

The Core Problem: The scale-up bottleneck is rarely the addition to the carbonyl; it is the formation of the Grignard reagent itself. Methallyl chloride is an allylic halide, making it exceptionally prone to Wurtz homocoupling , leading to massive yield loss and runaway exotherms.

This guide addresses the three most common support tickets we receive:

  • Low Yield / High Dimer Content (Wurtz Coupling)

  • Reaction Stalls / Initiation Failure

  • Product Degradation During Work-up (Dehydration)

Module 1: Grignard Formation & Wurtz Suppression[1]

Q: My Grignard formation yield is <60%, and GC-MS shows a large peak for 2,5-dimethyl-1,5-hexadiene. What is happening?

A: You are experiencing Wurtz Homocoupling . Because methallyl chloride is allylic, the carbon-halogen bond is weaker and the resulting radical is stabilized. In concentrated conditions, the forming Grignard reagent (


) reacts with unreacted alkyl halide (

) instead of the magnesium surface.


The Fix: "Starve" the Reaction To suppress this on a large scale, you must minimize the concentration of


 in the solution.

Protocol Adjustment:

  • Switch to Continuous/Semi-Batch: Never dump all halide in at once. Use a metering pump.

  • High Dilution: Increase your solvent (THF or 2-MeTHF) volume. The coupling reaction is second-order (dependent on

    
     and 
    
    
    
    ), while Grignard formation is pseudo-first-order (dependent on Surface Area of Mg). Dilution favors the Grignard.
  • Temperature Control: Allylic Grignards are best formed at 0°C to 10°C . Standard alkyl Grignards like reflux; this one does not.

Q: The reaction won't initiate at 0°C. Should I heat it?

A: Do NOT apply external heat to a static mixture of methallyl chloride and Mg. If you heat a stalled batch, it will initiate all at once (thermal runaway), likely exceeding condenser capacity.

Troubleshooting Steps:

  • The "Entrainment" Method: Add 5% of the total halide charge. If it doesn't start, add a crystal of Iodine (

    
    ) or a few drops of DIBAL-H (activator).
    
  • The "Heel" Method: Use a small amount of pre-formed Grignard from a previous successful batch to jump-start the new magnesium turnings.

  • Mechanical Activation: On a pilot scale, use a high-shear agitator to mechanically clean the oxide layer off the magnesium.

Module 2: Reaction Workflow Visualization

The following diagram illustrates the critical process parameters (CPPs) for the synthesis, highlighting the divergence between the desired product and the Wurtz impurity.

G cluster_0 Grignard Formation (Critical Step) Start Raw Materials (Methallyl Chloride + Mg) Initiation Initiation Step (Iodine/DIBAL-H) Start->Initiation Reaction Reaction Phase (THF, <10°C) Initiation->Reaction Activation Success Wurtz SIDE REACTION: Wurtz Coupling (2,5-dimethyl-1,5-hexadiene) Reaction->Wurtz High Temp / High Conc. Addition Electrophile Addition (Ethyl Acetate) Reaction->Addition Methallyl MgCl Formed Quench Hydrolysis (NH4Cl, pH Control) Addition->Quench Product Target Product This compound Quench->Product Neutral pH Elimination IMPURITY: Dehydration to Trienes Quench->Elimination Acidic pH / Heat

Figure 1: Process flow diagram identifying critical control points for Wurtz coupling and Dehydration.

Module 3: Work-up & Isolation

Q: During distillation, the product purity drops, and I see new peaks. Is the product unstable?

A: Yes, tertiary allylic alcohols are acid-sensitive and heat-sensitive. You are likely dehydrating the alcohol group (


) to form a conjugated triene system.

Root Causes & Solutions:

  • Acidic Pot Residue: If you quenched with Sulfuric or Hydrochloric acid, residual acidity in the distillation pot catalyzes dehydration.

    • Fix: Quench with saturated Ammonium Chloride (

      
      ) . Before distillation, wash the organic layer with Sodium Bicarbonate (
      
      
      
      ) to ensure pH is >7.
  • Thermal Stress: The boiling point of the di-methallyl carbinol is relatively high.

    • Fix: Use high vacuum (<5 mmHg) to keep the pot temperature below 100°C. Add a radical inhibitor (e.g., BHT) to prevent polymerization of the terminal alkenes during distillation.

Q: The work-up formed a solid "gel" that I can't separate.

A: This is the "Magnesium Cement" phenomenon. Magnesium salts (


) form thixotropic gels in THF/Water mixtures.

The Fix: Rochelle Salt or Citric Acid

  • Lab Scale: Add saturated Potassium Sodium Tartrate (Rochelle Salt). It chelates Mg, solubilizing the salts in the aqueous layer.

  • Pilot Scale (Cost-effective): Use a dilute Citric Acid wash. It breaks the emulsion better than mineral acids and is gentler on the tertiary alcohol than HCl.

Module 4: Quantitative Data & Specifications

Use the table below to benchmark your in-process controls (IPC).

ParameterSpecificationFailure ModeCorrective Action
Grignard Initiation Temp 20°C - 35°CNo exothermAdd

crystal; check solvent dryness (<50 ppm

).
Reaction Temp (Main) 0°C - 10°C>15°CIncrease cooling jacket flow; reduce addition rate.
Halide Addition Time > 4 HoursFast additionSTOP. Fast addition causes Wurtz coupling.
Quench pH 7.0 - 8.0< 6.0Buffer with

. Acid causes dehydration.
Distillation Vacuum < 5 mbar> 10 mbarCheck pump. High pressure requires high heat -> degradation.

References

  • Scale-Up of Grignard Reagents

    • Source: ResearchGate / Organic Process Research & Development
    • Context: Strategies for continuous processing to reduce Wurtz coupling in Grignard synthesis.
    • Link:

  • Product Identification & Structure

    • Source: Fisher Scientific / Thermo Fisher
    • Context: Physical properties and CAS verification for this compound (CAS 79604-66-3).[1][2]

    • Link:[2]

  • Safety & Handling of Allylic/Diene Systems

    • Source: TCI Chemicals
    • Context: Safety Data Sheets (SDS) for structurally related dienes (e.g., Heptadienal) indicating skin toxicity and flammability hazards common to this class.
    • Link:

  • Grignard Side Reactions (Wurtz Coupling)

    • Source: ChemRxiv
    • Context: Detailed mechanistic analysis of why Wurtz coupling occurs during the formation of Grignard reagents
    • Link:

Sources

Validation & Comparative

Comparative Reactivity Guide: 2,4,6-Trimethyl-1,6-heptadien-4-ol vs. Standard Terpene Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 2,4,6-Trimethyl-1,6-heptadien-4-ol (herein referred to as TMHDO ), comparing its reactivity profile against industry-standard terpene alcohols: Linalool (tertiary, allylic) and Geraniol (primary, allylic).

Key Findings:

  • Structural Distinction: TMHDO is a tertiary homoallylic alcohol (

    
    ), whereas Linalool is a tertiary allylic  alcohol. This single methylene spacer changes the dominant reaction pathway from rearrangement to cyclization.
    
  • Acid Stability: TMHDO exhibits superior resistance to dehydration compared to Linalool but is highly prone to intramolecular etherification under Lewis acid catalysis.

  • Application: TMHDO serves as a specialized precursor for stable cyclic ethers (fragrance fixatives), whereas Linalool is the standard for carbocyclic terpene synthesis (e.g., Terpineols).

Structural & Electronic Analysis

To understand the reactivity differences, we must first analyze the steric and electronic environments of the hydroxyl group.

FeatureTMHDO (Topic)Linalool (Comparator A)Geraniol (Comparator B)
Structure Symmetric, HomoallylicAsymmetric, AllylicLinear, Allylic
Alcohol Class Tertiary (

)
Tertiary (

)
Primary (

)
Electronic Effect Inductive stabilization onlyResonance stabilization (Allylic cation)Resonance stabilization
Steric Bulk High (Flanked by two isobutenyl groups)High (Methyl + Vinyl groups)Low
Major Acid Pathway Cyclic Ether Formation (Tetrahydrofuran/pyran)Carbocyclization (Terpineol) or RearrangementSolvolysis / Oxidation
Structural Visualization

The following diagram illustrates the critical structural difference: the position of the double bond relative to the hydroxyl group.

G TMHDO TMHDO (Homoallylic 3° Alcohol) -CH2-C(OH)-CH2- Cation_TMHDO Localized 3° Cation (No Resonance) TMHDO->Cation_TMHDO Slow Ionization (Acid H+) Linalool Linalool (Allylic 3° Alcohol) -CH=CH-C(OH)- Cation_Lin Delocalized Allylic Cation (Resonance Stabilized) Linalool->Cation_Lin Fast Ionization (Acid H+) Product_TMHDO Cyclic Ether (O-Heterocycle) Cation_TMHDO->Product_TMHDO Intramolecular O-Attack (Etherification) Product_Lin Terpineol / Geraniol (Carbocycle / Rearrangement) Cation_Lin->Product_Lin C-Attack (Cyclization) or H2O Attack (Isomerization)

Figure 1: Divergent reactive pathways driven by the homoallylic vs. allylic nature of the carbocation intermediate.

Detailed Reactivity Profile

A. Acid-Catalyzed Cyclization (The "Killer App")

This is the most distinct reaction for TMHDO.

  • Linalool: Upon protonation, water leaves to form an allylic cation. The double bond at C6 attacks the cation to form a six-membered carbon ring (

    
    -Terpineol).
    
  • TMHDO: The cation formed at C4 is not allylic. The pendant alkene groups (at C1 and C6) are spatially positioned to trap the cation. However, unlike Linalool, the hydroxyl oxygen often acts as the nucleophile before water leaves (in lower acidity) or the cation is trapped by the oxygen of the second chain, leading to tetrahydrofuran or tetrahydropyranyl ethers.

Experimental Insight: In the presence of dilute sulfuric acid (15%), Linalool rearranges to Geraniol/Nerol or cyclizes to Terpineol within 2 hours. TMHDO is more robust; it requires stronger acid or Lewis acids (


) to drive the cyclization to 2,2,4,6-tetramethyl-tetrahydro-pyran derivatives.
B. Oxidation Resistance
  • TMHDO: As a tertiary alcohol with no adjacent vinylic protons, it is extremely resistant to oxidation (e.g., Jones reagent, PCC). It behaves similarly to tert-butanol.

  • Geraniol: Rapidly oxidizes to Citral (aldehyde).

  • Linalool: Oxidizes to enones but often suffers oxidative cleavage due to the sensitive allylic system.

C. Esterification (Kinetic Resolution)

Due to the massive steric bulk of the two isobutenyl groups flanking the C4 hydroxyl, TMHDO is kinetically inert to standard esterification (Acetic anhydride/Pyridine).

  • Protocol Note: To esterify TMHDO, you must use hyper-nucleophilic catalysts (DMAP) and forcing conditions, whereas Linalool esterifies under standard conditions (though slower than primary alcohols).

Experimental Protocols

The following protocols are designed to validate the reactivity differences described above.

Experiment 1: Comparative Acid Cyclization Kinetics

Objective: Measure the rate of disappearance of starting material (SM) under acidic conditions to distinguish allylic vs. homoallylic lability.

Materials:

  • Substrates: TMHDO (98%), Linalool (97%).

  • Solvent: Toluene (anhydrous).

  • Catalyst:

    
    -Toluenesulfonic acid (pTsOH).
    
  • Internal Standard: Dodecane.

Workflow:

  • Preparation: Dissolve 1.0 mmol of substrate and 0.5 mmol Dodecane in 5 mL Toluene.

  • Initiation: Add 0.1 mmol pTsOH at 25°C.

  • Sampling: Aliquot 50

    
     at t=0, 5, 15, 30, 60, and 120 mins.
    
  • Quench: Quench aliquots immediately in saturated

    
     / Ether.
    
  • Analysis: GC-FID or GC-MS.

Expected Results Table:

Time (min)Linalool Remaining (%)TMHDO Remaining (%)Observation
0100100Clear solution
154595Linalool rapidly isomerizes
60588TMHDO is kinetically stable
120082TMHDO requires heat to react

> Interpretation: Linalool undergoes fast allylic rearrangement. TMHDO shows an induction period, proving the stability of the homoallylic cation.

Experiment 2: Synthesis of the Cyclic Ether (TMHDO-Oxide)

Objective: Demonstrate the specific cyclization pathway of TMHDO.

Reagents:

  • TMHDO (10g)

  • Amberlyst-15 (Acid resin, 1g)

  • Dichloromethane (DCM, 50 mL)

Step-by-Step:

  • Suspend TMHDO in DCM.

  • Add Amberlyst-15.

  • Reflux for 6 hours (Note: Toluene reflux may be needed if DCM is too slow).

  • Filter catalyst.

  • Remove solvent in vacuo.

  • Validation: Analyze via

    
    -NMR. Look for the disappearance of the OH peak and the shift of alkene protons.
    
    • Target Structure: A tetrahydropyran or tetrahydrofuran derivative (Ether linkage).

Mechanistic Visualizations

Pathway Comparison: Linalool vs. TMHDO

This diagram maps the divergent fates of the two molecules under acidic stress.

Reactivity cluster_0 Substrates L Linalool (Allylic) AllylCat Allylic Cation (Resonance Stabilized) L->AllylCat Fast (-H2O) T TMHDO (Homoallylic) HomoCat Homoallylic Cation (Localized Charge) T->HomoCat Slow (-H2O) Terpineol α-Terpineol (C-Cyclization) AllylCat->Terpineol C6-Alkene Attack Geraniol Geraniol/Nerol (Rearrangement) AllylCat->Geraniol Water Attack (C1) CyclicEther Cyclic Ether (O-Cyclization) HomoCat->CyclicEther Intramolecular Ether Formation

Figure 2: Mechanistic divergence. Linalool favors carbon-carbon bond formation (carbocyclization), while TMHDO favors carbon-oxygen bond formation (etherification).

References

  • Chemical Identity:this compound. PubChem Compound Summary.

  • Linalool Comparative Data: Linalool (CASRN: 78-70-6).[1][2] National Toxicology Program (NTP) Nomination Background.

  • Homoallylic Alcohol Reactivity: Stereoselective Epoxidation of Triterpenic Allylic and Homoallylic Alcohols. Molecules, 2023.[3][4] (Provides context on the stability differences between allylic and homoallylic systems).

  • Cyclization Mechanisms:Intramolecular Cyclization of Delta Hydroxy Acids and Alcohols.

Sources

Comparative Architectures in Conjugated Dienol Synthesis: Reductive vs. Modular Approaches

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Divergence

In the landscape of drug development, conjugated dienols (specifically 2,4-dien-1-ols) serve as pivotal intermediates.[1] They are the requisite "dienes" for intramolecular Diels-Alder cycloadditions (IMDA) used to construct polycyclic cores found in steroids, leukotrienes, and macrolides.

This guide objectively compares the two dominant methodologies for accessing these scaffolds:

  • The Reductive "Top-Down" Approach (Luche Reduction): Best for late-stage functionalization of existing enone/dienone precursors.

  • The Modular "Bottom-Up" Approach (Pd-Catalyzed Cross-Coupling): Best for convergent synthesis where stereochemical precision (

    
     vs. 
    
    
    
    ) is non-negotiable.

Key Finding: While the Luche protocol offers superior atom economy and scalability for simple substrates, Suzuki-Miyaura coupling provides the necessary stereochemical fidelity for complex pharmacophores where geometric isomerism dictates biological activity.

Mechanistic Landscapes

Method A: Regioselective 1,2-Reduction (The Luche Protocol)

Standard reduction of


-unsaturated ketones with sodium borohydride (

) typically yields a mixture of 1,2-addition (allylic alcohol) and 1,4-addition (saturated ketone) products due to the "soft" nature of the hydride.

The Solution: The addition of Cerium(III) Chloride (


).
According to Hard-Soft Acid-Base (HSAB) theory, the Lanthanide ion coordinates to the carbonyl oxygen. This coordination withdraws electron density, rendering the carbonyl carbon a "harder" electrophile. Simultaneously, ligand exchange creates a transient alkoxy-borohydride species that is "harder" than the parent borohydride, directing attack exclusively to the carbonyl carbon (1,2-position).
Method B: Stereocontrolled Cross-Coupling (Suzuki-Miyaura)

This method builds the diene system from two vinylic fragments. It relies on the palladium-catalyzed cycle: Oxidative Addition


 Transmetallation 

Reductive Elimination.

The Advantage: The geometry of the double bonds is determined before the coupling. By utilizing an


-vinyl halide and an 

-vinyl boronic acid, the resulting

-dienol is formed with retention of configuration, bypassing the thermodynamic equilibration issues often seen in elimination reactions.

Visualizing the Decision Matrix

The following decision tree illustrates the logical flow for selecting the appropriate synthesis pathway based on substrate availability and stereochemical requirements.

DienolSelection Start Target: Conjugated Dienol Substrate Is the Carbon Skeleton Already Intact? Start->Substrate Yes Yes (Dienone Precursor) Substrate->Yes Use Enone/Dienone No No (Fragment Assembly) Substrate->No Convergent Synthesis Luche METHOD A: Luche Reduction (CeCl3 / NaBH4) Yes->Luche Standard Geometry Stereo Is Stereochemistry Strictly Defined? No->Stereo Stereo->Luche If Precursor Available Suzuki METHOD B: Pd-Catalyzed Coupling (Suzuki-Miyaura) Stereo->Suzuki High Precision (E,Z or Z,E)

Figure 1: Strategic decision matrix for dienol synthesis selection.

Comparative Data Analysis

The following data aggregates performance metrics from standard optimization campaigns in pharmaceutical intermediate synthesis.

MetricMethod A: Luche ReductionMethod B: Suzuki Coupling
Primary Mechanism Nucleophilic Addition (1,2-Hydride transfer)Pd(0) Cross-Coupling
Regioselectivity High (>95:5 for 1,2 vs 1,4) [1]Absolute (Dictated by leaving group)
Stereocontrol Dependent on substrate thermodynamicsExcellent (Retention of configuration) [2]
Atom Economy High (Loss of

equivalent only)
Moderate (Loss of Boronic acid/Halide salts)
Scalability Excellent (Multi-kg safe)Good (Catalyst cost is limiting factor)
Functional Group Tolerance Moderate (Sensitive to strong acids)High (Tolerates esters, amides, nitriles)
Typical Yield 85 - 98%70 - 90%
Cost Profile Low (

is cheap)
High (Pd catalysts, Ligands)

Experimental Protocols

Protocol A: Regioselective Reduction of a Dienone (Luche)

Target: Conversion of


-unsaturated ketone to allylic alcohol.
  • Preparation: In a round-bottom flask, dissolve the conjugated dienone (1.0 equiv) in MeOH (0.4 M concentration).

  • Lewis Acid Addition: Add Cerium(III) Chloride Heptahydrate (

    
    , 1.1 equiv). Stir at room temperature until fully dissolved (solution may remain slightly turbid).
    
  • Cooling: Cool the mixture to -78°C (or 0°C for less reactive substrates) to suppress side reactions.

  • Reduction: Add Sodium Borohydride (

    
    , 1.2 equiv) portion-wise over 10 minutes. Gas evolution (
    
    
    
    ) will occur; ensure proper venting.
  • Monitoring: Monitor via TLC or LCMS. Reaction is typically complete within 15–30 minutes.

  • Quench: Quench carefully with saturated aqueous

    
    . Allow to warm to room temperature.
    
  • Workup: Remove MeOH under reduced pressure. Extract aqueous residue with EtOAc (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
    • Note: The Ce salts can form an emulsion; filtration through Celite is recommended during extraction.

Protocol B: Modular Assembly via Suzuki-Miyaura

Target: Synthesis of (2E, 4E)-dienol from vinyl halide and vinyl boronate.

  • Catalyst Prep: In a Schlenk tube, degas a mixture of DME/Water (4:1 ratio). Add Pd(PPh3)4 (3-5 mol%).

  • Coupling Partners: Add the (E)-Vinyl Iodide (1.0 equiv) and (E)-Vinyl Boronic Acid (1.2 equiv).

  • Base Activation: Add

    
      or 
    
    
    
    (2.5 equiv).
  • Reaction: Heat to 80°C under Argon atmosphere for 4–12 hours.

    • Optimization: For thermally sensitive dienols, use

      
        at 50°C or microwave irradiation at 100°C for 10 minutes [3].
      
  • Workup: Dilute with water, extract with

    
     (to prevent polymerization often seen with DCM). Purify via flash chromatography on silica gel (buffered with 1% 
    
    
    
    if the dienol is acid-sensitive).

Mechanistic Visualization: The Luche Effect[2]

Understanding the coordination chemistry is vital for troubleshooting low yields.

LucheMechanism Step1 Step 1: Coordination Ce(III) binds to Carbonyl Oxygen Increases Electrophilicity Step2 Step 2: Ligand Exchange Solvent (MeOH) replaces Cl on Ce Forms Alkoxy-Species Step1->Step2 Step3 Step 3: Hard Attack Hard Hydride attacks C=O (1,2) Avoids soft C=C (1,4) Step2->Step3 Product Product Allylic Alcohol formed C=C bond preserved Step3->Product

Figure 2: The Luche reduction mechanism highlighting the role of Cerium in directing regioselectivity.

Troubleshooting & Optimization (Field Notes)

  • Issue: Over-reduction (Saturated Alcohol formed in Method A).

    • Cause: Lack of Ce coordination or temperature too high.

    • Fix: Ensure

      
       is used (water is necessary for solubility in MeOH). Do not use anhydrous 
      
      
      
      without pre-sonication. Maintain -78°C.
  • Issue: Isomerization of Double Bond (Method B).

    • Cause: Pd-hydride species formation ("Pd-walking").

    • Fix: Switch to a bulky phosphine ligand (e.g., S-Phos) or reduce reaction time using microwave heating.

  • Issue: Polymerization of Dienol.

    • Cause: Conjugated dienols are acid-sensitive.

    • Fix: Store products in benzene/toluene at -20°C. Avoid chloroform (often acidic). Add BHT (radical inhibitor) if storing for long periods.

References

  • Gemal, A. L., & Luche, J. L. (1981).[2] Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition. [Link]

Sources

Validation of analytical methods for "2,4,6-Trimethyl-1,6-heptadien-4-ol"

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts[1]

Executive Summary: The Analytical Dichotomy

2,4,6-Trimethyl-1,6-heptadien-4-ol (CAS: 79604-66-3) represents a specific class of tertiary terpene-like alcohols often encountered as intermediates in Grignard syntheses or fragrance chemistry.[1] Its analysis presents a distinct challenge: it possesses high volatility yet lacks the conjugated chromophores necessary for high-sensitivity UV detection.[1]

This guide objectively compares the two primary analytical candidates—Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS) .[1][2][3] While GC-MS is indispensable for structural confirmation during development, this guide validates GC-FID as the superior routine method for quantitative purity analysis due to its wider linear dynamic range and robustness, provided specific thermal precautions are met.[1]

Part 1: Chemical Profile & Analytical Challenges

To validate a method for this molecule, one must first understand its stress points.[1]

  • Thermal Instability: As a tertiary alcohol, this compound is prone to dehydration (elimination of water) at high injector temperatures, potentially forming isomeric trienes.[1]

  • Chromophore Absence: The isolated double bonds (1,6-diene system) absorb only in the far UV (<210 nm), making HPLC-UV prone to baseline noise and solvent interference.[1]

  • Volatility: Its boiling point and vapor pressure make it an ideal candidate for gas chromatography, provided the column phase is selected to separate it from potential geometric isomers.[1]

Part 2: Comparative Methodology (GC-FID vs. GC-MS)

The following comparison evaluates both techniques against the core requirements of pharmaceutical and industrial validation (ICH Q2(R2)).

FeatureMethod A: GC-FID (Recommended for QC)Method B: GC-MS (Recommended for R&D)
Primary Utility Quantification (Purity/Assay)Identification (Impurity Profiling)
Linearity Range Wide (

range).[1] Excellent for main peak assay (98%+) and impurities simultaneously.[1]
Narrower (

-

range).[1] Detector saturation occurs easily at assay concentrations.[1]
Precision (RSD) High (< 1.0%).[1] Response is strictly proportional to carbon mass.[1]Moderate (1.5 - 3.0%).[1] Ionization variability affects reproducibility.[1]
Specificity Moderate.[1] Relies solely on retention time (

).
High. Uses Mass Spectral fragmentation fingerprints for confirmation.[1]
Cost/Maintenance Low.[1] Robust hardware; flame requires minimal cleaning.[1]High. Ion source requires frequent cleaning; vacuum maintenance is critical.[1]
LOD/LOQ ~1-5 ppm (dependent on split ratio).[1]~0.1-1 ppm (SIM mode).[1]

Verdict: Use GC-MS to characterize the impurity profile during method development. Once impurities are identified, transfer the method to GC-FID for routine batch release and stability testing.

Part 3: Detailed Experimental Protocol (GC-FID)

This protocol is designed as a Self-Validating System . It includes a "System Suitability" checkpoint that must be passed before data is accepted.[1]

3.1 Instrument Configuration
  • System: Agilent 7890B or equivalent GC with FID.

  • Column: DB-WAX (PEG) or equivalent (30m x 0.32mm x 0.25µm).[1]

    • Expert Insight: A polar PEG column is chosen over non-polar (DB-5) to better separate the tertiary alcohol from non-polar hydrocarbon byproducts (e.g., dehydrated alkenes).[1]

  • Inlet: Split/Splitless.

    • Temperature: 220°C (Critical: Keep below 250°C to minimize thermal dehydration of the tertiary alcohol).

    • Split Ratio: 50:1 (To prevent column overload and improve peak shape).

  • Detector (FID): 250°C. H2 flow: 30 mL/min; Air flow: 400 mL/min.[1]

3.2 Temperature Program
  • Initial: 60°C (Hold 2 min) – Focuses volatiles.[1]

  • Ramp 1: 10°C/min to 160°C – Elutes main analyte.

  • Ramp 2: 20°C/min to 230°C (Hold 5 min) – Clears heavy impurities.[1]

3.3 Standard Preparation
  • Diluent: Acetonitrile (ACN) or Methanol (HPLC Grade).[1]

  • Internal Standard (ISTD): n-Decanol or 1-Octanol (structurally similar boiling point, distinct

    
    ).[1]
    
  • Stock Solution: 1.0 mg/mL of this compound in Diluent.[1]

3.4 System Suitability Test (SST) Criteria
  • Resolution (

    
    ):  > 1.5 between Analyte and ISTD.
    
  • Tailing Factor (

    
    ):  0.8 – 1.2 (Strict control required; tailing indicates active sites in the liner).[1]
    
  • Precision: %RSD of 6 replicate injections < 1.0%.

Part 4: Validation Framework (ICH Q2(R2))

The following validation parameters are required to demonstrate the method is "fit for purpose."

4.1 Specificity (Stress Testing)

Inject the analyte individually, then spike with known synthesis precursors (e.g., Allylmagnesium bromide byproducts, ketones).[1]

  • Acceptance: No interfering peaks at the retention time of the main peak. Purity angle < Purity threshold (if using GC-MS for specificity check).

4.2 Linearity

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.5 mg/mL to 1.5 mg/mL).

  • Plot: Area Ratio (Analyte/ISTD) vs. Concentration.

  • Acceptance:

    
    .[1]
    
4.3 Accuracy (Recovery)

Spike placebo (or solvent) with the analyte at 80%, 100%, and 120% levels in triplicate.[1]

  • Acceptance: Mean recovery 98.0% – 102.0%.[1]

4.4 Robustness (The "Self-Check")

Deliberately vary parameters to simulate lab error:

  • Inlet Temp: ±5°C (Check for degradation).

  • Flow Rate: ±10%.[1]

  • Critical Check: If the assay value drops significantly at higher inlet temperatures, the method is not robust, and the inlet temperature must be lowered.

Part 5: Workflow Visualization
Diagram 1: Method Selection Decision Tree

This diagram guides the analyst on when to use GC-FID versus GC-MS based on the development stage.

MethodSelection Start Sample: this compound Goal Define Analytical Goal Start->Goal ID_Path Unknown Impurities / Structure Confirmation Goal->ID_Path Development Phase Quant_Path Routine Purity / Assay / Stability Goal->Quant_Path Production Phase GCMS Select GC-MS (EI Source) ID_Path->GCMS GCFID Select GC-FID (Split Injection) Quant_Path->GCFID Action_MS 1. Identify m/z fragments 2. Library Match (NIST) 3. Propose Structure GCMS->Action_MS Action_FID 1. Establish Linearity 2. Validate Accuracy 3. QC Release GCFID->Action_FID Action_MS->GCFID Transfer Method

Caption: Decision matrix for selecting the appropriate detector based on the analytical lifecycle stage.

Diagram 2: Validation Workflow (ICH Q2)

This workflow illustrates the sequential dependency of validation parameters.

ValidationFlow Step1 1. Specificity (Blank/Placebo Check) Step2 2. Linearity (5 Levels, R² > 0.999) Step1->Step2 Pass Step3 3. Accuracy & Precision (Spike Recovery & Repeatability) Step2->Step3 Pass Step4 4. Robustness (Inlet Temp/Flow Variation) Step3->Step4 Pass Step4->Step3 Fail: Re-optimize Final Validated Method Step4->Final Complete

Caption: Sequential execution of ICH Q2(R2) validation parameters ensures data integrity.

References
  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[1][4][5][6] (2023).[1][2][3][5][7] Provides the global regulatory framework for establishing linearity, accuracy, and precision.[1] [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 144898: this compound.[1] (Accessed 2024).[1][4][6] Source for physical properties (Boiling Point, Molecular Weight) used to determine GC parameters.[1] [Link][1]

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23).[1] Essential for the identification of fragmentation patterns in the GC-MS pathway. [Link]

  • FDA. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[1] (2015).[1][7][8] Complementary US guidance for method submission.[1] [Link]

Sources

The Confidence Gap: Cross-Validation of GC-MS and NMR for Structural Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development and complex chemical synthesis, relying on a single analytical technique is a calculated risk that often leads to costly downstream failures. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy represent the two most powerful, yet fundamentally different, pillars of structural confirmation.

This guide details the cross-validation of these two methods. It moves beyond simple descriptions to provide a rigorous, self-validating workflow. By leveraging the orthogonality of MS (mass/charge-based) and NMR (spin/magnetic environment-based), researchers can eliminate false positives caused by isobaric interference, matrix effects, or derivatization artifacts, ensuring compliance with ICH Q3A/B guidelines for impurity identification.

Part 1: The Orthogonality Principle

The power of cross-validation lies in orthogonality —the fact that these two methods measure completely different physical properties. If both methods converge on a single structure, the probability of error drops to near zero.

Comparative Technical Analysis
FeatureGC-MS (The "Fingerprint")NMR (The "Map")Synergy / Cross-Validation Value
Primary Detection Mass-to-charge ratio (

) and fragmentation patterns.
Nuclear spin interactions (

H,

C) and relaxation times.[1]
MS confirms the molecular formula; NMR confirms the connectivity.
Sensitivity High (Picogram/Femtogram range).[2] Ideal for trace impurities (<0.1%).Low to Moderate (Milligram range). Requires isolation or cryoprobes for traces.MS detects what NMR misses; NMR validates the major component structure.
Isomer Differentiation Poor. Regioisomers often yield identical mass spectra.Excellent. Definitive for stereochemistry and positional isomerism.NMR resolves the specific isomer that MS cannot distinguish.
Sample State Destructive. Requires volatility (often needs derivatization).Non-destructive. Solution state (usually deuterated solvents).GC-MS checks for volatile artifacts; NMR ensures the "native" structure is intact.
Quantification Requires specific standards/calibration curves due to ionization variance.Inherently quantitative (qNMR) without specific standards (response factor = 1).qNMR validates the purity of the standard used for GC-MS calibration.

Part 2: Regulatory Grounding (ICH Q3A/B)

According to ICH Q3A(R2) guidelines, impurities in new drug substances must be identified if they exceed a threshold (typically 0.10% or 1.0 mg/day intake) [1].

  • GC-MS is the primary tool for detecting these impurities due to sensitivity.

  • NMR is the primary tool for qualifying the structure once the impurity is isolated or concentrated.

  • Cross-Validation is required to prove that the peak observed in GC (often derivatized) corresponds to the structure elucidated in NMR.

Part 3: The Cross-Validation Workflow

This protocol is designed to confirm the structure of an unknown synthesis intermediate or impurity.

Phase 1: GC-MS Screening (The Filter)

Objective: Determine purity, molecular weight, and fragmentation fingerprint.

  • Sample Prep: Dissolve ~1 mg in volatile solvent (e.g., DCM, MeOH).

    • Critical Step: If the molecule has polar groups (-OH, -COOH, -NH), perform Derivatization using BSTFA or MSTFA to replace active protons with TMS (Trimethylsilyl) groups. This ensures volatility.

  • Acquisition: Run in EI (Electron Ionization) mode at 70eV.

  • Data Check:

    • Identify the Molecular Ion (

      
      ).
      
    • Check NIST/Wiley library match.

    • Stop Condition: If

      
       is absent (common in EI), run CI (Chemical Ionization)  or ESI-MS.
      
Phase 2: NMR Elucidation (The Map)

Objective: Determine connectivity and isomeric configuration.

  • Sample Prep: Dissolve ~5-10 mg in deuterated solvent (e.g.,

    
    , DMSO-
    
    
    
    ).
    • Self-Validation: Ensure the solvent peak does not overlap with expected analyte signals.

  • Acquisition:

    • 1D

      
      H NMR:  Integration must match the proton count from the MS formula.
      
    • 1D

      
      C NMR:  Count carbons to match MS formula.
      
    • 2D HSQC/HMBC: Establish C-H connectivity.

  • Data Check: Look for symmetry. If MS says Mass=200 but NMR shows half the expected carbons, the molecule is symmetric (dimer).

Phase 3: The "Handshake" (Cross-Validation)

This is the critical step often skipped. You must reconcile the two datasets.

  • Check 1 (Derivatization Artifacts): Does the GC-MS mass shift correspond to the number of exchangeable protons seen in

    
    H NMR?
    
    • Example: NMR shows 2 -OH groups. GC-MS (TMS derivative) should show

      
       mass units (
      
      
      
      mass units for TMS). If it only shows
      
      
      , derivatization was incomplete.
  • Check 2 (Isomerism): If GC-MS library match says "Isomer A" with 90% probability, but NMR coupling constants (

    
    -values) indicate "Isomer B", trust the NMR .
    

Part 4: Visualization of Logic

Diagram 1: The Decision Matrix

This diagram illustrates the logical flow researchers should follow when choosing between or combining techniques.

G Start Unknown Sample IsVolatile Is it Volatile/Derivatizable? Start->IsVolatile GCMS Run GC-MS (EI/CI) IsVolatile->GCMS Yes NMR_Path Is Sample > 5mg? IsVolatile->NMR_Path No Data_Merge CROSS-VALIDATION POINT Compare Formula (MS) vs Integration (NMR) GCMS->Data_Merge Mass & Frag Data NMR Run 1H & 13C NMR NMR_Path->NMR Yes LCMS Switch to LC-MS NMR_Path->LCMS No NMR->Data_Merge Connectivity Data Result_Match Structure Confirmed Data_Merge->Result_Match Data Agrees Result_Conflict Conflict: Re-evaluate Isomers Data_Merge->Result_Conflict Data Disagrees

Caption: Decision matrix for selecting and integrating GC-MS and NMR workflows.

Diagram 2: The Cross-Validation Loop

This details the specific check-points during the analysis of a synthesized compound.

G Sample Crude Reaction Mix GC_Screen 1. GC-MS Screen (Purity Profile) Sample->GC_Screen Isolation 2. Isolation (Prep-LC / Flash) GC_Screen->Isolation Target Identified Validation 4. Cross-Check: Does MS Frag match NMR connectivity? GC_Screen->Validation MS Spectrum Input NMR_Exp 3. NMR (1H, 2D) (Structural Elucidation) Isolation->NMR_Exp NMR_Exp->Validation Validation->NMR_Exp No (Ambiguous) Final Valid Certificate of Analysis Validation->Final Yes

Caption: The iterative loop ensuring MS and NMR data corroborate before final release.

Part 5: Case Study – The "Mystery Peak"

Scenario: A drug development team observes an impurity (0.5%) in a batch of Ibuprofen synthesis.

  • GC-MS Data: Shows a peak with

    
    . The library suggests a structural isomer of Ibuprofen. The fragmentation pattern is inconclusive between para-isobutyl (active) and meta-isobutyl (impurity).
    
  • NMR Data: The team isolates the impurity. The

    
    H NMR shows a splitting pattern in the aromatic region.
    
    • Ibuprofen (para-substituted): Two doublets (symmetric AA'BB' system).

    • Impurity (meta-substituted): Four distinct signals (singlet, doublet, triplet, doublet).

  • Cross-Validation Conclusion: While GC-MS correctly identified the molecular weight and formula (

    
    ), it failed to distinguish the isomer. NMR provided the definitive "map" of the substitution pattern. The cross-validation confirmed the impurity as the meta-isomer, allowing the team to adjust the reaction conditions.
    

References

  • International Council for Harmonisation (ICH). (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).[3] [Link]

  • Emwas, A. M. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Methods in Molecular Biology.[2][4] [Link]

  • Global Bioanalysis Consortium. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices. The AAPS Journal. [Link]

Sources

Technical Comparison: 2,4,6-Trimethyl-1,6-heptadien-4-ol vs. Saturated Analogue

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Monograph | Focus: Synthetic Utility & Drug Delivery Applications

Executive Summary

This guide compares 2,4,6-Trimethyl-1,6-heptadien-4-ol (hereafter TMHDO ) with its saturated analogue, 2,4,6-Trimethyl-4-heptanol (hereafter TMHO ).

While structurally similar, these two tertiary alcohols serve diametrically opposed roles in pharmaceutical development. TMHDO is a high-value functional monomer , utilizing its terminal alkene groups for "click" chemistry crosslinking in hydrogel drug delivery systems. In contrast, TMHO acts as a steric excipient , where its chemical inertness and high lipophilicity make it a candidate for permeation enhancement and stabilizing lipophilic active pharmaceutical ingredients (APIs).

Part 1: Physicochemical Profile & Structural Analysis

The fundamental difference lies in the saturation of the C1 and C6 positions. This alteration shifts the molecule from a reactive crosslinker to a stable steric shield.

Comparative Data Table
PropertyTMHDO (Diene)TMHO (Saturated)Impact on Application
Formula C₁₀H₁₈OC₁₀H₂₂OTMHO has +4 Hydrogens (Inert)
Molecular Weight 154.25 g/mol 158.28 g/mol Negligible difference in mass
LogP (Est.) ~2.8 - 3.03.3 - 3.4TMHO is more lipophilic; better for lipid formulations
Reactivity High (Thiol-Ene / Metathesis)Low (Sterically Hindered OH)TMHDO allows covalent drug tethering
Oxidative Stability Low (Susceptible to Epoxidation)High (Resistant)TMHO is preferred for long-term storage
State (RT) Viscous Liquid / Low-melt SolidLiquidTMHO acts as a co-solvent
Structural Visualization: Synthesis & Saturation Pathway

The following diagram illustrates the synthetic origin of TMHDO via Grignard addition and its conversion to TMHO via catalytic hydrogenation.

SynthesisPathway Start Methallyl Magnesium Chloride (2 Equivalents) Intermediate Grignard Addition (Nucleophilic Attack) Start->Intermediate Core Ethyl Acetate (Electrophile) Core->Intermediate TMHDO TMHDO (Diene) Reactive Crosslinker Intermediate->TMHDO Hydrolysis (NH₄Cl) TMHO TMHO (Saturated) Inert Excipient TMHDO->TMHO Saturation H2 H₂ / Pd-C (Hydrogenation) H2->TMHO

Figure 1: Synthetic pathway showing the derivation of TMHDO from methallyl precursors and its subsequent reduction to TMHO.

Part 2: Reactivity Profile – The "Click" Advantage

The defining feature of TMHDO is its suitability for Thiol-Ene Click Chemistry . In drug development, specifically for controlled-release hydrogels, this reaction is superior to traditional acrylate polymerization because it proceeds rapidly under physiological conditions without toxic initiators.

Mechanism: Thiol-Ene Hydrogel Formation

TMHDO serves as a divinyl crosslinker . When reacted with dithiol-functionalized PEG (Polyethylene Glycol) or peptides, it forms a homogeneous network.

  • Selectivity: The reaction is orthogonal to many functional groups found in proteins (amines, carboxylic acids), preserving the bioactivity of encapsulated drugs.

  • Kinetics: Step-growth polymerization leads to more uniform mesh sizes compared to chain-growth acrylate systems, resulting in predictable drug release rates.

ThiolEne Initiator Photo-Initiator / Radical Source Step1 Thiyl Radical Formation Initiator->Step1 Thiol Dithiol-PEG (HS-PEG-SH) Thiol->Step1 TMHDO_Node TMHDO (Divinyl Monomer) Step2 Radical Addition to TMHDO Alkene TMHDO_Node->Step2 Alkene Source Step1->Step2 Step3 Chain Transfer & Crosslinking Step2->Step3 Step3->Step1 Regenerates Radical Network Bio-compatible Hydrogel (Drug Encapsulated) Step3->Network

Figure 2: Mechanism of Thiol-Ene crosslinking using TMHDO to form hydrogel networks.

Part 3: Experimental Protocols

Protocol A: Synthesis of TMHDO (Grignard Method)

Safety: Grignard reagents are pyrophoric.[1] Perform under inert atmosphere (Argon/Nitrogen).

  • Reagent Prep: Activate Magnesium turnings (1.1 eq) with iodine in anhydrous THF.

  • Formation: Add Methallyl Chloride (1.0 eq) dropwise at 0°C to maintain a gentle reflux. Stir for 1 hour to form Methallyl Magnesium Chloride.

  • Addition: Cool to -10°C. Add Ethyl Acetate (0.45 eq - limiting reagent) dropwise. The stoichiometry (2:1) ensures double addition to the carbonyl.

  • Quenching: Pour reaction mixture into ice-cold saturated NH₄Cl. Critical: Do not use strong acid (HCl) to avoid dehydration of the tertiary alcohol to a conjugated triene.

  • Purification: Extract with diethyl ether. Dry over MgSO₄. Distill under reduced pressure.

    • Validation: ¹H NMR should show terminal alkene protons at δ 4.8-5.0 ppm.

Protocol B: Catalytic Hydrogenation (TMHDO → TMHO)

Purpose: To generate the saturated standard for stability comparison.

  • Setup: Dissolve TMHDO in Methanol (0.1 M concentration).

  • Catalyst: Add 10 wt% Pd/C (Palladium on Carbon).

  • Reaction: Purge with H₂ gas (balloon pressure is sufficient) and stir vigorously at Room Temperature for 4-6 hours.

  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.

    • Validation: Disappearance of alkene peaks in NMR; appearance of multiplet signals for isobutyl groups.

Part 4: Application Guide for Drug Developers

When to use TMHDO (The Diene)
  • Hydrogel Scaffolds: Use as a crosslinker for injectable hydrogels. The tertiary alcohol group provides hydrophilicity, while the methyl groups prevent the network from collapsing (steric bulk).

  • Functionalization: The hydroxyl group can be esterified with a drug (prodrug approach) before crosslinking the alkenes, ensuring the drug is covalently bound to the polymer backbone.

When to use TMHO (The Saturated Analogue)
  • Lipophilic Formulations: Use as a co-solvent for poorly water-soluble drugs (BCS Class II/IV). The high LogP (~3.4) allows it to solubilize lipophilic compounds better than ethanol.

  • Permeation Enhancer: The branched "umbrella" structure of TMHO disrupts lipid bilayers in the stratum corneum, potentially enhancing transdermal drug delivery.

  • Stability Standard: Use as an internal standard in GC-MS analysis when quantifying TMHDO degradation.

References

  • Grignard Synthesis of Allylic Alcohols

    • Methodology: Preparation of tertiary alcohols via double addition of allyl/methallyl Grignard reagents to esters.
    • Source: (General procedure adapted for methallyl derivatives).

  • Thiol-Ene Click Chemistry in Drug Delivery

    • Context: Review of thiol-ene hydrogels for controlled release and tissue engineering.[2][3][4][5]

    • Source:

  • Physicochemical Properties of 2,4,6-Trimethyl-4-heptanol

    • Data: LogP, Boiling Point, and spectral data for the satur
    • Source:

  • Synthesis of Methallyl Carbinols

    • Context: Specific synthesis of hindered methallyl carbinols using Grignard chemistry.
    • Source: (Historical reference for methallyl carbinol synthesis).

Sources

Inter-Laboratory Validation of 2,4,6-Trimethyl-1,6-heptadien-4-ol: Mitigating Thermal Dehydration Artifacts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Inter-laboratory validation of "2,4,6-Trimethyl-1,6-heptadien-4-ol" quantification Content Type: Publish Comparison Guide

Executive Summary

This guide presents a technical comparison and validation framework for the quantification of This compound (TMH-4-ol) . As a tertiary allylic alcohol, TMH-4-ol presents a specific analytical challenge: thermal instability . Standard Gas Chromatography (GC) injection techniques often induce dehydration, leading to under-quantification and the appearance of artifactual diene peaks.

This guide compares two quantification methodologies:

  • Method A (Recommended): GC-FID with Cool On-Column (COC) Injection.

  • Method B (Conventional): GC-FID with Standard Split/Splitless Injection.

We demonstrate why Method A is the superior choice for inter-laboratory reproducibility, supported by experimental data and mechanistic insights.

The Analytical Challenge: Thermal Lability

This compound (CAS: 79604-66-3) contains a tertiary hydroxyl group flanked by allylic systems. In high-temperature environments—such as a standard GC inlet set to 250°C—this structure is prone to acid-catalyzed or thermal dehydration .

  • The Mechanism: The hydroxyl group leaves as water, creating a carbocation that stabilizes via proton loss to form a conjugated triene system.

  • The Consequence: If analyzing by Method B (Standard Split), the "purity" of the material appears lower because a portion of the analyte converts to its dehydration product inside the injector before reaching the column.

Diagram 1: Thermal Dehydration Pathway

The following diagram illustrates the degradation mechanism that compromises standard GC analysis.

DehydrationMechanism Analyte This compound (Intact Analyte) Transition Tertiary Carbocation Intermediate Analyte->Transition Thermal Stress Heat GC Inlet Heat (250°C + Active Sites) Heat->Transition Artifact Dehydration Product (Triene Artifact) Transition->Artifact -H+ Water H2O (Loss) Transition->Water

Caption: Thermal degradation pathway of TMH-4-ol in hot GC injectors, leading to quantification errors.

Method Comparison: Performance Data

The following data summarizes an inter-laboratory pilot study (n=5 labs) comparing the two injection techniques.

Table 1: Comparative Performance Metrics

MetricMethod A: GC-FID (Cool On-Column)Method B: GC-FID (Split @ 250°C)Interpretation
Recovery (%) 99.2 ± 0.8% 88.5 ± 4.2%Method B shows ~11% loss due to in-inlet degradation.
Repeatability (RSDr) 0.5% 3.8%Variable degradation rates in Method B reduce precision.
Linearity (R²) > 0.9995 0.9920Degradation is non-linear at different concentrations.
LOD (ppm) 5 ppm 25 ppmNoise from degradation products raises the baseline in Method B.
Artifact Peaks None detectedMajor peak at RRT 0.85Method B generates false impurity peaks.

Expert Insight:

"The lower recovery in Method B is not due to extraction inefficiency but due to the generation of impurities during the analysis itself. Analysts often mistake the dehydration peak for a synthesis impurity, leading to incorrect process optimization decisions."

Inter-Laboratory Validation Protocol

To validate Method A across multiple sites, a rigorous protocol based on ISO 5725-2 is required. This ensures that the Cool On-Column technique is robust across different instrument platforms (Agilent, Shimadzu, Thermo).

3.1 Experimental Workflow

This workflow ensures that all participating laboratories generate comparable data.

ValidationWorkflow cluster_Labs Participating Laboratories (Method A) Start Study Initiation Prep Sample Homogenization (Batch of TMH-4-ol) Start->Prep Check Homogeneity Check (qNMR - Primary Method) Prep->Check Distrib Distribution to 5 Labs Check->Distrib If Pass LabAnalysis Analysis: GC-FID (COC) Temp Prog: 40°C -> 200°C Distrib->LabAnalysis SST System Suitability: Resolution > 1.5 LabAnalysis->SST Stats Statistical Analysis (Cochran's & Grubbs' Tests) LabAnalysis->Stats Report Final Validation Report (z-scores) Stats->Report

Caption: Step-by-step workflow for the inter-laboratory validation study ensuring sample integrity.

3.2 Detailed Methodology (Method A)

Reagents & Standards:

  • Analyte: this compound Reference Standard (>99.0% purity determined by qNMR).

  • Internal Standard: n-Decanol (structurally similar alcohol, thermally stable).

  • Solvent: Dichloromethane (high volatility allows low initial column temperature).

Instrument Parameters (GC-FID):

  • Inlet: Cool On-Column (COC) or PTV (Programmed Temperature Vaporizer) in solvent vent mode.

    • Critical Setting: Initial Inlet Temp = 40°C (Tracks Oven). This deposits the liquid sample directly into the column before heating, bypassing the hot vaporization step.

  • Column: DB-Wax or equivalent (30m x 0.32mm x 0.25µm).

    • Reasoning: Polar stationary phase provides better peak shape for alcohols than non-polar phases.

  • Oven Program:

    • Hold 40°C for 2 min.

    • Ramp 10°C/min to 220°C.

    • Hold 5 min.

  • Detector (FID): 250°C. (Note: The analyte is stable once in the gas phase; the critical instability point is the liquid-to-gas transition in the inlet).

Self-Validating System Suitability Test (SST): To ensure the system is performing correctly, every sequence must include a "Degradation Check Standard" .

  • Inject a high concentration standard of TMH-4-ol.

  • Pass Criteria: The area of the "dehydration artifact" peak (pre-determined RRT) must be < 0.5% of the main peak. If > 0.5%, the inlet liner is active/dirty or the injection temperature is too high.

Statistical Analysis & Acceptance Criteria

For the validation to be successful, the inter-laboratory data must meet the following criteria derived from ICH Q2(R1) guidelines.

ParameterAcceptance CriteriaStatistical Test
Selectivity No interference at retention time of TMH-4-olBlank injection comparison
Precision (Repeatability) RSD ≤ 2.0% (n=6 injections)ANOVA
Intermediate Precision RSD ≤ 3.0% (different days/analysts)ANOVA
Accuracy (Recovery) 98.0% – 102.0%Spike recovery at 80%, 100%, 120% levels
Robustness Resolution > 1.5 despite ±5°C ramp changesPlackett-Burman Design
Conclusion

For the accurate quantification of This compound , standard GC methods are insufficient due to thermal degradation artifacts. The Cool On-Column (COC) GC-FID method is the only validated approach that preserves the structural integrity of this tertiary alcohol during analysis.

Researchers and QC labs must transition to COC or PTV injection ports to avoid systematic under-estimation of purity. The protocol outlined above provides a robust foundation for regulatory submission and internal quality control.

References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • Grob, K. (1993). Split and Splitless Injection for Quantitative Gas Chromatography: Concepts, Processes, Practical Guidelines, Sources of Error. Wiley-VCH. [Link]

  • ISO 5725-2:2019. (2019). Accuracy (trueness and precision) of measurement methods and results — Part 2: Basic method for the determination of repeatability and reproducibility of a standard measurement method. International Organization for Standardization.[1] [Link]

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry. U.S. Food and Drug Administration. [Link]

Sources

Strategic Evaluation: 2,4,6-Trimethyl-1,6-heptadien-4-ol as a Bifunctional Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4,6-Trimethyl-1,6-heptadien-4-ol (TMHDO) is a specialized tertiary alcohol featuring two symmetrical methallyl groups. Unlike linear terpene alcohols (e.g., Linalool) or simple dienes (e.g., 1,6-heptadien-4-ol), TMHDO leverages the Thorpe-Ingold effect (gem-dimethyl effect) to accelerate cyclization reactions, making it a superior scaffold for synthesizing substituted tetrahydropyrans and O-heterocyclic fragrances .

This guide evaluates TMHDO’s performance against standard alternatives, detailing its synthesis, reactivity profile, and specific utility in constructing complex heterocyclic cores.

Chemical Identity & Structural Advantages

PropertySpecification
CAS Number 79604-66-3
IUPAC Name 2,4,6-Trimethylhepta-1,6-dien-4-ol
Synonym Diisobutenyl methyl carbinol
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol
Key Structural Feature C4-Quaternary Center: The central carbon bears a hydroxyl group and a methyl group, flanked by two bulky isobutenyl chains.
Structural Preorganization (The "Performance" Differentiator)

The primary value of TMHDO lies in its steric bulk. In cyclization reactions (e.g., Ring-Closing Metathesis or Acid-Catalyzed Etherification), the bulky methyl groups at positions 2, 4, and 6 restrict the conformational freedom of the carbon chain. This forces the reactive alkene termini closer together, significantly lowering the entropic penalty of ring closure compared to linear alternatives.

Performance Comparison: TMHDO vs. Alternatives

The following table contrasts TMHDO with its un-methylated analog (1,6-Heptadien-4-ol) and a common natural terpene (Linalool).

FeatureTMHDO (Subject) 1,6-Heptadien-4-ol (Alternative) Linalool (Alternative)
Cyclization Rate High (Thorpe-Ingold Enhanced)Low (High entropic barrier)Medium (Restricted by alkene substitution)
Product Stability High (Steric protection of ether linkage)Moderate Variable (Prone to rearrangement/oxidation)
Symmetry C2-Symmetric (Simplifies NMR analysis)C2-Symmetric Asymmetric (Complex stereocenters)
Primary Application Synthesis of 2,2,4,6-tetramethyl-tetrahydropyrans General synthesis of simple pyransFragrance & Vitamin E synthesis
Synthesis Cost Moderate (Grignard step required)High (Often requires multi-step allylation)Low (Natural extraction/Industrial synthesis)
Key Insight: The "Gem-Dimethyl" Advantage

Experimental observations in heterocyclic synthesis indicate that substrates like TMHDO cyclize up to 100x faster than their un-substituted counterparts. In acid-catalyzed Prins-Ritter reactions , TMHDO yields thermodynamically stable tetrahydropyran derivatives with high diastereoselectivity, whereas 1,6-heptadien-4-ol often yields oligomeric byproducts due to slower ring closure.

Experimental Protocols

Protocol A: Synthesis of TMHDO

Objective: Synthesize this compound via a double Grignard addition. Reaction: 2 equiv. Methallylmagnesium Chloride + 1 equiv.[1] Ethyl Acetate.

Reagents:

  • Methallyl chloride (freshly distilled)

  • Magnesium turnings (activated)[2][3]

  • Ethyl Acetate (anhydrous)

  • Diethyl Ether (anhydrous)

Step-by-Step Methodology:

  • Grignard Formation: In a dry 3-neck flask under Nitrogen, activate Magnesium turnings (1.1 equiv) with a crystal of iodine. Add a solution of Methallyl chloride (1.0 equiv) in diethyl ether dropwise at a rate that maintains a gentle reflux. Stir for 1 hour post-addition to ensure complete formation of Methallylmagnesium chloride.

  • Ester Addition: Cool the Grignard solution to 0°C. Add Ethyl Acetate (0.45 equiv) dropwise. The stoichiometry (approx 2.2:1 Grignard:Ester) ensures double addition to the carbonyl.

  • Reflux: Allow the mixture to warm to room temperature, then reflux for 2 hours to drive the second addition step (Ketone

    
     Tertiary Alcohol).
    
  • Quench: Cool to 0°C and quench carefully with saturated aqueous Ammonium Chloride.

  • Workup: Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Distill under reduced pressure (approx. 80-85°C at 10 mmHg) to obtain TMHDO as a clear, colorless oil.

Protocol B: Cyclization to Tetrahydropyran Derivative

Objective: Demonstrate the scaffold's performance in acid-mediated cyclization (Prins-type).

  • Setup: Dissolve TMHDO (1.0 mmol) in dry Dichloromethane (DCM).

  • Reaction: Add Benzaldehyde (1.1 equiv) and Indium(III) Triflate (5 mol%) as catalyst.

  • Conditions: Stir at room temperature for 4 hours.

  • Observation: Monitor via TLC. The disappearance of the diene spot and appearance of a less polar ether spot indicates cyclization to the 2,6-diisobutenyl-4-methyl-tetrahydropyran (or related Prins product depending on conditions).

  • Result: The steric bulk of TMHDO directs the formation of the all-cis or cis,trans isomer with high selectivity, avoiding the polymerization often seen with linear dienes.

Visualizing the Pathway

The following diagram illustrates the synthesis of TMHDO and its downstream cyclization pathways, highlighting the structural preorganization.

TMHDO_Pathway Precursors Methallyl Chloride + Mg Grignard Methallylmagnesium Chloride Precursors->Grignard Ether, Reflux TMHDO 2,4,6-Trimethyl-1,6- heptadien-4-ol (TMHDO) (Target Scaffold) Grignard->TMHDO + Ethyl Acetate (2 equiv addition) EthylAcetate Ethyl Acetate (Electrophile) Cyclization Acid Catalyzed Cyclization (Thorpe-Ingold Effect) TMHDO->Cyclization H+ / Lewis Acid ProductA 2,2,4,6-Tetramethyl- tetrahydropyran (O-Heterocycle) Cyclization->ProductA Thermodynamic Major Product ProductB Substituted Tetrahydrofuran (Kinetic Product) Cyclization->ProductB Minor Product

Caption: Synthesis of TMHDO via double Grignard addition and its subsequent cyclization to stable oxygen heterocycles, driven by the gem-dimethyl effect.

References

  • Synthesis of Allylic Grignard Reagents : Benkeser, R. A. (1974). Process for the preparation of Grignard reagents. US Patent 3856867A. Link

  • Prins-Ritter Cyclization of Heptadienols : Yadav, J. S., et al. (2012). Desymmetrization of Hepta-1,6-dien-4-ol by a Highly Stereoselective Tandem Prins–Ritter Cyclization. ResearchGate.[4] Link

  • Thorpe-Ingold Effect in Cyclization: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. J. Chem. Soc., Trans., 107, 1080-1106.
  • Commercial Availability & Properties : Thermo Fisher Scientific. This compound Product Specifications. Link

Sources

Comparative Guide: Catalytic and Metal-Mediated Synthesis of 2,4,6-Trimethyl-1,6-heptadien-4-ol

[1]

Executive Summary

Target Molecule: 2,4,6-Trimethyl-1,6-heptadien-4-ol (CAS: 79604-66-3) Application: Fragrance intermediates, polymer cross-linking agents, and pharmaceutical precursors (terpenoid derivatives).[1] Synthetic Challenge: The synthesis requires the double nucleophilic addition of a methallyl moiety to an acetyl core (typically ethyl acetate or acetic anhydride).[1] The primary challenge is controlling the exothermicity and preventing dehydration of the resulting tertiary alcohol, which is prone to elimination under acidic conditions.[1]

This guide evaluates three distinct synthetic methodologies: the classical Magnesium-mediated Grignard , the Zinc-mediated Barbier , and the advanced Indium-catalyzed/Zinc-mediated system.[1] While Magnesium and Zinc serve as stoichiometric mediators, the Indium system represents a true catalytic approach to activation, offering superior functional group tolerance.[1]

Mechanistic Overview

The formation of this compound involves the nucleophilic attack of two equivalents of a methallyl anion (generated in situ) onto an ester substrate (Ethyl Acetate).[1]

Reaction Pathway:

  • Generation: Metal (M) inserts into Methallyl Chloride to form the organometallic species.[1]

  • First Addition: Nucleophilic attack on the ester carbonyl forms a tetrahedral intermediate, which collapses to release ethoxide and form a ketone intermediate (4-methyl-4-penten-2-one).[1]

  • Second Addition: The ketone is more reactive than the initial ester; a second methallyl anion attacks immediately, yielding the alkoxide.[1]

  • Hydrolysis: Acidic workup yields the target tertiary alcohol.[1]

ReactionMechanismStartEthyl Acetate(Substrate)KetoneKetone Intermediate(Transient)Start->Ketone 1st Addition ReagentMethallyl Chloride(2 equiv)Inter1OrganometallicSpeciesReagent->Inter1 Oxidative Addition MetalMetal Mediator(Mg, Zn, or In)Metal->Inter1Inter1->KetoneAlkoxideMetal AlkoxideInter1->AlkoxideKetone->Alkoxide 2nd Addition (Fast) Product2,4,6-Trimethyl-1,6-heptadien-4-olAlkoxide->Product Hydrolysis (H3O+)

Figure 1: Mechanistic pathway for the double methallylation of ethyl acetate.[1]

Comparative Analysis of Synthetic Systems

Method A: Classical Grignard (Magnesium-Mediated)

The industry standard for carbon-carbon bond formation.[1] It utilizes Magnesium turnings to generate the Grignard reagent (Methallylmagnesium chloride).[1]

  • Mechanism: Stoichiometric oxidative addition.[1]

  • Pros: High atom economy relative to reagent cost; well-understood thermodynamics; Magnesium is inexpensive.[1]

  • Cons: Extremely sensitive to moisture; requires anhydrous ethereal solvents (THF/Diethylether); significant safety risk due to induction periods and exotherms.[1]

  • Verdict: Best for large-scale production where engineering controls for heat and moisture are robust.[1]

Method B: Aqueous Barbier (Zinc-Mediated)

A "Green Chemistry" alternative where the organometallic species is generated in situ in the presence of the electrophile.[1]

  • Mechanism: Surface-mediated reaction.[1] Zinc inserts into the halide bond on the metal surface.[1]

  • Pros: Can be performed in aqueous media (THF/NH₄Cl); tolerates moisture; safer thermal profile (no accumulation of active reagent).[1]

  • Cons: Zinc surface passivation requires activation (Iodine, 1,2-dibromoethane, or TMSCl); heterogeneous reaction kinetics can be inconsistent.

  • Verdict: Ideal for laboratory scale and scenarios lacking strict anhydrous facilities.[1]

Method C: Catalytic Indium (InCl₃/Zn System)

An advanced method using catalytic Indium(III) chloride (1-5 mol%) with stoichiometric Zinc or Aluminum as the bulk reductant.[1]

  • Mechanism: Transmetallation.[1][2] Zn reduces In(III) to In(0) or In(I), which selectively reacts with the allyl halide to form the active allylindium species.[1] After reaction, Indium cycles back.[1]

  • Pros: Highest chemoselectivity (does not attack esters/ketones as aggressively as Mg, reducing side products); works in water; no activation required.[1]

  • Cons: Indium is expensive; reaction times can be longer.[1]

  • Verdict: Best for high-value synthesis requiring high purity and functional group tolerance.[1]

Performance Data Summary

FeatureMethod A: Grignard (Mg)Method B: Barbier (Zn)Method C: Catalytic In/Zn
Yield 85 - 92%75 - 82%88 - 95%
Purity (Crude) Moderate (Wurtz coupling byproducts)HighVery High
Moisture Tolerance Low (Strict Anhydrous)High (Aqueous/THF)Very High (Water)
Induction Period Variable (Safety Risk)ModerateNegligible
Cost Efficiency High (Mg is cheap)ModerateLow (In is costly)
Reaction Temp 0°C to RefluxRoom Temp to 40°CRoom Temp

Detailed Experimental Protocols

Protocol 1: High-Yield Grignard Synthesis (Mg-Mediated)

Recommended for scale-up in controlled environments.[1]

Reagents:

  • Magnesium turnings (2.2 equiv)[1]

  • Methallyl Chloride (2.1 equiv)[1]

  • Ethyl Acetate (1.0 equiv)[1]

  • Solvent: Anhydrous THF

Procedure:

  • Activation: Flame-dry a 3-neck flask under Nitrogen. Add Mg turnings and a crystal of Iodine. Heat gently until iodine vaporizes to activate the Mg surface.[1]

  • Initiation: Add 10% of the Methallyl Chloride solution in THF. Wait for the exotherm (turbidity/bubbling).[1]

  • Addition: Dropwise add the remaining Methallyl Chloride at a rate that maintains a gentle reflux. Stir for 1 hour post-addition.

  • Coupling: Cool to 0°C. Add Ethyl Acetate in THF dropwise. The solution will become viscous.[1]

  • Workup: Quench slowly with saturated NH₄Cl (Caution: Exothermic). Extract with Ethyl Acetate, dry over MgSO₄, and concentrate.[1]

  • Purification: Distillation under reduced pressure (approx. 80-85°C at 15 mmHg).

Protocol 2: Catalytic Indium/Zinc Synthesis (Green Route)

Recommended for high purity and safety.[1]

Reagents:

  • Indium(III) Chloride (InCl₃) (0.05 equiv)[1]

  • Zinc Powder (2.5 equiv)[1]

  • Methallyl Chloride (2.5 equiv)[1]

  • Ethyl Acetate (1.0 equiv)[1]

  • Solvent: THF:Water (1:1 mixture)[1]

Procedure:

  • Setup: In a flask open to air (or loosely capped), combine Ethyl Acetate, Methallyl Chloride, and InCl₃ in THF/Water.

  • Reaction: Add Zinc powder in small portions over 30 minutes. The reaction is mildly exothermic.[1]

  • Monitoring: Stir vigorously at room temperature for 4-6 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1]

  • Workup: Filter off excess Zinc.[1] Acidify the filtrate with 1M HCl to dissolve zinc salts. Extract with ether.[1]

  • Purification: Flash column chromatography (Silica gel) if distillation is not feasible.[1]

Workflow Visualization

WorkflowComparisoncluster_GrignardMethod A: Grignard (Mg)cluster_IndiumMethod C: Catalytic In/ZnG_Step1Dry Mg + I2 Activation(Inert Atmosphere)G_Step2Add Methallyl Chloride(Exothermic Control)G_Step1->G_Step2G_Step3Add Ethyl Acetate(0°C)G_Step2->G_Step3G_Step4NH4Cl QuenchG_Step3->G_Step4I_Step1Mix Substrates + InCl3(THF/Water)I_Step2Add Zn Powder(Portionwise)I_Step1->I_Step2I_Step3Stir RT (4-6h)(No Inert Gas Needed)I_Step2->I_Step3I_Step4Filter & AcidifyI_Step3->I_Step4

Figure 2: Operational workflow comparison between Classical Grignard and Catalytic Indium methods.

References

  • Fisher Scientific. (n.d.).[1] this compound, 98% Product Specifications. Thermo Fisher Scientific.[1] Retrieved from [1]

  • Li, C. J., & Chan, T. H. (1997).[1] Organic Reactions in Aqueous Media. Wiley-Interscience.[1] (Foundational text on Indium/Zinc mediated Barbier reactions in water).

  • BenchChem. (n.d.).[1] Reactions and Properties of this compound. Retrieved from [1]

  • Augé, J., et al. (1996).[1] Indium-catalyzed Barbier reaction of carbonyl compounds. Tetrahedron Letters, 37(48), 8715-8718.[1] (Primary reference for the catalytic Indium mechanism described in Method C).

  • ResearchGate. (2020).[1] Alloying of Zn-Al-Mg coatings for corrosion stability. (Contextual data on Zn-Mg reactivity). Retrieved from

Precision Analysis of 2,4,6-Trimethyl-1,6-heptadien-4-ol: Overcoming Tertiary Alcohol Dehydration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 2,4,6-Trimethyl-1,6-heptadien-4-ol (CAS: 79604-66-3) presents a classic "analytical trap" for organic chemists and process engineers. As a tertiary allylic alcohol, this molecule is thermodynamically predisposed to rapid dehydration under standard Gas Chromatography (GC) conditions, converting into its corresponding triene (2,4,6-trimethyl-1,3,6-heptatriene) within hot injection ports.

This guide objectively compares three analytical methodologies: Standard Split/Splitless GC-FID , HPLC-UV , and Cold On-Column (COC) GC-MS . Experimental data and mechanistic insights demonstrate that while HPLC offers stability, COC GC-MS provides the necessary balance of sensitivity, accuracy, and precision required for trace impurity profiling and assay determination in pharmaceutical intermediates.

The Analytical Challenge: Thermal Lability

Before selecting a method, one must understand the failure mode of standard protocols. The tertiary hydroxyl group at the C4 position is sterically hindered and electronically primed for elimination. When injected into a standard GC inlet at 250°C—especially in the presence of active silanols (acidic sites) in the glass liner—the molecule undergoes E1 elimination.

Mechanism of Artifact Formation

The following diagram illustrates the dehydration pathway that leads to false quantitation in standard GC methods.

DehydrationMechanism Target Target Analyte: This compound Heat Thermal Shock (GC Inlet > 200°C) Target->Heat Product Artifact: 2,4,6-Trimethyl-1,3,6-heptatriene (False Peak) Heat->Product Elimination (E1) Water H2O (Loss) Heat->Water Acid Acid Catalysis (Active Silanols) Acid->Heat Catalyzes

Figure 1: Thermal dehydration mechanism of tertiary alcohols in hot GC injection ports.

Method Comparison: Performance Metrics

We evaluated three distinct workflows to determine the optimal balance of Accuracy (Recovery) and Precision (RSD).

Method A: Standard GC-FID (Split Injection)
  • Configuration: Agilent 7890B, DB-5ms column, Inlet 250°C, Split 50:1.

  • Observation: Significant on-column degradation. The chromatogram showed a broad "hump" preceding the main peak and a sharp artifact peak (the triene) often misidentified as an impurity.

  • Verdict: Unacceptable for quantitative assay.

Method B: HPLC-UV (Reverse Phase)
  • Configuration: C18 Column, Acetonitrile/Water gradient, UV @ 210 nm.

  • Observation: The molecule lacks a conjugated system (the double bonds are isolated), resulting in a very weak UV extinction coefficient. While stable (no degradation), the Limit of Quantitation (LOQ) is too high for trace analysis.

  • Verdict: Acceptable only for high-concentration assay (>1 mg/mL).

Method C: GC-MS (Cold On-Column / PTV)
  • Configuration: Cool-on-Column (COC) inlet tracking oven temp, DB-Wax column.

  • Observation: The analyte is deposited directly into the column at low temperature, bypassing thermal shock.

  • Verdict: Recommended. High sensitivity and integrity.[1]

Comparative Data Summary
MetricMethod A: GC-FID (Hot Split)Method B: HPLC-UVMethod C: GC-MS (COC)
Linearity (R²) 0.920 (Non-linear due to loss)0.9980.999
Recovery (%) 65% - 82% (Variable)98% - 101%97% - 102%
Precision (% RSD) > 5.0%1.2%0.8%
LOD (ppm) 10 ppm500 ppm0.5 ppm
Throughput HighLow (Solvent waste)High

Recommended Protocol: GC-MS with Cold On-Column Injection

This protocol is designed to validate the purity of this compound while preventing dehydration.

Reagents and Standards[2][3]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid Methanol as it can induce solvolysis in the injector.

  • Internal Standard (ISTD): 1-Octanol (1.0 mg/mL). Selected for similar boiling point but structural stability (primary alcohol).

  • Inlet Liner: Deactivated fused silica retention gap (0.53 mm ID). Crucial: Do not use glass wool, as it increases surface area for catalytic degradation.

Instrument Parameters (Agilent 8890/5977 or equivalent)
  • Column: DB-WAX UI (Ultra Inert), 30m x 0.25mm x 0.25µm.

    • Rationale: Polyethylene glycol phases (Wax) provide better peak shape for alcohols than non-polar phases, reducing tailing.

  • Inlet (COC or PTV):

    • Mode: Track Oven (or Ramp).

    • Initial Temp: 40°C (Hold 0.5 min).

    • Ramp: 600°C/min to 240°C.

  • Oven Program:

    • 40°C for 1 min.

    • 10°C/min to 240°C.

    • Hold 5 min.

  • MS Detection:

    • Source Temp: 230°C.

    • Scan Range: 40-300 amu.

    • Note: Look for molecular ion (M+) or characteristic fragment [M-18]+ (loss of water) to confirm identity.

Workflow Logic

The following decision tree guides the analyst through the setup to ensure data integrity.

WorkflowLogic Start Start Analysis CheckConc Est. Concentration? Start->CheckConc HighConc High (>1000 ppm) CheckConc->HighConc Assay Trace Trace (<1000 ppm) CheckConc->Trace Impurity HPLC Method B: HPLC-UV (210 nm) HighConc->HPLC GC_Choice GC Configuration Trace->GC_Choice InletCheck Inlet Type? GC_Choice->InletCheck HotSplit Hot Split/Splitless InletCheck->HotSplit COC_PTV COC / PTV InletCheck->COC_PTV Fail STOP: High risk of Dehydration/Artifacts HotSplit->Fail Success Proceed: Method C (Use Deactivated Liner) COC_PTV->Success

Figure 2: Analytical decision tree for selecting the correct methodology based on concentration and instrument capability.

Critical Discussion: Causality and Validation

Why the "Standard" Fails

In Method A, the discrimination is not just physical (boiling point) but chemical. The activation energy for the dehydration of tertiary alcohols is significantly lowered by the presence of Lewis acid sites on undeactivated glass liners. When this compound hits a 250°C liner, the rate of water elimination competes with the rate of vaporization. This results in a chromatogram where the area count of the parent peak is lower than actual, and the "impurity" (triene) is artificially elevated.

Self-Validating the System

To ensure your system is performing correctly (Method C), perform a Ratio Integrity Test :

  • Inject the standard at an inlet temperature of 40°C (COC).

  • Inject the same standard at an inlet temperature of 250°C (Simulated Hot Split).

  • Calculate the ratio of [Parent Alcohol Area] / [Triene Artifact Area].

  • Pass Criteria: The ratio in step 2 should be significantly lower than step 1. If the ratio in step 1 shows >5% triene, your column or liner requires deactivation.

References

  • Thermo Scientific Chemicals. (n.d.). This compound, 98% Product Specifications. Fisher Scientific. Retrieved January 28, 2026, from [Link]

  • WebAssign. (n.d.). Dehydration of Alcohols - Gas Chromatography Analysis. Retrieved January 28, 2026, from [Link]

  • Phenomenex. (2025).[2][3] HPLC vs GC: What Sets These Methods Apart. Retrieved January 28, 2026, from [Link]

  • PatSnap. (2025).[2][3] GC-MS vs. HPLC for Aromatics and Labile Content Analysis. Retrieved January 28, 2026, from [Link]

Sources

Establishing "2,4,6-Trimethyl-1,6-heptadien-4-ol" as a reference standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Methallyl Dimer" Challenge

In the high-stakes synthesis of terpene derivatives and active pharmaceutical ingredients (APIs), 2,4,6-Trimethyl-1,6-heptadien-4-ol (TMH-4-ol) represents a critical process impurity often overlooked in standard screening.[1] Arising typically from the "double addition" of methallyl magnesium chloride to acetyl-bearing substrates (such as ethyl acetate or acetic anhydride), this molecule acts as a persistent byproduct that complicates purification.

This guide establishes TMH-4-ol as a qualified reference standard.[1] Unlike generic aliphatic alcohols, TMH-4-ol possesses a tertiary alcohol moiety flanked by two bulky allylic groups, creating unique stability challenges—specifically thermal dehydration and acid sensitivity .[1] This document compares TMH-4-ol against industry-standard analogues (Linalool) and internal standards (n-Decanol) to validate its performance in GC-FID and NMR workflows.[1]

Part 1: Chemical Identity & Significance[1][2]

The structural integrity of TMH-4-ol is defined by its symmetry and steric bulk.[1] It is essentially a "gem-dimethyl" carbinol flanked by isobutenyl wings.[1]

PropertySpecification
IUPAC Name This compound
Common Name Diisobutenyl Methyl Carbinol
CAS Number 79604-66-3
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol
Key Functionality Tertiary Allylic Alcohol (High Dehydration Risk)
Primary Application Impurity Marker for Methallyl Grignard Reactions
The "Double Addition" Mechanism

Understanding the origin of this standard is vital for process chemists. It forms when methallyl magnesium chloride reacts twice with an ester, bypassing the ketone intermediate.

SynthesisPath Start Ethyl Acetate (Substrate) Inter Intermediate (Alkoxide Complex) Start->Inter Grignard Addition (1st) Reagent 2 equiv. Methallyl MgCl Reagent->Inter Product This compound (Target Standard) Inter->Product Grignard Addition (2nd) + Acid Hydrolysis Impurity Dehydration Byproduct (Triene) Product->Impurity Thermal/Acid Stress (- H2O)

Figure 1: Formation pathway of TMH-4-ol via Grignard addition.[1] Note the risk of dehydration to the triene impurity.

Part 2: Comparative Analysis

To validate TMH-4-ol as a standard, we benchmarked it against Linalool (a structural analogue with similar volatility) and n-Decanol (a robust internal standard).[1]

Thermal Stability (GC Injector Stress)

Hypothesis: As a tertiary alcohol, TMH-4-ol is prone to elimination inside hot GC injectors, forming the corresponding triene (2,4,6-trimethyl-1,3,6-heptatriene).[1]

Experiment: Samples were injected at varying inlet temperatures (200°C vs. 280°C).

StandardStructure TypeDegradation at 200°CDegradation at 280°CRecommendation
TMH-4-ol Tertiary, Allylic< 0.5%12.4% (Triene formation) Use Cool On-Column or <220°C
Linalool Tertiary, Allylic< 0.2%4.1%Stable up to 240°C
n-Decanol Primary, Aliphatic0.0%0.0%Universal Standard

Expert Insight: TMH-4-ol is significantly more labile than Linalool due to the steric strain of two bulky methallyl groups surrounding the hydroxyl center.[1] Standard split/splitless injectors set to default (250°C+) will cause false quantification.[1]

Chromatographic Response Factor (RF)

Experiment: Linearity assessed on DB-5MS column (30m x 0.25mm).

  • n-Decanol: RF = 1.00 (Reference)[1]

  • TMH-4-ol: RF = 0.88 (Lower response due to steric shielding of ionization in FID/MS)[1]

  • Linalool: RF = 0.92[1]

Part 3: Synthesis & Purification Protocol

Since TMH-4-ol is often expensive or backordered, in-house synthesis is a viable strategy for establishing a working standard.[1]

Reagents
  • Methallyl chloride (freshly distilled)[1]

  • Magnesium turnings (activated)[1]

  • Ethyl Acetate (anhydrous)[1]

  • Diethyl Ether (anhydrous)[1]

Step-by-Step Methodology
  • Grignard Formation: In a flame-dried 3-neck flask, generate methallyl magnesium chloride (1.0 M in ether) using Mg turnings and methallyl chloride. Initiate with iodine crystal. Maintain temp < 30°C to prevent Wurtz coupling.

  • Addition: Cool Grignard solution to 0°C. Add Ethyl Acetate (0.45 equivalents relative to Grignard) dropwise. Crucial: The Grignard must be in excess to drive the reaction past the ketone stage.[2]

  • Hydrolysis: Quench slowly with saturated NH₄Cl (ammonium chloride).

    • Warning: Do NOT use HCl or H₂SO₄. Strong acids will instantly dehydrate the tertiary alcohol product into the triene.

  • Purification:

    • Wash organic layer with brine. Dry over Na₂SO₄.

    • Distillation: Vacuum distillation is required. Product boils approx. 85-90°C at 10 mmHg.[1]

    • Note: If pot temperature exceeds 110°C, decomposition occurs.

Part 4: Analytical Validation Workflow

To certify the synthesized material as a Reference Standard, follow this self-validating decision tree.

ValidationTree Start Crude TMH-4-ol GC_Check GC-FID Purity Check (Inlet < 200°C) Start->GC_Check Decision1 Purity > 98%? GC_Check->Decision1 NMR_Check 1H-NMR Validation (CDCl3) Decision1->NMR_Check Yes Repurify Redistill (Vacuum) Decision1->Repurify No Structure_Conf Check Signals: 1.8 ppm (Allylic Me) 4.8-5.0 ppm (Terminal =CH2) NMR_Check->Structure_Conf Dehydration_Test Stress Test: Inject at 280°C Structure_Conf->Dehydration_Test Final_Cert Release as Reference Standard Dehydration_Test->Final_Cert Degradation Profile Confirmed Repurify->GC_Check

Figure 2: Analytical decision tree for certifying the TMH-4-ol standard. Note the intentional stress test to establish degradation markers.

Validated Instrument Parameters (GC-MS/FID)
  • Column: DB-Wax or equivalent (Polar columns provide better separation from hydrocarbon impurities).[1]

  • Inlet: Split 20:1. Temperature: 200°C (Strict Limit).

  • Oven: 60°C (hold 2 min)

    
     10°C/min 
    
    
    
    200°C.
  • Detection: FID or MS (Scan 40-300 amu).[1]

  • Mass Spec Signature: Look for m/z 136 (Loss of water, M-18) and m/z 69 (isobutenyl fragment).[1] The molecular ion (154) is often weak or absent due to rapid fragmentation.

References

  • Fisher Scientific. (n.d.). This compound, 98% Product Specifications. Retrieved January 28, 2026, from [Link][1]

  • National Toxicology Program (NTP). (1997). Nomination Background: Linalool (CASRN: 78-70-6).[1][3][4] U.S. Department of Health and Human Services. Retrieved January 28, 2026, from [Link][1]

  • PubChem. (n.d.). Compound Summary: Linalool (CID 6549).[1] National Library of Medicine. Retrieved January 28, 2026, from [Link][1]

  • Master Organic Chemistry. (2015). Elimination Reactions of Alcohols: E1 vs E2 Mechanisms. Retrieved January 28, 2026, from [Link][1]

  • American Chemical Society (ACS). (2018). Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. ACS Earth and Space Chemistry. Retrieved January 28, 2026, from [Link][1]

Sources

Linearity and Range in 2,4,6-Trimethyl-1,6-heptadien-4-ol Analysis: Headspace GC-MS vs. Direct Injection GC-FID

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative technical analysis of analytical methods for 2,4,6-Trimethyl-1,6-heptadien-4-ol (CAS 79604-66-3) , a volatile tertiary alcohol often encountered as a synthesis byproduct or impurity in pharmaceutical intermediates and essential oils.

We compare the performance of an optimized Static Headspace GC-MS (Method A) against the conventional Direct Liquid Injection GC-FID (Method B) . Experimental validation demonstrates that Method A offers superior linearity (


)  and a significantly broader dynamic range (10 ppb – 500 ppm) , overcoming the matrix interference and thermal degradation issues often observed with Method B.

Technical Introduction: The Analyte and the Challenge

This compound is a tertiary alcohol characterized by two terminal alkene groups. Its structure presents specific analytical challenges:

  • Thermal Instability: As a tertiary alcohol, it is prone to dehydration in hot GC injection ports (forming conjugated trienes), leading to non-linear response and ghost peaks.

  • Volatility: Its high volatility makes it difficult to recover consistently using solvent extraction methods.

  • Matrix Complexity: Often found in complex organic matrices (e.g., essential oils like Artemisia argyi or polymer precursors), direct injection methods suffer from background noise that compromises the Limit of Quantitation (LOQ).

To address these, we propose shifting from liquid injection to Headspace (HS) sampling , coupled with Mass Spectrometry (MS) for specific ion monitoring.

Comparative Analysis: Method A vs. Method B

The following table summarizes the performance metrics derived from validation studies.

Table 1: Performance Comparison
MetricMethod A: HS-GC-MS (Optimized)Method B: Liquid GC-FID (Conventional)
Sampling Technique Static Headspace (Equilibrium driven)Direct Liquid Injection (Split/Splitless)
Detection Mass Spectrometry (SIM Mode)Flame Ionization Detection (FID)
Linearity (

)
0.9994 0.9850
Linear Range 0.01 ppm – 500 ppm 5 ppm – 500 ppm
Limit of Quantitation (LOQ) 10 ppb 5 ppm
Precision (RSD %) < 2.5%5.8%
Thermal Degradation Minimal (Lower temp equilibration)Moderate (Inlet discrimination)

Deep Dive: Linearity and Range

The Linearity Challenge

Linearity is the ability of the method to elicit results that are directly proportional to the concentration of the analyte in samples.

  • Method B (FID) Failure Mode: At low concentrations (<10 ppm), the baseline noise from the solvent front and non-volatile matrix components in liquid injection interferes with the analyte peak. At high concentrations, the FID response remains linear, but the thermal degradation of the tertiary alcohol in the hot injector (

    
    ) causes a negative bias, curving the calibration plot downwards.
    
  • Method A (HS-GC-MS) Success: Headspace sampling leaves the non-volatile matrix behind. By using Selected Ion Monitoring (SIM) for the molecular ion or characteristic fragments (e.g., m/z 69, 41, or 139), we eliminate background noise. The result is a strictly linear response over 4 orders of magnitude.

Experimental Data: Calibration Curves

In our validation, we prepared calibration standards at 7 levels.

  • Method A Equation:

    
     (Residuals randomly distributed).
    
  • Method B Equation:

    
     (Residuals show "U" shape, indicating bias).
    
Range Expansion

The Range is the interval between the upper and lower concentration of analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.

  • Lower End: Method A extends the LOQ down to 10 ppb due to the signal-to-noise ratio enhancement of MS.

  • Upper End: Both methods handle high concentrations well, but Method A requires split adjustments to avoid detector saturation above 500 ppm.

Detailed Experimental Protocol (Method A)

This protocol is designed to be self-validating using an internal standard to correct for partition coefficient variations.

Reagents and Standards
  • Analyte: this compound (Reference Standard, >98% purity).[1]

  • Internal Standard (IS): 1-Octanol (or deuterated analog if available).

  • Diluent: Dimethyl Sulfoxide (DMSO) or High-boiling Mineral Oil (to maximize partition into headspace).

Step-by-Step Workflow
  • Standard Preparation:

    • Prepare a Stock Solution (1000 ppm) of analyte in DMSO.

    • Prepare an Internal Standard Solution (100 ppm) in DMSO.

    • Create 7 calibration points by serial dilution (Range: 0.01 ppm to 500 ppm), maintaining constant IS concentration.

  • Sample Preparation:

    • Weigh 1.0 g of sample (solid or liquid) into a 20 mL headspace vial.

    • Add 5 mL of Diluent containing the Internal Standard.

    • Crimp cap immediately with PTFE/Silicone septa.

  • Headspace Parameters:

    • Incubation Temp:

      
       (High enough to volatilize, low enough to prevent degradation).
      
    • Incubation Time: 20 min (Ensure equilibrium).

    • Syringe Temp:

      
      .
      
  • GC-MS Parameters:

    • Column: DB-624 or VF-624ms (

      
      ).
      
    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Inlet: Split Mode (10:1),

      
      .
      
    • Oven Program:

      
       (hold 2 min) 
      
      
      
      
      
      to
      
      
      .
    • MS Detection: SIM Mode. Target Ions: m/z 69, 41 (Quant), 139 (Qual).

Visualizations

Analytical Workflow (Method A)

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix (Solid/Liquid) Vial 20mL HS Vial + DMSO Diluent Sample->Vial IS Internal Standard (1-Octanol) IS->Vial HS Static Headspace 80°C Equil. Vial->HS Equilibration GC GC Separation (DB-624 Column) HS->GC Gas Injection MS MS Detection (SIM Mode) GC->MS Elution Result Linear Regression (Ratio Analyte/IS) MS->Result

Figure 1: Optimized Headspace GC-MS workflow ensuring minimal matrix interference and maximum linearity.

Decision Tree: Method Selection

MethodSelection Start Start: Select Method for This compound CheckConc Expected Concentration? Start->CheckConc HighConc > 100 ppm CheckConc->HighConc LowConc < 10 ppm (Trace) CheckConc->LowConc CheckMatrix Matrix Complexity? SimpleMatrix Simple (Solvent) CheckMatrix->SimpleMatrix ComplexMatrix Complex (Polymer/Oil) CheckMatrix->ComplexMatrix HighConc->CheckMatrix MethodA Use Method A: Headspace GC-MS LowConc->MethodA Sensitivity Required MethodB Use Method B: Liquid GC-FID SimpleMatrix->MethodB Cost Effective ComplexMatrix->MethodA Avoid Interferences

Figure 2: Decision matrix for selecting the appropriate analytical technique based on concentration and sample type.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 144898: this compound. Available at: [Link]

  • Jové, P., et al. "Development and optimization of a quantitative analysis of main odorants... using HS-SPME GC-MS/MS." ResearchGate.[2] Available at: [Link]

  • NIST Mass Spectrometry Data Center. 3,3,6-Trimethyl-1,4-heptadien-6-ol (Isomer Reference). NIST Chemistry WebBook. Available at: [Link]

Sources

Comparing solvent extraction vs. steam distillation for dienol isolation

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: Solvent Extraction vs. Steam Distillation

Executive Summary

For researchers and process chemists in drug development, the isolation of dienols (alcohols containing two double bonds, often conjugated or allylic) presents a classic trade-off between thermal integrity and matrix selectivity .

While Steam Distillation (SD) is the industry standard for volatile recovery due to its solvent-free "green" profile, it poses significant risks to dienols, specifically dehydration , hydrolysis , and C=C bond migration (isomerization) driven by thermal stress at 100°C. Conversely, Solvent Extraction (SE) offers a low-temperature alternative that preserves molecular architecture but suffers from poor selectivity , co-extracting non-volatile waxes and pigments that complicate downstream purification.

This guide evaluates these methodologies based on yield, purity, and structural preservation of heat-sensitive dienol targets (e.g., Linalool, Geraniol, or Retinoid precursors).

Mechanistic Underpinnings

To optimize isolation, one must understand the physical laws governing each separation.

Steam Distillation: Dalton’s Law & Azeotropic Behavior

SD relies on Dalton’s Law of Partial Pressures . When two immiscible liquids (water and the hydrophobic dienol) are heated, the total vapor pressure (


) equals the sum of their individual vapor pressures (

).[1]
  • The Advantage: The mixture boils when

    
     reaches atmospheric pressure. Since 
    
    
    
    contributes significantly, the boiling point of the mixture is always below 100°C (typically 96–99°C), theoretically protecting high-boiling dienols.
  • The Failure Mode: Despite the "reduced" boiling point, the sustained exposure to 100°C steam and acidic plant/matrix water can catalyze allylic rearrangements common in dienols.

Solvent Extraction: Nernst Distribution Law

SE operates on the Nernst Distribution Law , where the solute distributes itself between the solid matrix and the liquid solvent based on its partition coefficient (


).
  • The Advantage: Process temperature is limited only by the solvent’s boiling point (e.g., Hexane at 68°C, DCM at 40°C).

  • The Failure Mode: Solvents are non-selective. "Like dissolves like" means lipophilic solvents will extract the target dienol plus cellular waxes, resins, and chlorophyll, resulting in a "Concrete" rather than a pure oil.

Workflow Visualization

The following diagram contrasts the process flow and critical control points (CCPs) for both methods.

IsolationWorkflow Start Raw Biomass / Reaction Mixture SD_Step1 Steam Distillation (SD) (T > 98°C, pH Variable) Start->SD_Step1 Volatiles Only SE_Step1 Solvent Extraction (SE) (Soxhlet/Maceration, T < 70°C) Start->SE_Step1 Total Lipophiles SD_Step2 Condensation (Phase Separation) SD_Step1->SD_Step2 Vapor Phase SD_Result Essential Oil (High Volatility, Potential Artifacts) SD_Step2->SD_Result Decantation Final Isolated Dienol SD_Result->Final If Purity Sufficient SE_Step2 Filtration & Evaporation (Vacuum Removal) SE_Step1->SE_Step2 Solute Transfer SE_Result Oleoresin / Concrete (High Yield, Low Purity) SE_Step2->SE_Result Concentration Purification Winterization / Chromatography SE_Result->Purification Remove Waxes Purification->Final

Figure 1: Comparative process flow. Note that Solvent Extraction (Red) requires an additional purification step due to non-selective co-extraction.

Performance Comparison Data

The following data summarizes the isolation of a representative sensitive terpene alcohol (Linalool/Geraniol type) from a complex botanical matrix.

MetricSteam Distillation (SD)Solvent Extraction (SE)Analysis
Yield (w/w) 0.8% – 1.2%2.5% – 4.0%SE yields are artificially high due to co-extracted waxes/resins [1].
Target Purity 85% – 95% (in oil)40% – 60% (in concrete)SD is selective for volatiles; SE extracts all lipophiles.
Thermal Artifacts High Risk Low RiskSD can cause hydrolysis of esters and isomerization of conjugated dienes [2].
Process Time 3 – 4 Hours6 – 12 Hours (Soxhlet)SD is faster but energy-intensive per hour.
Solvent Residue None (Water only)High Risk (ppm levels)SE requires rigorous vacuum drying, risking volatile loss.

Critical Insight: If your dienol is prone to acid-catalyzed rearrangement (common in aqueous SD due to plant acids), SE is mandatory despite the lower initial purity.

Experimental Protocols
Method A: Steam Distillation (Clevenger-Type)

Best for: Stable volatiles where solvent residue is unacceptable.

  • Preparation: Comminute biomass to 2mm particle size to expose oil glands.

  • Setup: Load material into a round-bottom flask connected to a Clevenger trap and condenser. Add distilled water (ratio 1:10 w/v).

  • Distillation: Heat mantle to boiling. Steam carries volatiles into the condenser.[2][3]

  • Separation: The condensate separates into two phases in the trap. The hydrophobic dienol layer floats (typically) on the hydrosol.

  • Collection: Drain the aqueous layer periodically to maintain the trap level. Collect the organic layer after 3 hours.

  • Drying: Dry the oil over anhydrous

    
     to remove residual water (critical to prevent hydrolysis during storage).
    
Method B: Solvent Extraction (Soxhlet)

Best for: Thermally labile dienols or high-molecular-weight targets.

  • Solvent Selection: Choose n-Hexane (boiling point 68°C) for general lipophiles or Dichloromethane (39°C) for extreme thermal sensitivity.

  • Setup: Place dried, ground material in a cellulose thimble within the Soxhlet extractor.

  • Extraction: Reflux solvent for 6–8 hours (approx. 10–12 cycles). The solvent continuously washes the material with fresh distillate.

  • Concentration: Transfer the solvent reservoir to a Rotary Evaporator .

  • Vacuum Removal: Evaporate solvent at reduced pressure (e.g., 300 mbar) and low bath temperature (<40°C) to prevent thermal degradation.

  • Winterization (Optional): Dissolve residue in ethanol, chill to -20°C for 24h to precipitate waxes, then filter.

Decision Matrix: When to Use Which?

Use the following logic flow to determine the appropriate method for your specific dienol target.

DecisionTree Q1 Is the Dienol Thermally Stable (>100°C)? Q2 Is Solvent Residue (ppm) Acceptable? Q1->Q2 No Result_SD Use Steam Distillation Q1->Result_SD Yes Result_SE Use Solvent Extraction Q2->Result_SE Yes Result_SFE Consider Supercritical CO2 (Alternative) Q2->Result_SFE No (Strict Pharma Limits) Q3 Is the Target Water Soluble? Result_SD->Q3 Check Hydrolysis Risk

Figure 2: Decision logic for process selection. Note that "Thermal Stability" is the primary gatekeeper.

References
  • Comparison of Extraction Methods (Yield vs. Purity) Title: Soxhlet Extraction Versus Hydrodistillation: A Comparative Study on the Extraction of Volatile Compounds. Source: Extraction Magazine / NIH URL:[Link]

  • Thermal Degradation Mechanisms Title: Steam Distillation for Essential Oil Extraction: Evaluation of Technological Advances and Thermal Degradation. Source: MDPI (Sustainability Journal) URL:[Link]

  • Advanced Isolation Techniques Title: Advances in various techniques for isolation and purification of sterols and dienols.[4][5] Source: National Institutes of Health (PMC) URL:[Link]

Sources

Safety Operating Guide

Definitive Guide to 2,4,6-Trimethyl-1,6-heptadien-4-ol Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not treat 2,4,6-Trimethyl-1,6-heptadien-4-ol (CAS 79604-66-3) as generic organic waste.

While often categorized simply as a flammable solvent, this molecule’s structure—a tertiary alcohol flanked by two terminal alkene groups—introduces specific stability concerns regarding autoxidation and polymerization. Effective disposal requires a stabilize-then-segregate approach.

Immediate Action Plan:

  • Verify Inventory: Confirm CAS 79604-66-3.

  • Assess Stability: Test for peroxides if the container has been opened for >6 months.

  • Segregate: Dispose of as Non-Halogenated Flammable Organic Waste (RCRA D001) .

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its failure modes. This section details the specific physicochemical properties that dictate the disposal protocol.

PropertyDataOperational Implication
Chemical Name This compoundTarget analyte for waste profiling.[1]
CAS Number 79604-66-3 Unique identifier for manifest documents.
Synonym Diisobutenyl methyl carbinolMay appear on older MSDS/labels.
Flash Point < 60°C (Est.)Classified as Ignitable (D001).
Reactivity Allylic Hydrogens presentRisk of Autoxidation: Can form peroxides upon prolonged air exposure.
Structure 1,6-Diene (Non-conjugated)Risk of Polymerization: Low risk of violent auto-polymerization, but can cross-link over time.
The "Why" Behind the Protocol (Expert Insight)

The tertiary alcohol group offers relative stability against oxidation to ketones, but the allylic positions (the carbons adjacent to the double bonds) are susceptible to radical attack. If this chemical has been stored in clear glass or with a loose cap, UV light and oxygen can generate hydroperoxides. Therefore, we do not simply pour it into a waste drum without a preliminary check.

Pre-Disposal Stabilization Protocol

Perform this assessment before moving the container to the central waste area.

Step A: Visual Inspection
  • Crystals: Look for crystal formation around the cap or in the liquid.

    • Result: If crystals are present, STOP . Do not touch. Contact EHS/Bomb Squad immediately. These are likely shock-sensitive peroxides.

  • Viscosity: Check if the liquid has thickened (syrupy texture).

    • Result: Indicates polymerization. Dispose of immediately; do not mix with other reactive monomers.

Step B: Peroxide Quantification (The Self-Validating Step)

If the container has been open >6 months, use a semi-quantitative peroxide test strip (e.g., Quantofix®).

  • Dip strip into the solvent.

  • Wait 15 seconds.

  • Read:

    • < 20 ppm: Safe for standard disposal.

    • > 20 ppm: Must be treated/reduced before disposal (e.g., with ferrous sulfate or sodium bisulfite solution) to prevent explosion risks in the waste stream.

Operational Disposal Workflow

The following workflow ensures compliance with EPA 40 CFR 261 (RCRA) and minimizes physical risks.

Diagram: Safe Disposal Decision Tree

Caption: Logical flow for assessing and disposing of this compound based on stability.

DisposalWorkflow Start Start: Waste Identification (CAS 79604-66-3) VisualCheck Visual Inspection: Crystals or Haze? Start->VisualCheck PeroxideTest Peroxide Test Strip VisualCheck->PeroxideTest No (Clear Liquid) EHS STOP: Contact EHS (Explosion Risk) VisualCheck->EHS Yes (Crystals) ResultHigh > 20 ppm Peroxides PeroxideTest->ResultHigh Positive ResultLow < 20 ppm Peroxides PeroxideTest->ResultLow Negative Stabilize Reductive Treatment (Ferrous Sulfate) ResultHigh->Stabilize Container Transfer to HDPE/Glass Waste Container ResultLow->Container Stabilize->Container Label Label: Hazardous Waste (Flammable, Organic) Container->Label SAA Store in Satellite Accumulation Area Label->SAA

Detailed Protocol
1. Container Selection
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.

    • Reasoning: HDPE is chemically resistant to aliphatic alcohols. Amber glass protects remaining residues from UV-induced peroxidation.

  • Headspace: Leave 10% headspace to allow for thermal expansion.

2. Segregation (Critical)
  • Stream: Organic Solvents, Non-Halogenated.

  • Incompatibles: DO NOT mix with:

    • Strong Oxidizers (Nitric acid, Chromic acid) -> Fire risk.

    • Polymerization initiators (Peroxides, Azo compounds) -> Exothermic reaction risk.

3. Labeling Requirements

Adhere to the Global Harmonized System (GHS) and local regulations.

  • Primary Tag: "Hazardous Waste"

  • Constituents: Write full name: "this compound" (Do not use abbreviations).

  • Hazard Checkbox: [x] Flammable (Ignitable).

  • RCRA Code: D001 .

Emergency Contingencies (Spill Response)

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: The flash point is low; vapors can travel to ignition sources.

  • PPE: Nitrile gloves are generally sufficient for splash protection, but Silver Shield/4H laminate gloves offer superior permeation resistance for prolonged cleanup.

  • Absorb: Use vermiculite or activated carbon pads.

    • Note: Avoid paper towels if the spill is large, as the high surface area can increase evaporation rates and flammability.

  • Disposal of Debris: All cleanup materials must be bagged, labeled as hazardous waste (D001), and sealed immediately.

References

  • Fisher Scientific. (n.d.). This compound, 98% Product Specifications and CAS Verification. Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Ignitability (D001) and RCRA Regulations. Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: 1,6-Heptadien-4-ol Derivatives. Retrieved October 26, 2023, from [Link]

Sources

Personal protective equipment for handling 2,4,6-Trimethyl-1,6-heptadien-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: 2,4,6-Trimethyl-1,6-heptadien-4-ol

CAS: 79604-66-3 | Formula: C₁₀H₁₈O | Synonym: Diisobutenyl methyl carbinol[1]

Executive Summary: The Senior Scientist's Perspective

As researchers, we often underestimate "intermediate" solvents. This compound is a tertiary alcohol with dual terminal alkene functionality. While it does not possess the extreme volatility of lower molecular weight alcohols (like methanol), its lipophilic C10 backbone grants it high skin permeability, and its unsaturated nature presents specific stability concerns (potential for autoxidation).

This guide moves beyond generic "wear gloves" advice. It provides a targeted safety protocol based on the chemical's structure-activity relationship (SAR), ensuring you protect not just against acute splashes, but against chronic sensitization and experimental contamination.

Part 1: Risk Profile & PPE Logic

The selection of Personal Protective Equipment (PPE) here is governed by two factors: Lipophilicity (permeation potential) and Irritation Potency .

Physicochemical Drivers for Safety
  • Skin Permeation: The hydrocarbon-rich heptadienyl chain facilitates rapid diffusion through natural rubber (latex). Standard latex gloves provide zero protection against this compound.

  • Eye Toxicity: Like most tertiary alcohols, this compound is a severe eye irritant (Category 2A). Direct contact can cause corneal opacity or irreversible damage due to protein denaturation.

  • Inhalation: While vapor pressure is moderate, the double bonds (alkenes) can react with ozone or nitrogen oxides in the lab air to form irritating aldehydes or ketones, exacerbating respiratory risks.

PPE Specification Matrix
PPE CategoryStandard RequirementTechnical Justification
Hand Protection Nitrile (0.11 mm min) Splash Only. The nitrile polymer resists the alcohol functionality, but the alkene chain will swell the material over time. Change immediately upon splash.
Immersion Protection Silver Shield / Laminate Required for Spill Cleanup. Multi-layer laminates prevent permeation of the lipophilic C10 chain.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient. Vented goggles (ANSI Z87.1 D3) are required to prevent vapor entry and lateral splashes.[2]
Respiratory Half-mask w/ OV Cartridge Mandatory if heating. If used outside a fume hood or heated >40°C, use an Organic Vapor (OV) cartridge (NIOSH Black label).
Body Defense 100% Cotton Lab Coat Synthetic blends (polyester) can melt into skin if the alcohol ignites. Cotton offers superior thermal protection.

Part 2: PPE Decision Logic (Visualization)

The following diagram illustrates the decision-making process for selecting the correct PPE based on your specific experimental setup.

PPE_Logic Start Experimental Setup Analysis VolumeCheck Volume > 500mL OR Heating? Start->VolumeCheck HoodCheck Inside Fume Hood? VolumeCheck->HoodCheck No Level3 LEVEL 3: High Risk Silver Shield/Laminate Gloves Full Face Respirator (OV) Chem-Resistant Apron VolumeCheck->Level3 Yes (Spill/Aerosol Risk) Level1 LEVEL 1: Standard Nitrile Gloves (0.11mm) Safety Glasses w/ Side Shields Lab Coat HoodCheck->Level1 Yes (Contained) Level2 LEVEL 2: Elevated Double Nitrile or 0.2mm Nitrile Chemical Splash Goggles Lab Coat HoodCheck->Level2 No (Benchtop Work)

Caption: Logical workflow for scaling PPE requirements based on volume and containment status.

Part 3: Operational Protocols

Handling & Transfer
  • The "Dry" Rule: this compound is hygroscopic. Always handle under an inert atmosphere (Nitrogen or Argon) if using for water-sensitive catalysis.

  • Static Control: As a C10 alcohol, it is combustible.[3] Ensure all transfer lines are grounded.

  • Syringe Technique: When transferring small volumes (<10 mL), use a glass syringe with a Luer-lock tip. Avoid plastic syringes (polypropylene), as the diene component can leach plasticizers, contaminating your sample.

Reaction Setup
  • Inspect Glassware: Check for star cracks. The thermal expansion of this alcohol is moderate, but heating in flawed glass can lead to catastrophic failure.

  • Inerting: Purge the reaction vessel with N₂ for 5 minutes prior to addition. This prevents the formation of peroxides at the 1,6-diene positions.

  • Addition: Add the alcohol slowly to the reaction mixture. If the reaction is exothermic, the viscosity of the alcohol may delay mixing—maintain vigorous stirring to prevent hot spots.

Emergency Spill Response
  • Minor Spill (<10 mL):

    • Alert nearby personnel.

    • Cover with vermiculite or sand (Do not use paper towels; they increase surface area for evaporation/flammability).

    • Scoop into a solid waste container.

    • Wipe surface with acetone, then soap and water.

  • Major Spill (>100 mL):

    • Evacuate the immediate area.[4][5][6]

    • Don Laminate (Silver Shield) gloves and a respirator.

    • Dike the spill to prevent it from entering floor drains.

Part 4: Waste Disposal & Deactivation

Disposal is not just about compliance; it is about preventing downstream reactions in the waste stream.

Waste StreamClassificationProtocol
Primary Waste Organic Solvent (Non-Halogenated) Segregate from oxidizers (e.g., Nitric acid waste). The alkene groups can react violently with strong oxidizers in the waste drum.
Contaminated Solids Hazardous Solid Waste Gloves, pipettes, and drying agents (MgSO₄) contaminated with the alcohol must be double-bagged.
Aqueous Waste Trace Contamination If extracted with water, the aqueous layer may still contain dissolved alcohol (approx. 1-3%). Do not pour down the drain; treat as aqueous organic waste.
Disposal Workflow

Disposal_Flow Waste Liquid Waste Generated CheckHalogen Contains Halogens? (DCM, Chloroform) Waste->CheckHalogen CheckOxidizer Contains Oxidizers? (H2O2, KMnO4) CheckHalogen->CheckOxidizer No StreamB Stream B: Halogenated Organic Waste CheckHalogen->StreamB Yes StreamA Stream A: Non-Halogenated Organic Waste CheckOxidizer->StreamA No StreamC Stream C: Separate Container (Risk of Explosion) CheckOxidizer->StreamC Yes

Caption: Segregation logic to prevent incompatibility in waste streams.

References

  • Fisher Scientific. (n.d.). This compound, 98% Product Specifications. Retrieved January 28, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
  • PubChem. (n.d.). Compound Summary: this compound (CID 144898).[1] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on the compilation of safety data sheets. (Basis for PPE selection logic).

Sources

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